molecular formula C39H70O5 B3207621 1-Linoleoyl-2-oleoyl-rac-glycerol CAS No. 104485-08-7

1-Linoleoyl-2-oleoyl-rac-glycerol

Katalognummer: B3207621
CAS-Nummer: 104485-08-7
Molekulargewicht: 619 g/mol
InChI-Schlüssel: FQNNBQJKEBDPQS-LTEAFHAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-linoleoyl-2-oleoylglycerol is a 1,2-diglyceride where linoleoyl and oleoyl are the two acyl groups. It derives from a linoleic acid and an oleic acid.

Eigenschaften

IUPAC Name

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNNBQJKEBDPQS-LTEAFHAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130579
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104485-08-7
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104485-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a mixed-acid diacylglycerol (DAG), a class of glycerolipids where a glycerol (B35011) backbone is esterified with two fatty acid chains. Specifically, this molecule contains linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-1 position and oleic acid (a monounsaturated omega-9 fatty acid) at the sn-2 position. The designation "rac-" indicates that it is a racemic mixture of the sn-1-Linoleoyl-2-oleoyl-glycerol and sn-3-Linoleoyl-2-oleoyl-glycerol enantiomers.

As a key signaling molecule and a metabolic intermediate, this compound plays a crucial role in a variety of cellular processes. Its significance stems from its ability to activate protein kinase C (PKC) isoforms, influence the biophysical properties of cellular membranes, and serve as a precursor for the synthesis of triglycerides. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used for its study.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyValue for this compoundAnalogous Compound Data
Molecular Formula C39H70O5-
Molecular Weight 618.97 g/mol [1]-
CAS Number 106292-55-1[1]-
Appearance Colorless to pale yellow liquid[1]1,2-Dioleoyl-rac-glycerol: Colorless oil or waxy solid
Melting Point Not available1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: 41°C
Boiling Point Not available1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: 817.3 ± 65.0 °C (Predicted)
Density Not available-
Solubility Soluble in ethanol (B145695), chloroform (B151607), DMSO, and dimethylformamide (DMF)[2]1,3-Dioctanoyl glycerol: Ethanol (~10 mg/ml), Chloroform (~10 mg/ml), DMSO (~1 mg/ml), DMF (~30 mg/ml)[2] 1,2-Dimyristoyl-sn-glycerol: Ethanol (~30 mg/ml), DMSO (~7 mg/ml), DMF (~20 mg/ml)

Note: The properties of analogous compounds are provided for estimation and may not accurately reflect the properties of this compound.

Biological Significance and Signaling Pathways

The primary biological role of 1,2-diacylglycerols like this compound is their function as second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by 1,2-diacylglycerols is a critical event in numerous signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis. The pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic DAG remains in the plasma membrane.

The increase in intracellular calcium concentration recruits PKC to the plasma membrane, where it binds to DAG. This binding induces a conformational change in PKC, relieving its autoinhibition and activating its kinase domain. The activated PKC can then phosphorylate a wide array of downstream target proteins, eliciting specific cellular responses.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive_membrane PKC (inactive) DAG->PKC_inactive_membrane Binds PKC_active PKC (active) PKC_inactive_membrane->PKC_active Activates Substrate Substrate PKC_active->Substrate Phosphorylates Ca2+ Ca2+ IP3->Ca2+ Releases PKC_inactive_cytosol PKC (inactive) Ca2+->PKC_inactive_cytosol Recruits to membrane PKC_inactive_cytosol->PKC_inactive_membrane Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to

Protein Kinase C (PKC) activation pathway initiated by this compound.

Experimental Protocols

Enzymatic Synthesis of 1,2-Diacylglycerols

This protocol describes a general method for the synthesis of 1,2-diacylglycerols via lipase-catalyzed esterification of glycerol with free fatty acids. This method can be adapted for the synthesis of this compound.

Materials:

  • Glycerol

  • Linoleic acid

  • Oleic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., hexane (B92381) or a solvent-free system)

  • Molecular sieves (for water removal)

  • Shaker incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine glycerol, linoleic acid, and oleic acid in a desired molar ratio (e.g., 1:1:1). If using a solvent, add it to the flask.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% of the total substrate weight.

  • Water Removal: Add activated molecular sieves to the flask to remove water produced during the esterification, which drives the reaction towards product formation.

  • Reaction Incubation: Place the flask in a shaker incubator or on a heated magnetic stirrer. Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for a specified duration (e.g., 24-48 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration. The lipase can often be washed and reused.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

  • Purification: Purify the resulting diacylglycerol from unreacted substrates and byproducts (mono- and triglycerides) using silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is commonly used for elution.

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Glycerol + Linoleic Acid + Oleic Acid + Immobilized Lipase Reaction Incubation with heating and agitation (e.g., 50-60°C, 24-48h) Reactants->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Filtration Enzyme Removal (Filtration) Reaction->Filtration Monitoring->Reaction Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Characterization Product Characterization (NMR, MS) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Workflow for the enzymatic synthesis of this compound.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a general method for the analysis of diacylglycerol isomers using HPLC coupled with tandem mass spectrometry (MS/MS).

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a deuterated diacylglycerol)

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Solvents for mobile phase (e.g., acetonitrile, isopropanol, water, with additives like formic acid or ammonium (B1175870) acetate)

  • Vials and syringes

Procedure:

  • Sample Preparation: Dissolve the lipid sample in a suitable organic solvent (e.g., chloroform or methanol). Add a known amount of internal standard.

  • Chromatographic Separation:

    • Column: Use a reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Employ a binary solvent gradient. For example:

      • Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

      • Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute the diacylglycerols.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 50°C).

  • Mass Spectrometric Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Scan Mode: Operate the mass spectrometer in full scan mode to identify the [M+NH4]+ or [M+H]+ adducts of the diacylglycerols.

    • Tandem MS (MS/MS): For structural confirmation and differentiation of isomers, perform MS/MS experiments. Select the precursor ion corresponding to the diacylglycerol of interest and fragment it. The fragmentation pattern will provide information about the fatty acid composition. The loss of a neutral fatty acid from the precursor ion is a characteristic fragmentation pathway.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Quantify the amount of the diacylglycerol by comparing its peak area to that of the internal standard.

HPLC_MS_Workflow Sample_Prep Sample Preparation (Dissolution & Internal Standard Addition) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Chromatography Reversed-Phase Chromatographic Separation HPLC_Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Mass Spectrometry Detection (Full Scan) Ionization->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation MS_Detection->MSMS_Fragmentation Optional for structural confirmation Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis MSMS_Fragmentation->Data_Analysis Results Identification and Quantification of This compound Data_Analysis->Results

Workflow for the HPLC-MS analysis of this compound.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is typically supplied in a flammable solvent (e.g., ethanol or methyl acetate) and should be handled with appropriate precautions.

  • Hazards: The solution is a highly flammable liquid and vapor and can cause serious eye irritation. May cause drowsiness or dizziness.

  • Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Use in a well-ventilated area.

    • Wear protective gloves, eye protection, and flame-retardant clothing.

    • Store in a cool, well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Always consult the specific Safety Data Sheet provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a fundamentally important diacylglycerol with significant roles in cell signaling and metabolism. Its ability to activate Protein Kinase C makes it a key molecule in a multitude of cellular processes and a subject of interest in drug development and biomedical research. A thorough understanding of its physicochemical properties, biological functions, and the experimental methodologies for its study is essential for advancing research in these fields. While some specific physical data for this molecule remains elusive, the information available for analogous compounds provides a solid foundation for its investigation. The protocols outlined in this guide offer a starting point for the synthesis and analysis of this and other diacylglycerols, paving the way for further discoveries into their complex roles in biology.

References

A Technical Guide to the Physical Properties of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Linoleoyl-2-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in lipid research and various industrial applications. This document compiles available data on its physicochemical characteristics, outlines relevant experimental methodologies, and illustrates its role in cellular signaling.

Core Physical and Chemical Properties

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates a racemic mixture of the stereoisomers. It is classified as a colorless to pale yellow liquid and finds use as an emulsifier and stabilizer in the food and cosmetic industries.[1]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₃₉H₇₀O₅[4][5]
Molecular Weight ~618.97 g/mol [4][6]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Hexane (B92381)
Melting Point Data not available. Generally similar to corresponding triacylglycerols.[3]
Boiling Point Data not available
Density Data not available. A similar triglyceride, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, has a reported density of 0.9044 g/cm³.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general methodologies for the synthesis, purification, and analysis of diacylglycerols are well-established.

Synthesis of this compound

1. Chemical Synthesis (Esterification): This method involves the direct esterification of glycerol with linoleic acid and oleic acid.

  • Materials: Glycerol, linoleic acid, oleic acid, and an acid catalyst (e.g., sulfuric acid) or an immobilized lipase (B570770).

  • Procedure:

    • Combine glycerol with stoichiometric amounts of linoleic acid and oleic acid in a reaction vessel.

    • Add a catalytic amount of the chosen catalyst.

    • Heat the mixture under controlled temperature and pressure, often with the removal of water to drive the reaction to completion.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the catalyst and purify the product.

2. Enzymatic Synthesis: This approach utilizes regiospecific lipases for a more controlled synthesis.

  • Materials: Glycerol, linoleic acid, oleic acid, and an immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica).

  • Procedure:

    • Immobilize the lipase on a suitable support.

    • Incubate the immobilized lipase with the substrates (glycerol, linoleic acid, and oleic acid) in a suitable solvent system or under solvent-free conditions.

    • Maintain the reaction at an optimal temperature and pH for the specific lipase.

    • Monitor the formation of the desired diacylglycerol.

    • Separate the product from the enzyme and unreacted substrates.

Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel is commonly used for the separation of lipids.

  • Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed.

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.

    • Load the sample onto a prepared silica gel column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent.

Determination of Melting Point (General Method for Fats and Oils)
  • Apparatus: Capillary tubes, thermometer, and a melting point apparatus.

  • Procedure:

    • Introduce the purified liquid sample into a capillary tube.

    • Solidify the sample by cooling.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly and record the temperature at which the substance transitions from a solid to a clear liquid. For fats and oils, this is often observed as a "slip point."

Role in Cellular Signaling

Diacylglycerols, including this compound, are crucial second messengers in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The following diagram illustrates the activation of Protein Kinase C by diacylglycerol.

DAG_PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP₃ (Inositol trisphosphate) PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

This pathway is initiated by an extracellular signal binding to a cell surface receptor, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the plasma membrane and recruits and activates members of the Protein Kinase C family. Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.

References

The Pivotal Role of 1-Linoleoyl-2-oleoyl-rac-glycerol in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC). The specific fatty acid composition of a DAG molecule is a critical determinant of its signaling efficacy and downstream effects. This technical guide focuses on 1-Linoleoyl-2-oleoyl-rac-glycerol, a diacylglycerol species containing the polyunsaturated linoleic acid at the sn-1 position and the monounsaturated oleic acid at the sn-2 position. While direct quantitative data for this specific isomer is limited in publicly available literature, this document consolidates our understanding of its expected role based on the established principles of DAG signaling and the known influence of its constituent fatty acids. We will delve into the canonical signaling pathways, present relevant quantitative data for analogous compounds, provide detailed experimental protocols for studying its activity, and visualize key processes using logical diagrams.

Introduction to Diacylglycerol Signaling

Diacylglycerols are transiently produced at the cell membrane in response to extracellular stimuli. The canonical pathway for DAG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes, yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1] While IP3 stimulates the release of intracellular calcium, DAG remains in the membrane and acts as a crucial anchor and activator for a variety of signaling proteins. The primary effectors of DAG signaling are proteins containing a C1 domain, with the most prominent being the protein kinase C (PKC) family of serine/threonine kinases.[2]

The structure of the fatty acyl chains of DAG molecules significantly influences their signaling properties. Factors such as chain length and degree of unsaturation can affect the potency and isoform-selectivity of PKC activation.[3][4] Unsaturated fatty acids, like oleic and linoleic acid, are known to be potent activators of PKC.[5]

The PLC/DAG/PKC Signaling Axis

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) triggers the activation of phospholipase C (PLC). PLC then hydrolyzes PIP2 into DAG and IP3.[1] This initiates two parallel signaling cascades:

  • The IP3-Calcium Pathway: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

  • The DAG-PKC Pathway: DAG, localized at the plasma membrane, recruits and activates conventional and novel isoforms of Protein Kinase C (PKC). The elevation of intracellular Ca2+ often acts synergistically with DAG to fully activate conventional PKC isoforms.[6]

Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation.[7]

PLC_DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active PKC (active) DAG->PKC_active PKC_inactive PKC (inactive) PKC_inactive->PKC_active Activation Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates substrates ER_Ca_Store Ca2+ Store IP3->ER_Ca_Store Opens Ca2+ channels Ca2+ Ca2+ Ca2+->PKC_active ER_Ca_Store->Ca2+

Caption: The canonical PLC/DAG/PKC signaling pathway.

Quantitative Data on Diacylglycerol Signaling

Diacylglycerol SpeciesPKC Isoform(s)Observed EffectReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHigher stimulatory effect compared to SDG and SEG.[8]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHigher activation compared to SAG.[8]
1,2-sn-dioleoylglycerol (DOG)PKCαMore effective in promoting binding to POPC/POPS vesicles than 1,3-DOG.[3]
Unsaturated 1,2-diacylglycerolsGeneral PKCMore potent activators than saturated DAGs in certain lipid environments.[3]
Diacylglycerols with oleic acidT-cellsInduces an increase in intracellular Ca2+ via TRPC3/6 channels.[9]

This table summarizes findings from related diacylglycerol species to infer the potential activity of this compound.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the ability of this compound to activate PKC in a cell-free system.

Materials:

  • Purified recombinant PKC isoform of interest

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Lipid vesicle preparation equipment (e.g., sonicator or extruder)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Lipid Vesicle Preparation:

    • Co-sonicate or extrude a mixture of phosphatidylserine and this compound in assay buffer to form small unilamellar vesicles. A typical molar ratio is 4:1 PS to DAG.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quench buffer (e.g., containing EDTA or by spotting onto phosphocellulose paper).

  • Detection:

    • If using [γ-³²P]ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by binding to phosphocellulose paper followed by washing) and quantify the incorporated radioactivity using a scintillation counter.

    • If using a fluorescent ATP analog, measure the fluorescence signal according to the manufacturer's instructions.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Lipid Vesicles (PS + this compound) B Prepare Reaction Mix (Buffer, Substrate, PKC) C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Separate Substrate E->F G Quantify Phosphorylation F->G

Caption: Workflow for an in vitro PKC activity assay.
Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to cellular treatment with this compound using a fluorescent calcium indicator.

Materials:

  • Cultured cells of interest

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed cells onto a black-walled, clear-bottom 96-well plate (for plate reader) or on glass coverslips (for microscopy) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium, wash the cells with HBSS, and incubate them with the dye loading solution at 37°C for 30-60 minutes in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Measurement:

    • Place the plate or coverslip in the fluorescence reader or on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Add this compound (at the desired concentration) to the cells.

    • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence relative to the baseline to determine the change in intracellular calcium concentration.

Quantification of this compound in Cellular Lipids by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from cell samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells treated as desired

  • Internal standard (e.g., a deuterated version of the analyte or a structurally similar DAG)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water - Bligh and Dyer or Folch method)

  • LC-MS/MS system with a suitable column (e.g., C18) and electrospray ionization (ESI) source

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest and lyse the cells.

    • Perform a lipid extraction using a method like the Bligh and Dyer or Folch procedure. Add a known amount of internal standard at the beginning of the extraction.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable gradient on a reverse-phase column.

    • Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined empirically.

  • Quantification:

    • Create a standard curve using known concentrations of a purified this compound standard.

    • Quantify the amount of the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Downstream Signaling and Cellular Responses

The activation of PKC by this compound is expected to trigger a cascade of downstream phosphorylation events, leading to a variety of cellular responses. The specific outcomes will be highly dependent on the cell type, the PKC isoforms expressed, and the subcellular localization of the signaling events.

Downstream_Signaling cluster_responses Cellular Responses DAG This compound (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Substrates Substrate Proteins PKC->Substrates Phosphorylates Proliferation Proliferation Substrates->Proliferation Differentiation Differentiation Substrates->Differentiation Apoptosis Apoptosis Substrates->Apoptosis Inflammation Inflammation Substrates->Inflammation Gene_Expression Gene Expression Substrates->Gene_Expression

Caption: Downstream effects of DAG-mediated PKC activation.

Conclusion

This compound, as a specific diacylglycerol species, is poised to be a significant player in cellular signaling. Its unique composition of both a polyunsaturated and a monounsaturated fatty acid suggests a potent ability to activate Protein Kinase C and influence downstream cellular processes. While direct quantitative data for this molecule remains an area for future research, the established principles of DAG signaling and the experimental protocols outlined in this guide provide a robust framework for its investigation. A deeper understanding of the specific roles of individual DAG isomers like this compound will be crucial for developing targeted therapeutics for a wide range of diseases where DAG signaling is dysregulated.

References

metabolic pathway of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Pathway of 1-Linoleoyl-2-oleoyl-rac-glycerol

Executive Summary

This compound (LOG) is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid at the sn-1 position and oleic acid at the sn-2 position. As a central intermediate in lipid metabolism, LOG stands at a critical crossroads, directing fatty acids towards energy storage, membrane synthesis, or signal transduction. Its metabolic fate is tightly regulated by a series of enzymes that catalyze its conversion to other key lipids. This document provides a comprehensive overview of the synthesis, catabolism, and signaling roles of LOG, based on established pathways for structurally similar 1,2-diacyl-sn-glycerols. It includes quantitative data for related molecules, detailed experimental protocols for studying DAG metabolism, and visualizations of the core metabolic and signaling pathways.

Disclaimer: Specific kinetic and metabolic data for the this compound molecule is limited in published literature. Therefore, this guide extrapolates from well-studied principles of diacylglycerol metabolism and data from structurally similar DAG species.

This compound as a Central Metabolic Hub

1,2-Diacylglycerols are key intermediates in numerous metabolic processes.[1] LOG can be synthesized de novo or generated from the breakdown of more complex lipids. Once formed, it can be channeled into several distinct pathways:

  • Conversion to Triacylglycerol (TAG): Acylation of LOG leads to the formation of TAG, the primary form of energy storage in eukaryotes.

  • Phosphorylation to Phosphatidic Acid (PA): Phosphorylation by diacylglycerol kinases (DGKs) converts LOG into PA, another critical signaling lipid and a precursor for phospholipid synthesis.[2][3]

  • Hydrolysis to Monoacylglycerol (MAG): Diacylglycerol lipases (DAGL) can hydrolyze LOG to produce 2-oleoyl-glycerol (a monoacylglycerol) and free linoleic acid.[4]

  • Precursor for Phospholipid Synthesis: LOG serves as a substrate for the synthesis of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[5][6]

  • Activation of Signaling Cascades: As a second messenger, the sn-1,2-isomer of LOG is a potent activator of Protein Kinase C (PKC) isoforms, initiating downstream signaling events that regulate cell growth, differentiation, and metabolism.

The diagram below illustrates the central position of LOG in cellular lipid metabolism.

LOG This compound (LOG) TAG Triacylglycerol (TAG) (Energy Storage) LOG->TAG + Acyl-CoA PA Phosphatidic Acid (PA) (Signaling & Synthesis Precursor) LOG->PA + ATP MAG 2-Oleoyl-glycerol (MAG) + Linoleic Acid LOG->MAG Hydrolysis PC Phosphatidylcholine (PC) (Membrane Synthesis) LOG->PC + CDP-Choline PKC Protein Kinase C (PKC) Activation (Signal Transduction) LOG->PKC Binding & Activation DGAT DGAT DGAT->TAG DGK DGK DGK->PA DAGL DAGL DAGL->MAG CPT CPT CPT->PC

Figure 1: Metabolic Fates of this compound (LOG).

Anabolic Pathways: Synthesis of Diacylglycerol

There are two primary pathways for the synthesis of diacylglycerol in the cell.

De Novo Synthesis (The Kennedy Pathway)

The major anabolic route for TAG and phospholipid synthesis begins with glycerol-3-phosphate (G3P).[1] This pathway involves two sequential acylation steps catalyzed by acyl-CoA-dependent acyltransferases, followed by dephosphorylation.

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the addition of an acyl-CoA (e.g., Linoleoyl-CoA) to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).

  • Acylglycerol-3-Phosphate Acyltransferase (AGPAT): Adds a second acyl-CoA (e.g., Oleoyl-CoA) to the sn-2 position of LPA, yielding phosphatidic acid (PA).

  • Phosphatidic Acid Phosphatase (PAP): Dephosphorylates PA to produce sn-1,2-diacylglycerol. This is a key regulatory step.

cluster_0 G3P Glycerol-3-Phosphate LPA 1-Linoleoyl-sn-glycerol-3-P (Lysophosphatidic Acid) G3P->LPA PA 1-Linoleoyl-2-oleoyl-sn-glycerol-3-P (Phosphatidic Acid) LPA->PA LOG 1-Linoleoyl-2-oleoyl-sn-glycerol PA->LOG Pi Pi LOG->Pi GPAT GPAT GPAT->LPA AGPAT AGPAT AGPAT->PA PAP PAP PAP->LOG LinoleoylCoA Linoleoyl-CoA LinoleoylCoA->GPAT OleoylCoA Oleoyl-CoA OleoylCoA->AGPAT

Figure 2: De Novo Synthesis of Diacylglycerol via the Kennedy Pathway.

Hydrolysis of Phospholipids

Diacylglycerol can also be generated at the plasma membrane through the hydrolysis of glycerophospholipids by phospholipase C (PLC) enzymes.[1] For instance, phosphatidylinositol 4,5-bisphosphate (PIP2) is cleaved by PLC to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3), both of which are potent second messengers. Similarly, phosphatidylcholine can be hydrolyzed by PC-specific PLC to yield DAG.

Catabolic and Conversion Pathways

Acylation to Triacylglycerol (TAG)

The primary fate for DAG in adipocytes and hepatocytes, especially under conditions of energy surplus, is its conversion to TAG for storage in lipid droplets.[5] This reaction is catalyzed by diacylglycerol acyltransferases (DGAT1 and DGAT2), which transfer a third fatty acid from an acyl-CoA molecule to the vacant sn-3 position of DAG.

Phosphorylation to Phosphatidic Acid (PA)

Diacylglycerol kinases (DGKs) catalyze the ATP-dependent phosphorylation of DAG to PA, a reaction that serves two purposes: attenuating DAG-mediated signaling and generating PA, which has its own signaling functions.[3] Mammals have ten DGK isozymes with varying substrate specificities.[1][3]

  • DGKε shows a strong preference for DAG species containing an arachidonoyl (20:4) chain at the sn-2 position.[7] It recognizes a linoleoyl (18:2) chain at sn-2, but it is a poorer substrate.[2]

  • DGKζ does not discriminate significantly among DAGs with different acyl chains.[2]

  • DGKα and DGKζ exhibit high stereospecificity for sn-1,2-DAG over sn-2,3-DAG.[8]

Given that LOG contains an oleoyl (B10858665) (18:1) chain at the sn-2 position, it is likely a substrate for several DGK isoforms, though perhaps not the preferred substrate for DGKε.

Hydrolysis to Monoacylglycerol (MAG)

Diacylglycerol lipases (DAGLs) hydrolyze the ester bond at the sn-1 position of DAG, releasing a free fatty acid (linoleic acid in the case of LOG) and producing a 2-monoacylglycerol (2-oleoyl-glycerol).[4] This pathway is particularly important in the brain for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from arachidonate-containing DAG.[4]

Role in Signal Transduction: PKC Activation

The sn-1,2 stereoisomer of diacylglycerol is a crucial second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC). Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and allosterically activates it, leading to the phosphorylation of a wide array of downstream protein targets. This cascade regulates fundamental cellular processes, including proliferation, differentiation, apoptosis, and insulin (B600854) signaling.

Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 LOG sn-1,2-DAG (e.g., LOG) PIP2->LOG PKC_active Active PKC (Membrane) LOG->PKC_active Recruits & Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Figure 3: Diacylglycerol-Mediated Activation of Protein Kinase C (PKC).

Quantitative Data for Diacylglycerol-Metabolizing Enzymes

EnzymeSubstrateOrganism/SystemKmVmaxNotesReference
DGKε 1-stearoyl-2-arachidonoyl-DAGCOS-7 cell prep.1.8 ± 0.4 mol %1.0 (relative)DGKε shows high specificity for arachidonate (B1239269) at the sn-2 position.[2]
DGKε 1,2-diarachidonoyl-DAGCOS-7 cell prep.2.1 ± 0.3 mol %1.1 ± 0.1 (relative)Similar kinetics to 1-stearoyl-2-arachidonoyl-DAG.[2]
DGKε 1,2-dilinoleoyl-DAGCOS-7 cell prep.2.3 ± 0.6 mol %0.3 ± 0.04 (relative)A linoleoyl chain at sn-2 makes it a poorer substrate than arachidonoyl.[2]
DGKζ 1-stearoyl-2-arachidonoyl-DAGCOS-7 cell prep.3.1 ± 0.5 mol %1.0 (relative)DGKζ does not discriminate strongly between different acyl chains.[2]
DGKζ 1,2-dioleoyl-DAGCOS-7 cell prep.2.7 ± 0.5 mol %1.2 ± 0.1 (relative)Similar activity with an oleoyl-containing substrate.[2]

Experimental Protocols

Protocol: Quantification of Total Diacylglycerol in Cell Lysates

This protocol is based on commercially available fluorometric assay kits that measure total DAG content through a coupled enzymatic reaction.[9][10][11]

Principle:

  • A specific kinase phosphorylates all DAG in the sample to phosphatidic acid (PA).

  • A lipase (B570770) hydrolyzes PA to glycerol-3-phosphate (G3P).

  • G3P is oxidized by G3P oxidase to produce hydrogen peroxide (H₂O₂).

  • H₂O₂ reacts with a fluorometric probe to produce a signal (e.g., Ex/Em = 530/590 nm) that is directly proportional to the amount of DAG.

Methodology:

  • Sample Preparation:

    • Culture cells (e.g., H4IIE hepatoma cells) to desired confluency.

    • Treat cells with experimental compounds as required.

    • Harvest cells and perform lipid extraction using a standard method (e.g., Bligh-Dyer).

    • Dry the organic phase under nitrogen and resuspend the lipid film in assay buffer containing a detergent (e.g., Triton X-100) to create micelles.

  • Standard Curve Preparation:

    • Prepare a dilution series of the provided DAG standard (e.g., 0 to 2 mM) in 1X Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of standards and samples to a 96-well plate. For each sample, prepare paired wells: one for the reaction (+Kinase) and one for background (-Kinase, add buffer instead).

    • Add 20 µL of Kinase Mixture to the appropriate wells.

    • Incubate at 37°C for 2 hours.

    • Add 40 µL of Lipase Solution to all wells.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of Detection Enzyme Mixture (containing GPO and probe) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Analysis:

    • Measure fluorescence (Ex/Em = 530-560/585-595 nm).

    • Subtract the background fluorescence (-Kinase well) from the reaction fluorescence (+Kinase well) for each sample.

    • Plot the standard curve (Fluorescence vs. Concentration).

    • Determine the concentration of DAG in the samples from the standard curve.

A 1. Incubate Cells with Radiolabeled Precursor (e.g., [14C]-Glycerol) B 2. (Optional) Chase Period with Unlabeled Medium A->B C 3. Harvest Cells & Extract Lipids B->C D 4. Spot Extract & Standards on TLC Plate C->D E 5. Develop Plate in Solvent System D->E F 6. Visualize Standards (e.g., Iodine Vapor) E->F G 7. Detect Radioactivity (Autoradiography) F->G H 8. Scrape Spots & Quantify via Scintillation Counting G->H I 9. Analyze Distribution of Radioactivity Among Lipids H->I

References

1-Linoleoyl-2-oleoyl-rac-glycerol: An In-Depth Technical Guide to its Role as a Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol (DAG), a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. Specifically, this molecule contains linoleic acid at the sn-1 position and oleic acid at the sn-2 position. Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC). The specific fatty acid composition of a DAG molecule can significantly influence its biological activity, including its affinity for and activation of different PKC isoforms and its engagement in other signaling cascades. This technical guide provides a comprehensive overview of this compound as a lipid mediator, summarizing its likely signaling pathways, presenting quantitative data from related molecules, and detailing relevant experimental protocols.

Physicochemical Properties and Synthesis

This compound is a diglyceride containing residues of oleic and linoleic acids, which confers specific physical and chemical properties that influence its role in biological membranes and interactions with enzymes.[1] The "rac" designation indicates that it is a racemic mixture.

Synthesis: The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis typically involves the esterification of glycerol with oleic and linoleic acids, a process that can be catalyzed by acids or enzymes like lipases.[2] Enzymatic synthesis offers greater control and selectivity.[2]

Signaling Pathways of Diacylglycerols

Diacylglycerols are key players in signal transduction, primarily generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[3] Once produced, DAGs can initiate several downstream signaling events.

Protein Kinase C (PKC) Activation

The most well-characterized function of DAG is the activation of the PKC family of serine/threonine kinases.[4] The binding of DAG to the C1 domain of PKC isoforms induces a conformational change that recruits the enzyme to the cell membrane and activates it. This activation is a critical step in regulating a wide array of cellular processes.

The fatty acid composition of DAGs has been shown to differentially regulate PKC isoforms.[4][5][6] Studies on various DAG species suggest that the presence of unsaturated fatty acids, such as oleic and linoleic acid, can influence the potency and selectivity of PKC activation.[6] Unsaturated 1,2-diacylglycerols have been found to be more potent activators of PKCα than their saturated counterparts.[6]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Binds & Activates PKC_active Active PKC PKC_inactive->PKC_active Effector Downstream Effectors PKC_active->Effector Phosphorylates Receptor GPCR / RTK G_protein G-protein Receptor->G_protein Ligand Binding G_protein->PLC Activation

Caption: General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG).
TRPC Channel Activation

Recent studies have revealed that certain DAGs can activate members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, leading to an influx of calcium ions (Ca2+). A study using 1-palmitoyl-2-oleoyl-sn-glycerol, a structurally similar DAG containing oleic acid, demonstrated that it induces a dose-dependent increase in intracellular Ca2+ by activating TRPC3 and TRPC6 channels.[2] This suggests that this compound may also mediate its effects through Ca2+ signaling pathways independent of or parallel to PKC activation.

TRPC_Activation_Pathway cluster_membrane Plasma Membrane cluster_extra Extracellular cluster_intra Intracellular DAG This compound (DAG) TRPC TRPC3/6 Channel DAG->TRPC Activates Ca_in Ca2+ TRPC->Ca_in Ca2+ Influx Ca_out Ca2+ Signaling Downstream Ca2+ Signaling Ca_in->Signaling

Caption: Proposed signaling pathway of TRPC channel activation by oleic acid-containing DAG.

Quantitative Data

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data from studies on structurally related diacylglycerols can provide valuable insights into its potential efficacy and selectivity.

Table 1: Activation of PKC Isoforms by Different Diacylglycerol Species

Diacylglycerol SpeciesPKC IsoformEffectReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHigher stimulatory effect compared to SDG and SEG[5]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHigher activation than SAG[5]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHigher activation than SAG[5]
Unsaturated 1,2-diacylglycerolsPKCαMore potent activators than saturated DAGs[6]

Table 2: Effect of Oleic Acid-Containing Diacylglycerol on Intracellular Calcium

CompoundConcentrationEffectCell TypeReference
1-Palmitoyl-2-oleoyl-sn-glycerol (POG)Dose-dependentIncrease in intracellular Ca2+Jurkat T-cells[2]

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound as a lipid mediator would be based on established methods for analyzing diacylglycerol signaling.

In Vitro PKC Activity Assay

This protocol is a general method to assess the ability of a diacylglycerol species to activate PKC isoforms in a controlled, cell-free system.

Objective: To quantify the activation of specific PKC isoforms by this compound.

Materials:

  • Purified recombinant PKC isoforms

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • ATP (γ-32P-labeled)

  • PKC substrate peptide (e.g., myelin basic protein)

  • Assay buffer (e.g., Tris-HCl, MgCl2, CaCl2)

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Lipid Vesicle Preparation: Prepare lipid vesicles by mixing phosphatidylserine and this compound in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in assay buffer followed by sonication.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, purified PKC isoform, substrate peptide, and the prepared lipid vesicles.

  • Initiation of Reaction: Start the reaction by adding γ-32P-labeled ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ATP.

  • Quantification: Measure the incorporated radioactivity in the substrate peptide using a scintillation counter.

PKC_Assay_Workflow start Start vesicle_prep Prepare Lipid Vesicles (PS + DAG) start->vesicle_prep reaction_setup Set up Reaction Mixture (PKC, Substrate, Vesicles) vesicle_prep->reaction_setup atp_addition Add γ-32P-ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation spotting Spot on Phosphocellulose Paper incubation->spotting washing Wash with Phosphoric Acid spotting->washing quantification Quantify with Scintillation Counter washing->quantification end End quantification->end

Caption: Experimental workflow for an in vitro Protein Kinase C (PKC) activity assay.
Measurement of Intracellular Calcium Concentration

This protocol outlines a general method for measuring changes in intracellular calcium levels in response to treatment with a diacylglycerol.

Objective: To determine if this compound induces an increase in intracellular calcium in a specific cell line.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fluorometer or fluorescence microscope

Methodology:

  • Cell Culture: Culture the cells to an appropriate density.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution in the dark.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or fluorescence microscope.

  • Stimulation: Add this compound to the cells.

  • Data Acquisition: Continuously record the fluorescence signal over time to monitor changes in intracellular calcium concentration.

  • Data Analysis: Analyze the change in fluorescence intensity to quantify the increase in intracellular calcium.

Conclusion

This compound, as a specific diacylglycerol species, is poised to be a significant lipid mediator. Based on the current understanding of diacylglycerol signaling and the influence of fatty acid composition, it is highly probable that this molecule acts as a selective activator of PKC isoforms and may also modulate cellular calcium levels through TRPC channels. The provided technical guide, including the summarized data from related molecules and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals to further investigate the precise biological roles and therapeutic potential of this compound. Further research focusing specifically on this diacylglycerol isomer is warranted to fully elucidate its unique signaling properties and physiological significance.

References

An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol: Natural Sources, Analysis, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-2-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) isomer that plays a role as a metabolic intermediate and a signaling molecule. This technical guide provides a comprehensive overview of its natural sources, detailing the challenges in its quantification. It further presents a detailed summary of the experimental protocols required for its analysis and delves into its significance in cellular signaling pathways, offering insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is a diacylglycerol, a class of lipids that are naturally present in vegetable oils and animal fats, albeit typically in small quantities. Diacylglycerols are intermediates in the biosynthesis and hydrolysis of triacylglycerols. The specific isomer, this compound, has been identified in certain natural products, although comprehensive quantitative data across a wide range of sources remains limited in publicly available literature.

Key Natural Sources:

  • Olive Oil: Diacylglycerols are known constituents of olive oil, with their concentration and isomeric composition serving as indicators of oil quality and freshness. While specific quantification of this compound is not extensively reported, it is expected to be present as a component of the diacylglycerol fraction. The overall diacylglycerol content in virgin olive oil typically ranges from 1% to 2.8%.[1]

  • Dry-Cured Iberian Ham: This diacylglycerol has been specifically identified in raw and dry-cured Iberian ham, suggesting its formation during the lipolysis of triacylglycerols that occurs during the curing process.

  • Other Vegetable Oils and Animal Fats: While not always specifically quantified, this compound is a potential component of the diacylglycerol fraction of various oils and fats, arising from the partial hydrolysis of triacylglycerols containing linoleic and oleic acids.

Challenges in Quantification:

The quantification of specific diacylglycerol isomers like this compound in natural sources is challenging due to their low abundance and the presence of other isomeric forms. This necessitates the use of advanced analytical techniques capable of separating and identifying regioisomers.

Quantitative Data Summary

Table 1: General Diacylglycerol (DAG) Content in Select Natural Sources

Natural SourceTotal Diacylglycerol Content (%)Reference
Virgin Olive Oil1.0 - 2.8[1]

Note: The concentration of the specific this compound isomer within this total DAG content is not specified in the cited literature.

Experimental Protocols for Analysis

The accurate analysis of this compound requires sophisticated analytical methodologies to differentiate it from other diacylglycerol isomers. The following is a generalized protocol based on common techniques used for lipid analysis.

3.1. Lipid Extraction

A standard lipid extraction is the initial step to isolate the diacylglycerol fraction from the sample matrix.

  • Protocol:

    • Homogenize the sample in a chloroform/methanol solvent mixture (e.g., 2:1, v/v).

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the lipid extract in a suitable solvent for further analysis.

3.2. Separation of Diacylglycerol Isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the specific quantification of diacylglycerol isomers.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, isopropanol, and water, often with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

    • Principle: The separation is based on the differential partitioning of the diacylglycerol isomers between the stationary and mobile phases.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. This highly selective technique allows for accurate quantification even in complex matrices.

  • Quantification:

    • An internal standard, a structurally similar but isotopically labeled diacylglycerol, is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.

    • A calibration curve is generated using certified reference standards of this compound at known concentrations.

Workflow for LC-MS/MS Analysis of this compound:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Natural Source Sample Homogenization Homogenization in Chloroform/Methanol Sample->Homogenization Phase_Separation Phase Separation with Water Homogenization->Phase_Separation Lipid_Extraction Lipid Extraction (Organic Phase) Phase_Separation->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution LC_Separation HPLC/UHPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI or APCI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

A generalized workflow for the extraction and LC-MS/MS analysis of this compound.

Signaling Pathways and Biological Significance

Diacylglycerols, including this compound, are crucial second messengers in a variety of cellular signaling pathways. Their biological activity is primarily mediated through the activation of protein kinase C (PKC) isoforms.

4.1. The Diacylglycerol-PKC Signaling Axis

The canonical pathway for diacylglycerol signaling involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.

  • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol.

  • Diacylglycerol remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+ concentration, recruits and activates members of the protein kinase C (PKC) family.

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.

4.2. Regulation by Diacylglycerol Kinases (DGKs)

The signaling activity of diacylglycerol is tightly regulated. Diacylglycerol kinases (DGKs) play a critical role in terminating DAG signaling by phosphorylating it to produce phosphatidic acid (PA).[2] Phosphatidic acid itself is a signaling molecule with distinct downstream effectors. Therefore, the balance between diacylglycerol and phosphatidic acid, controlled by DGKs, is crucial for maintaining cellular homeostasis.

Signaling Pathway of this compound:

dag_signaling_pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates dgk Diacylglycerol Kinase (DGK) dag->dgk substrate for ca2_release Ca2+ Release er->ca2_release ca2_release->pkc co-activates cellular_response Cellular Response (Proliferation, Differentiation, etc.) pkc->cellular_response phosphorylates targets pa Phosphatidic Acid (PA) dgk->pa produces downstream_pa Downstream PA Signaling pa->downstream_pa

The central role of this compound in the PKC signaling pathway and its regulation by DGK.

Implications for Drug Development

The pivotal role of the diacylglycerol signaling pathway in numerous cellular processes makes its components attractive targets for drug development.

  • PKC Isoforms: Given their involvement in diseases like cancer and inflammatory disorders, specific inhibitors and activators of PKC isoforms are of significant interest.

  • Diacylglycerol Kinases (DGKs): As key regulators of DAG signaling, DGKs are emerging as promising therapeutic targets.[2] Modulating DGK activity could offer a novel approach to treating various conditions, including cancer, immune disorders, and neurological diseases.[2]

A thorough understanding of the roles of specific diacylglycerol isomers, such as this compound, in these pathways is essential for the rational design of targeted therapeutics.

Conclusion

This compound is a naturally occurring diacylglycerol with important biological functions. While its precise quantification in many natural sources requires further investigation, advanced analytical techniques provide the means for its accurate analysis. Its central role in cellular signaling, particularly through the activation of protein kinase C, highlights its importance as a second messenger and underscores the therapeutic potential of targeting the diacylglycerol signaling network. This guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

A Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1-Linoleoyl-2-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, purification, and its crucial role in cellular signaling.

Chemical and Physical Properties

This compound is a diacylglycerol molecule composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates that it is a racemic mixture of the two possible stereoisomers.

CAS Number Ambiguity: It is important to note that there is some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number for this specific isomer. While some sources may cite a specific number, it is often used interchangeably with its isomer, 1-Oleoyl-2-linoleoyl-rac-glycerol, which is more consistently assigned CAS Number 106292-55-1 [1]. Researchers are advised to verify the specific isomer when sourcing this compound.

The key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₉H₇₀O₅[1]
Molecular Weight 618.97 g/mol
Synonyms rac 1-Linoleoyl-2-oleoylglycerol

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Synthesis Methodologies

Chemical Synthesis: This method typically involves the direct esterification of glycerol with linoleic acid and oleic acid. The reaction is generally carried out under controlled temperature and pressure, often in the presence of an acid catalyst like sulfuric acid[2]. This approach can lead to a mixture of diacylglycerol isomers (1,2- and 1,3-diacylglycerols) and triacylglycerols, necessitating subsequent purification.

Enzymatic Synthesis: A more controlled synthesis can be achieved using lipases, which can offer regioselectivity, preferentially catalyzing esterification at specific positions on the glycerol backbone[2]. For instance, lipases with sn-1,3 regioselectivity can be employed in a multi-step process to achieve the desired 1,2-diacylglycerol structure. This method generally results in fewer byproducts and a higher yield of the target molecule[2].

Purification Protocols

Purification of 1,2-diacylglycerols from a crude reaction mixture is essential to remove unreacted fatty acids, monoacylglycerols, triacylglycerols, and isomeric byproducts. Common purification techniques include silica (B1680970) gel column chromatography, molecular distillation, and crystallization[3][4].

Experimental Protocol: Two-Step Crystallization for 1,2-Diacylglycerol Purification

This protocol is a general method adapted from procedures for purifying 1,2-diacylglycerols[3][5].

Objective: To purify 1,2-diacylglycerols from a crude reaction mixture containing fatty acid ethyl esters and triacylglycerols.

Materials:

  • Crude diacylglycerol mixture

  • Hexane (nonpolar solvent)

  • A polar solvent (e.g., acetone)

  • Crystallization vessel

  • Temperature-controlled bath or freezer

  • Filtration apparatus

Procedure:

Step 1: Nonpolar Solvent Crystallization

  • Dissolve the crude diacylglycerol product in hexane. A common ratio is 1:10 (w/v) of crude product to hexane[3].

  • Cool the solution to -40°C and maintain this temperature for 18 hours to allow for the crystallization of 1,2-diacylglycerols while keeping impurities like fatty acid ethyl esters and triacylglycerols in the solution[3].

  • Separate the solid fraction (containing the 1,2-diacylglycerols) from the liquid by filtration at the low temperature.

Step 2: Polar Solvent Crystallization

  • Dissolve the solid fraction obtained from the first step in a polar solvent, such as acetone.

  • Cool the solution to a temperature that allows for the selective crystallization of the desired 1,2-diacylglycerol, leaving any remaining impurities in the solvent. The optimal temperature will depend on the specific diacylglycerol and solvent used and may require empirical determination.

  • Isolate the purified 1,2-diacylglycerol crystals by filtration.

  • Dry the crystals under vacuum to remove any residual solvent.

Workflow for Diacylglycerol Purification

G cluster_0 Step 1: Nonpolar Solvent Crystallization cluster_1 Step 2: Polar Solvent Crystallization A Crude Diacylglycerol Mixture B Dissolve in Hexane (1:10 w/v) A->B C Cool to -40°C for 18h B->C D Filter at Low Temperature C->D E Solid Fraction (Enriched 1,2-DAG) D->E Collect F Liquid Fraction (Impurities) D->F Discard G Dissolve Solid Fraction in Polar Solvent E->G H Cool to Induce Crystallization G->H I Filter to Isolate Crystals H->I J Purified 1,2-Diacylglycerol Crystals I->J K Dry Under Vacuum J->K L Final Purified Product K->L

A two-step crystallization workflow for the purification of 1,2-diacylglycerols.

Role in Cellular Signaling

Diacylglycerols, including this compound, are critical second messengers in a variety of cellular signaling pathways. Their primary and most well-understood function is the activation of Protein Kinase C (PKC)[6].

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction. This pathway is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol[7].

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, in conjunction with DAG, recruits conventional and novel PKC isoforms to the plasma membrane, leading to their activation[7][8]. Once activated, PKC phosphorylates a wide range of substrate proteins, modulating numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.

Diacylglycerol-PKC Signaling Pathway

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag Diacylglycerol (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates substrate Substrate Proteins pkc->substrate Phosphorylates response Cellular Response substrate->response

Simplified diagram of the Diacylglycerol-PKC signaling pathway.

Quantitative Data

Quantitative data on the specific interaction of this compound with PKC is not extensively available in the public domain. However, to provide a reference for the potency of diacylglycerol analogs in activating PKC, data for the well-characterized synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is presented below. It is crucial to recognize that OAG is a different molecule and its properties may not be directly extrapolated to this compound.

CompoundActionTargetPotencyReference
1-Oleoyl-2-acetyl-sn-glycerol (OAG)ActivationProtein Kinase C (PKC)Dose-dependent activation in the range of 5-500 µM in rat islet homogenates.[9]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)InhibitionL and T-type Ca²⁺ currentsHalf-maximal inhibition at ~25 µM in GH3 cells.[10]

Experimental Protocols

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity, which can be used to assess the effect of activators like this compound. This is a non-radioactive, ELISA-based method[7][11].

Objective: To quantify the kinase activity of PKC in the presence of this compound.

Materials:

  • Purified active PKC enzyme

  • PKC substrate-coated microtiter plate

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Kinase assay dilution buffer

  • ATP solution

  • Phosphospecific primary antibody against the phosphorylated PKC substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as required. Dilute the this compound to various concentrations in the kinase assay dilution buffer.

  • Plate Preparation: Add 50 µL of kinase assay dilution buffer to each well of the PKC substrate-coated microtiter plate and incubate for 10 minutes at room temperature to pre-soak the wells. Aspirate the buffer.

  • Sample Addition: Add the diluted this compound samples and controls (positive control with a known PKC activator, negative control without an activator) to the appropriate wells. Add the purified PKC enzyme to all wells except the no-enzyme control.

  • Kinase Reaction Initiation: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with wash buffer.

  • Primary Antibody Incubation: Add the phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Color Development: Add the TMB substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping Color Development: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

Workflow for PKC Activity Assay

G A Pre-soak PKC Substrate Plate B Add Samples (DAG, Controls) and PKC Enzyme A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Wash D->E F Add Phosphospecific Primary Antibody E->F G Incubate and Wash F->G H Add HRP-conjugated Secondary Antibody G->H I Incubate and Wash H->I J Add TMB Substrate for Color Development I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L

Experimental workflow for an ELISA-based Protein Kinase C activity assay.

References

An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Linoleoyl-2-oleoyl-rac-glycerol, a significant diacylglycerol (DAG) molecule. This document details its physicochemical properties, synthesis, and crucial role in cellular signaling, with a focus on its interaction with Protein Kinase C (PKC). Experimental protocols and data are presented to facilitate further research and application in drug development and cellular biology.

Physicochemical Properties

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates a racemic mixture of the stereoisomers.

PropertyValueSource
Molecular Weight 618.97 g/mol [1][2]
Molecular Formula C₃₉H₇₀O₅[1][2]
CAS Number 106292-55-1, 2632-59-9
Physical State Colorless oil at room temperature
Purity Typically ≥97%[1]
Solubility Soluble in chloroform, dichloromethane, DMSO, and ethanol

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its regioselectivity, yielding fewer byproducts.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Glycerol

  • Oleic acid

  • Linoleic acid

  • Immobilized lipase (B570770) (e.g., from Candida antarctica or Rhizomucor miehei)

  • Organic solvent (e.g., hexane)

  • Molecular sieves

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, combine glycerol, oleic acid, and linoleic acid in a suitable molar ratio in an organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Water Removal: Add molecular sieves to the mixture to remove water produced during the esterification reaction, which drives the equilibrium towards product formation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized lipase. The enzyme can often be washed and reused.

  • Purification: The resulting mixture will contain the desired diacylglycerol, as well as unreacted substrates and other glyceride species. Purify this compound using silica gel column chromatography with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the synthesized product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Role in Cellular Signaling

As a diacylglycerol, this compound is a critical second messenger in various cellular signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) isozymes, which are involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

The binding of diacylglycerols like this compound to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase function.

G Logical Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_functional_assay Functional Assay start Starting Materials (Glycerol, Oleic Acid, Linoleic Acid) synthesis Enzymatic Esterification (Immobilized Lipase) start->synthesis crude Crude Product Mixture synthesis->crude purification Silica Gel Column Chromatography crude->purification pure Purified this compound purification->pure ms Mass Spectrometry (MS) (Verify Molecular Weight) pure->ms nmr NMR Spectroscopy (Confirm Structure) pure->nmr pkc_assay Protein Kinase C (PKC) Activity Assay pure->pkc_assay Use as Activator result Measure PKC Activation pkc_assay->result

Caption: Synthesis, purification, and functional analysis workflow.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for assessing the ability of this compound to activate PKC in vitro.

Materials:

  • Purified Protein Kinase C (PKC) isoform (e.g., PKCα, PKCβ)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)

  • ATP (radiolabeled [γ-³²P]ATP or for use with a phosphospecific antibody)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Phosphocellulose paper or materials for ELISA/Western blot

  • Scintillation counter or plate reader

Procedure:

  • Lipid Vesicle Preparation: Prepare lipid vesicles containing phosphatidylserine and this compound. This is typically done by drying the lipids under nitrogen and resuspending them in buffer with sonication.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the PKC substrate peptide, and the prepared lipid vesicles.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution with a high concentration of EDTA).

  • Measure Phosphorylation:

    • Radiolabeled Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Non-Radiolabeled Method: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

  • Data Analysis: Compare the PKC activity in the presence of this compound to a control without the diacylglycerol to determine the extent of activation.

Signaling Pathways Involving Diacylglycerol

While PKC is the most well-known effector of diacylglycerol, other proteins are also regulated by this second messenger. Understanding these alternative pathways is crucial for a complete picture of diacylglycerol signaling.

G Diacylglycerol Signaling Pathways cluster_generation Generation PLC Phospholipase C (PLC) PIP2 PIP2 DAG This compound (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP DGK Diacylglycerol Kinase (DGK) DAG->DGK Munc13 Munc13 DAG->Munc13 Cellular_Responses Cellular Responses (Proliferation, Differentiation, etc.) PKC->Cellular_Responses RasGRP->Cellular_Responses DGK->Cellular_Responses Munc13->Cellular_Responses

Caption: Major signaling pathways activated by diacylglycerol.

Non-PKC Diacylglycerol Effectors:

  • RasGRPs (Ras Guanyl Nucleotide Releasing Proteins): These are exchange factors for Ras-like small GTPases.

  • Diacylglycerol Kinases (DGKs): These enzymes phosphorylate diacylglycerol to produce phosphatidic acid, another important signaling molecule.

  • Munc13 proteins: These are involved in the priming of synaptic vesicles for exocytosis.

This technical guide provides a foundational understanding of this compound. The presented data and protocols are intended to serve as a starting point for researchers and professionals in the field, enabling further exploration of this molecule's role in health and disease.

References

Solubility of 1-Linoleoyl-2-oleoyl-rac-glycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Linoleoyl-2-oleoyl-rac-glycerol, a significant diacylglycerol in various research and development applications. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document presents qualitative solubility information, supplemented with quantitative data for structurally similar triacylglycerols to provide a comparative context. Furthermore, detailed experimental protocols for determining lipid solubility are outlined to empower researchers to ascertain precise measurements under their specific laboratory conditions.

Understanding the Solubility of Diacylglycerols

This compound is a diacylglycerol (DAG), a class of lipids characterized by a glycerol (B35011) backbone with two fatty acid chains. The solubility of this molecule is primarily dictated by the physicochemical properties of its long, nonpolar fatty acid tails (linoleic and oleic acids) and the single polar hydroxyl group on the glycerol backbone. This amphiphilic nature means it is generally soluble in nonpolar and moderately polar organic solvents that can interact favorably with the hydrocarbon chains, while its solubility in highly polar solvents like water is negligible.

Solubility Profile of this compound

The following table summarizes the available solubility information for this compound and related compounds. It is crucial to note that the quantitative data provided is for structurally similar triacylglycerols and should be used as a reference point rather than an absolute value for the diacylglycerol of interest.

Table 1: Solubility Data

CompoundSolventTemperatureSolubilityData Type
1-Oleoyl-2-linoleoyl-rac-glycerol ChloroformNot SpecifiedSoluble[1][2][3]Qualitative
DichloromethaneNot SpecifiedSoluble[1]Qualitative
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[1]Qualitative
Ethyl AcetateNot SpecifiedSoluble[1]Qualitative
HexaneNot SpecifiedSoluble[1][2][3]Qualitative
EthanolNot SpecifiedSupplied as a solution[1]Qualitative
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol Dimethylformamide (DMF)Not Specified10 mg/mL[4][5]Quantitative
EthanolNot Specified10 mg/mL[4][5]Quantitative
1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol Dimethylformamide (DMF)Not Specified10 mg/mL[6]Quantitative
EthanolNot Specified12.5 mg/mL[6]Quantitative

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols can be employed.

Method 1: Gravimetric Analysis

This is a fundamental and widely used method for determining solubility.

Protocol:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solute: Centrifuge the vials at high speed to pellet the undissolved lipid.

  • Aliquoting: Carefully withdraw a precise volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Place the aliquot into a pre-weighed vial and evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the lipid.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried lipid residue.

  • Calculation: The solubility is calculated by subtracting the initial mass of the vial from the final mass and dividing by the volume of the aliquot taken. The results are typically expressed in mg/mL or g/100mL.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is suitable for more accurate and sensitive quantification, especially for lower solubilities.

Protocol:

  • Equilibration: Prepare saturated solutions as described in steps 1-3 of the Gravimetric Analysis protocol.

  • Separation and Aliquoting: Centrifuge the samples and carefully take a precise aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • HPLC Analysis: Inject the diluted sample and the standard solutions onto an appropriate HPLC system (e.g., a reversed-phase C18 column with a suitable mobile phase). Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector if the lipid has a chromophore.

  • Quantification: Determine the concentration of the lipid in the diluted sample by comparing its peak area to the standard curve.

  • Calculation: Calculate the original solubility by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_protocol Solubility Determination Workflow cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start add_excess Add Excess Lipid to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate Undissolved Lipid (Centrifugation) equilibrate->separate aliquot Take Precise Aliquot of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate dilute Dilute Aliquot aliquot->dilute weigh Weigh Dried Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g end_node End calculate_g->end_node hplc Analyze by HPLC dilute->hplc calculate_h Calculate Solubility (vs. Standard Curve) hplc->calculate_h calculate_h->end_node

Caption: Workflow for determining lipid solubility.

Signaling Pathway Context

Diacylglycerols like this compound are crucial second messengers in cellular signaling. They are produced from the hydrolysis of phospholipids (B1166683) such as phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The resulting DAG remains in the plasma membrane where it activates protein kinase C (PKC), a key enzyme in many cellular processes.

G receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 (Inositol trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Downstream Cellular Responses pkc->cellular_response phosphorylates targets

Caption: Simplified DAG signaling pathway.

This guide serves as a foundational resource for professionals working with this compound. While direct quantitative solubility data is sparse, the provided information on its qualitative solubility, comparative data from similar lipids, and detailed experimental protocols will facilitate its effective use in research and development.

References

An In-depth Technical Guide on the Role of 1-Linoleoyl-2-oleoyl-rac-glycerol in Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical biophysical property that governs the function of cellular membranes, influencing everything from signal transduction to membrane trafficking. The composition of the lipid bilayer is the primary determinant of this fluidity. Diacylglycerols (DAGs), a class of lipid molecules, are not only key intermediates in lipid metabolism but also potent signaling molecules and modulators of membrane structure. This technical guide provides an in-depth analysis of a specific diacylglycerol, 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), and its significant role in regulating membrane fluidity. We will explore its molecular structure, the biophysical mechanisms by which it alters membrane properties, its involvement in cellular signaling, and the experimental protocols used to quantify these effects.

Introduction to Membrane Fluidity

The cell membrane is not a static barrier but a dynamic, fluid matrix, a concept encapsulated in the fluid mosaic model. This fluidity, which is the viscosity of the lipid bilayer, is essential for numerous cellular processes.[1] It allows for the lateral diffusion and rotation of membrane proteins and lipids, enabling interactions, signal transduction, and enzymatic activity.[1][2] Key factors that determine membrane fluidity include temperature, the length and saturation of fatty acid chains in phospholipids (B1166683), and the concentration of other lipids like cholesterol.[1] Unsaturated fatty acids, which contain one or more double bonds, introduce "kinks" into their hydrocarbon tails. These kinks prevent the lipids from packing closely together, thereby increasing the space between them and enhancing membrane fluidity.[1]

The Diacylglycerol Family: Structure and Function

Diacylglycerols (DAGs) are glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached via ester bonds.[3][4] They are pivotal molecules in cell biology, serving two primary roles:

  • Metabolic Intermediates: DAGs are central precursors in the synthesis of major lipid classes, including triglycerides (for energy storage) and phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) (for membrane structure).[3][5]

  • Second Messengers: In cellular signaling, DAGs function as critical second messengers.[3][4][6] Upon stimulation of cell surface receptors, enzymes like phospholipase C (PLC) hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), generating DAG and inositol (B14025) trisphosphate (IP3). The DAG produced remains within the membrane to activate protein kinase C (PKC), a key enzyme in many signaling cascades that regulate cell growth, differentiation, and apoptosis.[3][5]

The specific fatty acids esterified to the glycerol backbone determine the biophysical properties and biological functions of the DAG molecule.[3]

This compound (LOG): A Key Modulator

This compound is a specific diacylglycerol with the following structure:

  • sn-1 position: Linoleic acid (C18:2), a polyunsaturated fatty acid with two cis double bonds.

  • sn-2 position: Oleic acid (C18:1), a monounsaturated fatty acid with one cis double bond.

  • rac: Indicates that it is a racemic mixture of the 1,2- and 2,1- stereoisomers.

The presence of three double bonds across its two acyl chains makes LOG a highly unsaturated molecule. These double bonds create significant kinks in the hydrocarbon tails, which is the primary structural feature responsible for its profound effect on membrane architecture.

Biophysical Impact of LOG on Membrane Fluidity

The incorporation of LOG into a phospholipid bilayer directly and significantly increases membrane fluidity through several mechanisms.

  • Disruption of Lipid Packing: The kinked acyl chains of LOG physically obstruct the tight, ordered packing of neighboring phospholipid tails.[1][7] This increases the average distance between lipid molecules, reduces the van der Waals forces that stabilize the membrane, and lowers the lipid order parameter. The result is a more disordered and fluid membrane state.[8]

  • Induction of Negative Curvature: DAGs are considered to have a "conical" molecular shape, with a small hydrophilic glycerol headgroup and a large, bulky hydrophobic region.[7] This geometry favors the formation of non-lamellar lipid phases and induces negative curvature stress on the membrane monolayer.[6][8] This property is crucial for facilitating membrane fusion and fission events, such as vesicle budding and exocytosis.[3][6]

  • Formation of Fluid Domains: In heterogeneous membranes containing different lipid species, LOG can promote lateral phase separation. It preferentially partitions into and expands liquid-disordered (Ld) domains, effectively increasing the overall fluidity and influencing the stability of more rigid, ordered domains like lipid rafts.[8] This reorganization can alter the localization and function of membrane-associated proteins.[8]

Quantitative Data Summary

While direct quantitative measurements for this compound are sparsely published, the collective biophysical data on unsaturated DAGs allows for a clear summary of their effects compared to other membrane lipids.

ParameterEffect of Unsaturated DAG (e.g., LOG)Effect of Saturated LipidsEffect of Cholesterol
Membrane Fluidity Increases [3][9]DecreasesBiphasic: Decreases at high temp, Increases at low temp[1][10]
Lipid Packing Density Decreases [1][11]IncreasesIncreases (Condensing Effect)[11]
Bilayer Thickness Decreases [11]IncreasesIncreases[11]
Acyl Chain Order Decreases [8]IncreasesIncreases[10]
Lateral Diffusion Rate Increases DecreasesDecreases
Membrane Curvature Promotes Negative Curvature [6][8]Promotes Flat (Lamellar) PhasePromotes Flat (Lamellar) Phase
Water Permeability Increases [12]DecreasesDecreases

Role in Signaling Pathways

As a diacylglycerol, LOG is a key component of the canonical phospholipase C (PLC) signaling pathway, which is fundamental to cellular communication.

PLC_Signaling_Pathway cluster_membrane Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc 2. Activates pip2 PIP2 plc->pip2 3. Hydrolyzes dag DAG (e.g., LOG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc 4a. Recruits & Activates er Endoplasmic Reticulum ip3->er 4b. Binds to Receptor response Cellular Response (Phosphorylation Events) pkc->response 5. Phosphorylates Targets calcium Ca²⁺ Release er->calcium calcium->pkc Co-activates agonist Agonist agonist->receptor 1. Binds

Phospholipase C (PLC) signaling pathway leading to DAG production and PKC activation.

This pathway illustrates how an extracellular signal is transduced into intracellular events, with LOG acting as a crucial lipid messenger that remains in the membrane to activate downstream effectors. The increased membrane fluidity caused by LOG can further enhance this process by facilitating the recruitment and conformational changes required for PKC activation.

Experimental Protocols for Measuring Membrane Fluidity

Several robust biophysical techniques are employed to measure membrane fluidity. Fluorescence spectroscopy is among the most common due to its sensitivity and applicability to both model lipid systems (liposomes) and living cells.[1][13]

Fluorescence Anisotropy/Polarization

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A higher degree of rotational freedom corresponds to a more fluid environment and results in a lower anisotropy value.

Principle: A sample is excited with vertically polarized light. This preferentially excites fluorophores whose absorption dipoles are aligned with the light's polarization vector. The subsequent emission is measured through polarizers oriented both vertically (IVV) and horizontally (IVH). The degree of depolarization of the emitted light is related to how much the probe has rotated during its fluorescence lifetime.

Key Probes:

  • 1,6-diphenyl-1,3,5-hexatriene (DPH): A classic hydrophobic probe that partitions into the nonpolar core of the membrane.[14][15]

  • TMA-DPH: A DPH derivative with a charged trimethylammonium group that anchors the probe at the lipid-water interface, reporting on fluidity in the upper region of the acyl chains.[14]

Detailed Protocol:

  • Preparation of Liposomes/Cells:

    • For liposomes, prepare vesicles of the desired lipid composition (e.g., POPC with varying mol% of LOG) via extrusion or sonication.

    • For cells, culture to the desired confluency and harvest.

  • Probe Labeling:

    • Prepare a stock solution of DPH or TMA-DPH in a suitable solvent (e.g., THF or DMF).

    • Add the probe to the liposome (B1194612) or cell suspension at a final concentration of ~1 µM (lipid-to-probe ratio should be >200:1 to avoid artifacts).

    • Incubate in the dark at room temperature for 30-60 minutes to allow for probe incorporation.

  • Measurement:

    • Transfer the labeled sample to a quartz cuvette in a temperature-controlled fluorometer equipped with polarizers.

    • Set the excitation wavelength (e.g., 360 nm for DPH) and emission wavelength (e.g., 430 nm).[16]

    • Measure the fluorescence intensities for the four polarization combinations: IVV, IVH, IHV, and IHH.

  • Calculation:

    • Calculate the G-factor (instrument correction factor): G = IHV / IHH.

    • Calculate the steady-state fluorescence anisotropy (r): r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A lower value of r indicates higher membrane fluidity.[17]

Anisotropy_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Data Analysis prep Prepare Liposomes or Cell Suspension labeling Label with DPH/TMA-DPH (~1 µM, 30-60 min) prep->labeling fluorometer Place sample in temperature- controlled fluorometer labeling->fluorometer excite Excite with vertically polarized light (e.g., 360 nm) fluorometer->excite detect Measure Emission Intensity: I_VV, I_VH, I_HV, I_HH excite->detect g_factor Calculate G-Factor: G = I_HV / I_HH detect->g_factor anisotropy Calculate Anisotropy (r): r = (I_VV - GI_VH) / (I_VV + 2G*I_VH) g_factor->anisotropy

Experimental workflow for measuring membrane fluidity using fluorescence anisotropy.
Laurdan Generalized Polarization (GP)

This method uses the environmentally sensitive fluorescent probe Laurdan to report on the phase state and lipid packing of the membrane.

Principle: Laurdan's fluorescence emission spectrum is sensitive to the polarity of its local environment. In tightly packed, ordered (gel-phase) membranes, water penetration is low, and Laurdan emits maximally at ~440 nm. In loosely packed, fluid (liquid-crystalline) membranes, water molecules can penetrate the bilayer and reorient around the excited-state dipole of the probe, causing a red-shift in its emission maximum to ~490 nm.[18] The GP value quantifies this shift.

Detailed Protocol:

  • Sample Preparation and Labeling:

    • Prepare liposomes or cells as described previously.

    • Add Laurdan from a stock solution in ethanol (B145695) or DMSO to a final concentration of 1-5 µM.

    • Incubate in the dark at the desired temperature for 30 minutes.

  • Measurement:

    • Using a fluorometer or a fluorescence microscope, set the excitation wavelength to 350 nm.[19]

    • Record the fluorescence emission intensity at 440 nm (I440, representing the ordered phase) and 490 nm (I490, representing the disordered/fluid phase).[18]

  • Calculation:

    • Calculate the Generalized Polarization (GP) value: GP = (I440 - I490) / (I440 + I490)

    • GP values range from +1 (highly ordered) to -1 (highly disordered/fluid).[18] A decrease in the GP value signifies an increase in membrane fluidity.[20]

Laurdan_GP_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Data Analysis prep Prepare Liposomes or Cell Suspension labeling Label with Laurdan (~5 µM, 30 min) prep->labeling instrument Use fluorometer or microscope labeling->instrument excite Excite sample at 350 nm instrument->excite detect Measure Emission Intensity: I_440 (Ordered) & I_490 (Fluid) excite->detect gp_calc Calculate GP Value: GP = (I_440 - I_490) / (I_440 + I_490) detect->gp_calc

Experimental workflow for measuring membrane fluidity using Laurdan GP.

Conclusion

This compound is a potent modulator of membrane biophysical properties. Through the disruptive packing effects of its unsaturated acyl chains, it significantly increases membrane fluidity, decreases lipid order, and influences membrane curvature. These physical changes have profound implications for the function of membrane proteins and are inextricably linked to its role as a second messenger in critical signaling pathways. For researchers in cell biology and drug development, understanding the influence of specific lipid species like LOG is paramount. Modulating the lipid composition of membranes, either directly or by targeting the enzymes that produce these lipids, represents a promising avenue for influencing cellular behavior and developing novel therapeutic strategies. The experimental techniques detailed herein provide the necessary tools to quantify these effects and further unravel the complex interplay between lipid structure and membrane function.

References

The intricate dance of cell signaling: A technical guide to 1-Linoleoyl-2-oleoyl-rac-glycerol and its activation of Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG) in the activation of Protein Kinase C (PKC), a family of enzymes central to a myriad of cellular processes. LOG, a specific diacylglycerol (DAG), acts as a crucial second messenger, unlocking the catalytic activity of PKC and thereby influencing pathways that govern cell growth, differentiation, and apoptosis. Understanding the nuanced interactions between LOG and various PKC isozymes is paramount for the development of novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders.

The Central Role of Diacylglycerols in PKC Activation

Protein Kinase C isozymes are broadly categorized into three families: conventional (cPKC), novel (nPKC), and atypical (aPKC). The activation of conventional and novel PKCs is intricately linked to the generation of diacylglycerols at the cellular membrane. This process is initiated by the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This enzymatic action yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG.

The generated DAG, such as LOG, remains within the plasma membrane, where it recruits PKC from the cytosol. The binding of DAG to the C1 domain of conventional and novel PKC isozymes induces a conformational change that relieves autoinhibition and activates the enzyme's kinase domain. For conventional PKCs, this activation is also dependent on an increase in intracellular calcium concentration, which facilitates their initial translocation to the membrane via their C2 domain. Novel PKCs, lacking a functional C2 domain, are activated by DAG in a calcium-independent manner. Atypical PKCs are not regulated by DAG or calcium.

The specific fatty acid composition of DAG molecules can influence their potency and selectivity for different PKC isozymes. While specific quantitative data for the activation of PKC isozymes by this compound is not extensively available in public literature, studies on structurally similar DAGs provide valuable insights into its likely behavior.

Quantitative Insights into PKC Activation by Diacylglycerols

While precise EC50 and Kd values for this compound are not readily found in published research, comparative studies of various diacylglycerol species offer a framework for understanding its potential efficacy. The activation of different PKC isozymes shows a clear dependence on the fatty acyl chains of the DAG molecule. For instance, studies have demonstrated that diacylglycerols containing polyunsaturated fatty acids can exhibit differential effects on various PKC isoforms.

Diacylglycerol SpeciesPKC IsozymeObserved EffectReference
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHigher stimulatory effect compared to SDG and SEG.[1]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHigher activation than SAG.[1]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHigher activation than SAG.[1]
Various DAGsPKCγActivation did not differ significantly among species.[1]
18:0/22:6-DGPKCθStrong preference for activation.[2]

This table summarizes findings from studies on various diacylglycerol species, providing a comparative context for the potential activity of this compound. The absence of specific data for LOG highlights a potential area for future research.

Signaling Pathways and Experimental Workflows

To visually conceptualize the complex processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway of PKC activation and the workflows of key experimental protocols.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor (GPCR) Agonist->Receptor G_protein Gq Protein Receptor->G_protein PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (LOG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates G_protein->PLC PKC_inactive->PKC_active translocates to membrane Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive co-activates (cPKC) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Figure 1. Simplified signaling pathway of Protein Kinase C activation.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PKC Enzyme - LOG - Phospholipid Vesicles - [γ-³²P]ATP - Substrate Peptide - Kinase Buffer start->prepare_reagents reaction_setup Set up Reaction Mixture: Combine enzyme, LOG, vesicles, substrate, and buffer. prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: Add [γ-³²P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: Add stop solution (e.g., EDTA) incubation->stop_reaction spot_on_membrane Spot aliquot onto P81 phosphocellulose paper stop_reaction->spot_on_membrane wash_membrane Wash paper to remove unincorporated [γ-³²P]ATP spot_on_membrane->wash_membrane quantify Quantify radioactivity (Scintillation Counting) wash_membrane->quantify end End quantify->end

Figure 2. Experimental workflow for an in vitro radiometric PKC kinase assay.

Translocation_Assay_Workflow start Start cell_culture Culture cells on coverslips start->cell_culture stimulate_cells Treat cells with LOG or other stimulus cell_culture->stimulate_cells fix_cells Fix cells (e.g., with paraformaldehyde) stimulate_cells->fix_cells permeabilize Permeabilize cells (e.g., with Triton X-100) fix_cells->permeabilize block Block non-specific binding (e.g., with BSA) permeabilize->block primary_ab Incubate with primary antibody against specific PKC isozyme block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with fluorescently-labeled secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount coverslips on slides with DAPI-containing medium wash2->mount imaging Image with fluorescence microscope mount->imaging analyze Analyze subcellular localization of PKC imaging->analyze end End analyze->end

Figure 3. Experimental workflow for a PKC translocation assay using immunofluorescence.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the activation of PKC by this compound.

In Vitro Radiometric Protein Kinase C Assay

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a model substrate by PKC.

Materials:

  • Purified PKC isozyme

  • This compound (LOG)

  • Phosphatidylserine (PS)

  • Triton X-100

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • [γ-³²P]ATP

  • ATP solution

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare Lipid Micelles:

    • In a glass tube, mix appropriate amounts of LOG and PS in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in a buffer containing Triton X-100 by vortexing and sonication to form mixed micelles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid micelles, the PKC substrate peptide, and the purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 2-3 minutes.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction tube.

    • Incubate at 30°C for a predetermined time (e.g., 10 minutes). The reaction time should be within the linear range of the assay.

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution.

  • Substrate Capture and Washing:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper squares multiple times with a dilute phosphoric acid solution (e.g., 0.75% H₃PO₄) to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the paper.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

    • Determine the dose-response curve for LOG activation by varying its concentration and calculate the EC50 value.

Fluorescence Polarization-Based Protein Kinase C Assay

This non-radioactive assay measures the change in fluorescence polarization of a fluorescently labeled substrate peptide upon phosphorylation.

Materials:

  • Purified PKC isozyme

  • This compound (LOG)

  • Phosphatidylserine (PS)

  • Fluorescently labeled PKC substrate peptide

  • Kinase reaction buffer

  • ATP solution

  • Stop solution containing a phosphospecific antibody that binds to the phosphorylated substrate

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup:

    • In a black microplate, add the kinase reaction buffer, LOG/PS vesicles, fluorescently labeled substrate peptide, and purified PKC enzyme.

  • Initiate Kinase Reaction:

    • Start the reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for a specified time.

  • Stop Reaction and Detection:

    • Stop the reaction by adding the stop solution containing the phosphospecific antibody. This antibody will bind to the phosphorylated substrate.

    • Incubate the plate to allow for the binding of the antibody to the phosphorylated substrate to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters. The binding of the large antibody to the small fluorescent peptide results in a significant increase in polarization.

  • Data Analysis:

    • The increase in fluorescence polarization is directly proportional to the amount of phosphorylated substrate.

    • Generate a dose-response curve for LOG and determine its EC50 value.

Cellular PKC Translocation Assay by Immunofluorescence

This cell-based assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation.

Materials:

  • Cultured cells grown on glass coverslips

  • This compound (LOG) or other stimuli

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody specific for the PKC isozyme of interest

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.

    • Treat the cells with LOG at various concentrations for a specific duration to induce PKC translocation. Include appropriate positive (e.g., phorbol (B1677699) esters) and negative (vehicle control) controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Permeabilize the cell membranes with the permeabilization buffer for 10 minutes to allow antibody entry.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding sites with the blocking solution for 1 hour.

    • Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Visually inspect the images for changes in the subcellular localization of the PKC isozyme. In unstimulated cells, PKC should be diffusely localized in the cytoplasm. Upon activation, it will translocate to the plasma membrane, perinuclear region, or other cellular compartments.

    • Quantify the translocation by measuring the fluorescence intensity in the membrane versus the cytosol in multiple cells for each condition.

Conclusion

This compound is a key player in the intricate signaling network governed by Protein Kinase C. While direct quantitative data on its interaction with specific PKC isozymes remains an area ripe for investigation, the established methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals. A deeper understanding of how LOG and other specific diacylglycerols differentially modulate PKC isozymes will undoubtedly pave the way for the design of more targeted and effective therapies for a host of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a specific mixed diacylglycerol (DAG) containing linoleic acid at the sn-1 position and oleic acid at the sn-2 position of the glycerol (B35011) backbone. Diacylglycerols are critical molecules in cellular metabolism and signaling pathways. The specific arrangement of fatty acids in this compound makes it a valuable tool for research in lipidomics, cell signaling, and as a potential component in the formulation of therapeutic agents. This document provides a detailed protocol for the chemoenzymatic synthesis of this compound, offering a method that ensures high regioselectivity and purity.

Overview of the Synthesis Strategy

The synthesis of this compound can be effectively achieved through a chemoenzymatic approach. This strategy leverages the high selectivity of enzymes for specific reactions and the efficiency of chemical synthesis steps. The overall workflow involves the enzymatic synthesis of a monoacylglycerol intermediate, followed by a chemical acylation step to introduce the second fatty acid. This method provides excellent control over the final product structure, minimizing the formation of unwanted isomers.

Materials and Reagents

Experimental Protocols

Part 1: Enzymatic Synthesis of 1-Linoleoyl-rac-glycerol

This part of the protocol focuses on the regioselective acylation of a protected glycerol to yield the monoacylglycerol intermediate.

1.1. Acylation of Isopropylideneglycerol

  • In a round-bottom flask, combine dl-1,2-isopropylideneglycerol (1 equivalent) and linoleic acid (1.1 equivalents).

  • Add immobilized lipase (e.g., Novozym® 435) at a concentration of 10% (w/w) of the total substrate mass.

  • Add activated 4 Å molecular sieves to the mixture to remove water produced during the reaction.

  • The reaction is carried out at 40°C with magnetic stirring at 300 rpm for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2, v/v) solvent system.

  • Upon completion, remove the immobilized lipase and molecular sieves by filtration.

1.2. Deprotection of the Acylated Intermediate

  • Dissolve the crude acylated product in a minimal amount of dichloromethane.

  • Cool the solution to -20°C in an ice-salt bath.

  • Add 90% trifluoroacetic acid dropwise with stirring.

  • Maintain the reaction at -20°C for 30 minutes.

  • Neutralize the reaction by slowly adding it to an ice-cold 2 N NaOH solution until the pH is neutral.

  • Extract the product, 1-Linoleoyl-rac-glycerol, with dichloromethane.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

  • Purify the crude 1-Linoleoyl-rac-glycerol by silica gel column chromatography using a hexane:ethyl acetate gradient.

Part 2: Chemical Acylation to Synthesize this compound

This part details the esterification of the monoacylglycerol intermediate with the second fatty acid.

2.1. Esterification with Oleic Acid

  • Dissolve the purified 1-Linoleoyl-rac-glycerol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add oleic acid (1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.65 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.15 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 9:1, v/v).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part 3: Purification and Characterization

3.1. Purification of the Final Product

  • Purify the crude this compound by silica gel column chromatography.

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 98:2 hexane:ethyl acetate).

  • Combine the fractions containing the pure product, identified by TLC analysis.

  • Evaporate the solvent to obtain the purified this compound as an oil.

3.2. Characterization

  • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The signals will be characteristic of the glycerol backbone and the oleoyl and linoleyl acyl chains.

  • Mass Spectrometry: Determine the molecular weight to confirm the identity of the synthesized compound.

  • Purity Analysis: Assess the purity by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes the expected yields and purity at each major step of the synthesis, based on literature data for similar chemoenzymatic syntheses of mixed acylglycerols.[1]

StepProductExpected Yield (%)Expected Purity (%)
Part 1: Enzymatic Synthesis 1-Linoleoyl-rac-glycerol85 - 90>95
Part 2: Chemical Acylation This compound75 - 85>98
Overall This compound~65 - 75>98

Diagrams

Synthesis Workflow

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of this compound.

Synthesis_Workflow cluster_part1 Part 1: Enzymatic Synthesis of 1-Linoleoyl-rac-glycerol cluster_part2 Part 2: Chemical Acylation Start dl-1,2-Isopropylideneglycerol + Linoleic Acid Acylation Enzymatic Acylation (Immobilized Lipase) Start->Acylation Deprotection Acidic Deprotection (TFA) Acylation->Deprotection Purification1 Column Chromatography Deprotection->Purification1 Intermediate 1-Linoleoyl-rac-glycerol Purification1->Intermediate Esterification Chemical Esterification Intermediate->Esterification OleicAcid Oleic Acid + DCC/DMAP OleicAcid->Esterification Purification2 Column Chromatography Esterification->Purification2 FinalProduct This compound Purification2->FinalProduct

Chemoenzymatic synthesis workflow.
Logical Relationship of Key Steps

This diagram shows the logical progression and dependency of the key steps in the synthesis protocol.

Logical_Relationship A 1. Starting Materials (Protected Glycerol, Fatty Acid 1) B 2. Regioselective Enzymatic Acylation A->B C 3. Deprotection of Intermediate B->C D 4. Purification of Monoacylglycerol C->D E 5. Chemical Acylation with Fatty Acid 2 D->E F 6. Final Purification E->F G 7. Characterization of Final Product F->G

Logical flow of the synthesis protocol.

Conclusion

The chemoenzymatic protocol detailed in these application notes provides a robust and highly selective method for the synthesis of this compound. This approach allows for the production of a high-purity product suitable for a wide range of research and development applications. The combination of enzymatic regioselectivity and efficient chemical coupling reactions makes this a superior strategy compared to purely chemical methods, which often result in isomeric mixtures that are difficult to separate. The provided workflow, quantitative data, and diagrams should serve as a comprehensive guide for researchers in the field.

References

Application Note: Enzymatic Synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) of interest in lipid biochemistry, nutrition, and drug development. Diacylglycerols serve as important signaling molecules and are precursors for the synthesis of various functional lipids like phospholipids.[1] The precise positioning of fatty acids on the glycerol (B35011) backbone dictates the molecule's physicochemical properties and biological activity. Enzymatic synthesis offers a superior alternative to chemical methods for producing such structured lipids, providing high specificity under mild reaction conditions, which prevents the degradation of sensitive polyunsaturated fatty acids and results in fewer byproducts.[2][3][4]

This application note details a two-step enzymatic protocol for the synthesis of this compound. The strategy employs specific lipases to first synthesize a monoacylglycerol intermediate, which is then esterified with the second fatty acid. Lipases such as those from Rhizomucor miehei (e.g., Lipozyme RM IM) and Candida antarctica (e.g., Novozym 435) are highly effective biocatalysts for these transformations.[2][5]

Principle

The synthesis is a two-step esterification process:

  • Step 1: Synthesis of 1-monooleoyl-rac-glycerol. A 1,3-regiospecific lipase (B570770) (e.g., Lipozyme RM IM) is used to catalyze the esterification of glycerol with oleic acid. By using an excess of glycerol, the reaction is driven towards the production of monoacylglycerol (MAG).

  • Step 2: Synthesis of this compound. The purified 1-monooleoyl-rac-glycerol intermediate is subsequently esterified with linoleic acid. This step typically uses a non-specific lipase (e.g., Novozym 435) that can acylate the secondary hydroxyl group at the sn-2 position. The reaction is conducted in a solvent-free system or a suitable organic solvent under vacuum to remove the water byproduct and drive the reaction towards synthesis.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

A. Materials and Reagents

  • Glycerol (≥99% purity)

  • Oleic Acid (≥99% purity)

  • Linoleic Acid (≥99% purity)

  • Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme RM IM)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Organic Solvent (e.g., tert-butanol (B103910) or hexane, HPLC grade)

  • Molecular Sieves (3Å, activated)

  • Silica (B1680970) Gel for column chromatography

  • Sodium Sulfate (anhydrous)

  • Deionized Water

B. Enzyme Pre-treatment

To ensure low water content, which favors synthesis over hydrolysis, the immobilized lipases should be dried in a desiccator over phosphorus pentoxide for at least 24 hours prior to use.[6]

C. Step 1: Synthesis of 1-monooleoyl-rac-glycerol

  • Combine glycerol and oleic acid in a 2:1 molar ratio in a sealed glass reactor.

  • Add the pre-treated immobilized Rhizomucor miehei lipase (Lipozyme RM IM). A typical enzyme load is 5-10% by total substrate weight.[5][7]

  • Add activated molecular sieves (approx. 30% w/w of substrates) to the mixture to adsorb the water produced during esterification.[5]

  • Place the reactor in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to 60-65°C.[5]

  • Conduct the reaction for 3-5 hours with continuous stirring (e.g., 200-300 rpm).[7]

  • Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of fatty acids.

  • Once the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized lipase. The enzyme can be washed with an organic solvent, dried, and stored for reuse.

  • The resulting mixture containing 1-monooleoyl-rac-glycerol, unreacted substrates, and byproducts is then purified using silica gel column chromatography.

D. Step 2: Synthesis of this compound

  • In a clean, dry, sealed glass reactor, dissolve the purified 1-monooleoyl-rac-glycerol and linoleic acid in a 1:1.5 molar ratio. A solvent-free system is often preferred.

  • Add the pre-treated immobilized Candida antarctica lipase B (Novozym 435). A typical enzyme load is 5-10% by total substrate weight.[2]

  • Place the reactor under a vacuum to facilitate the removal of water formed during the reaction.

  • Set the reaction temperature to 55-70°C and stir the mixture continuously.[2]

  • Conduct the reaction for 4-8 hours.[5][8] Monitor the formation of the target diacylglycerol using TLC or HPLC.

  • After the reaction is complete, stop the reaction by filtering to remove the lipase.

  • The crude product is then purified, for instance by short-path vacuum distillation or silica gel column chromatography, to isolate the this compound.[9]

  • Confirm the structure and purity of the final product using analytical techniques such as HPLC, GC-MS, and NMR.

Data Presentation

The following table summarizes typical reaction conditions for the enzymatic synthesis of diacylglycerols (DAGs) as reported in the literature, providing a reference for process optimization.

EnzymeReaction TypeSubstratesMolar Ratio (FA:Glycerol)Temp. (°C)Enzyme Load (wt%)Time (h)DAG Yield/ContentReference
Lipozyme RM IM EsterificationLauric Acid, Glycerol2:1505380.3%[7]
Lipozyme RM IM EsterificationOleic Acid, Glycerol2:16562~55% (1,3-DAG)[10]
Lipozyme RM IM EsterificationRapeseed Oil FA, GlycerolN/A60N/AN/A40-45%[9]
Lipozyme RM IM EsterificationSoybean Oil FA, Glycerol2.5:16510469.9%[5]
Novozym 435 EsterificationOleic Acid, Linoleic Acid, GlycerolN/A55-705-61.5-5N/A[2]
Novozym 435 GlycerolysisOlive Oil, Glycerol1:2 (Oil:Glycerol)501.53646.8%[11]
Novozym 435 EsterificationCaprylic Acid, GlycerolN/A6050 U/g1068.2%[12]

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1-Monooleoyl-rac-glycerol cluster_1 Step 2: Synthesis of this compound cluster_2 Analysis A Glycerol + Oleic Acid B Esterification Reaction (Lipozyme RM IM, 60-65°C) A->B C Filtration (Remove Enzyme) B->C D Purification (Column Chromatography) C->D E Intermediate: 1-Monooleoyl-rac-glycerol D->E G Esterification Reaction (Novozym 435, 55-70°C, Vacuum) E->G To Step 2 F Linoleic Acid F->G H Filtration (Remove Enzyme) G->H I Final Purification (Distillation/Chromatography) H->I J Final Product: This compound I->J K TLC / GC / HPLC NMR / MS I->K Characterization

Caption: Workflow for the two-step enzymatic synthesis of this compound.

References

Application Notes & Protocols for the Purification of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 1-Linoleoyl-2-oleoyl-rac-glycerol from a typical reaction mixture. The protocols outlined below cover multi-step purification strategies, from initial crude separation by column chromatography to fine purification using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Understanding the Reaction Mixture

The synthesis of this compound, whether through chemical or enzymatic methods, typically results in a complex mixture of lipids.[1] A successful purification strategy must effectively separate the target 1,2-diacylglycerol (1,2-DAG) from various byproducts and unreacted starting materials.

Typical Components of a Crude Reaction Mixture:

  • Target Product: this compound (a 1,2-DAG)

  • Isomeric Byproducts: 1-Linoleoyl-3-oleoyl-rac-glycerol (a 1,3-DAG) and other positional isomers.

  • Other Diacylglycerols: Di-linoleoyl and di-oleoyl glycerols.

  • Monoacylglycerols (MAGs): 1/3-Linoleoyl-rac-glycerol, 1/3-Oleoyl-rac-glycerol, 2-Linoleoyl-rac-glycerol, and 2-Oleoyl-rac-glycerol.

  • Triacylglycerols (TAGs): Formed by the esterification of the free hydroxyl group of the diacylglycerol.

  • Unreacted Free Fatty Acids (FFAs): Linoleic acid and oleic acid.

  • Unreacted Glycerol: The backbone of the acylglycerols.

  • Catalyst Residues: Depending on the synthetic route.

Purification Strategy Overview

A multi-step approach is recommended for achieving high purity of this compound. The general workflow involves an initial, coarse separation of the bulk of the impurities using silica (B1680970) gel column chromatography, followed by finer purification steps tailored to the specific requirements of purity and scale.

cluster_0 Purification Workflow reaction_mixture Crude Reaction Mixture column_chromatography Step 1: Silica Gel Column Chromatography (Bulk Impurity Removal) reaction_mixture->column_chromatography dag_fraction Enriched Diacylglycerol Fraction column_chromatography->dag_fraction preparative_tlc Step 2a: Preparative TLC (Isomer Separation) dag_fraction->preparative_tlc For moderate purity & scale preparative_hplc Step 2b: Preparative HPLC (High-Purity Isomer Separation) dag_fraction->preparative_hplc For high purity & scale pure_product_tlc Pure this compound preparative_tlc->pure_product_tlc pure_product_hplc High-Purity this compound preparative_hplc->pure_product_hplc cluster_tlc TLC Plate Simulation origin Origin (Rf = 0.0) solvent_front Solvent Front (Rf = 1.0) origin->solvent_front mags MAGs ffas FFAs dag_1_3 1,3-DAG dag_1_2 1,2-DAG (Target) tags TAGs rf_0 0.0 rf_0_2 0.2 rf_0_4 0.4 rf_0_6 0.6 rf_0_8 0.8 rf_1_0 1.0

References

HPLC method for 1-Linoleoyl-2-oleoyl-rac-glycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 1-Linoleoyl-2-oleoyl-rac-glycerol: Application Notes and Protocols

This document provides a comprehensive guide for the analysis of this compound (LOG), a significant diacylglycerol (DAG) species, using High-Performance Liquid Chromatography (HPLC). The protocols and methods detailed are intended for researchers, scientists, and professionals in the field of drug development and lipid analysis.

Introduction

Diacylglycerols (DAGs) are crucial lipids that serve as metabolic intermediates and key signaling molecules in various cellular processes. This compound is a specific DAG that plays a role in these pathways. Accurate and reliable quantification of LOG is essential for understanding its physiological and pathological functions. HPLC is a powerful analytical technique for the separation and quantification of lipid species, including DAGs. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of LOG.

Principle of the Method

The separation of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Less polar compounds, like LOG, interact more strongly with the stationary phase and therefore have longer retention times. Detection can be challenging as DAGs lack a strong UV chromophore. Therefore, detection is often performed at low UV wavelengths (around 205 nm) or by using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced sensitivity with UV detection, derivatization of the hydroxyl group can be performed.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate analysis and depends on the sample matrix.

For Oil Samples:

  • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane (B92381) and fill to the mark.

  • For the analysis, dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1]

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

For Biological Tissues/Cells:

  • Lipid extraction is necessary to isolate the DAGs from the complex biological matrix. A modified Bligh and Dyer procedure is commonly used.[2]

  • Homogenize the tissue or cell pellet.

  • Add an appropriate internal standard for quantification.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water solvent system.

  • The lower organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump HPLC system
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with 100% Acetonitrile.[3][4][5] Alternative: Gradient elution with Acetone and Acetonitrile can also be used for separating a wider range of DAGs.[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV Detector at 205 nm.[3][4][5] Alternative detectors: ELSD, CAD, or Mass Spectrometer (MS).[1][6][7]
Run Time Approximately 30 minutes (adjust as needed based on sample complexity)
Derivatization for Enhanced UV Detection (Optional)

For increased sensitivity with a standard UV detector, the hydroxyl group of the diacylglycerol can be derivatized. A common derivatizing agent is 3,5-dinitrobenzoyl chloride, which allows for detection at 254 nm.[8]

  • Dry the lipid extract under nitrogen.

  • Add a solution of 3,5-dinitrobenzoyl chloride in pyridine.

  • Heat the mixture to facilitate the reaction.

  • After the reaction, quench with an appropriate reagent and extract the derivatized DAGs.

  • Dry and reconstitute the sample in the mobile phase for HPLC analysis.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a certified standard of this compound.

  • Prepare a stock solution of the LOG standard in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards (e.g., 0.05 to 1.0 mg/mL).[1]

  • Inject each standard in triplicate and record the peak area.

  • Plot the average peak area against the concentration and perform a linear regression to determine the linearity (R²) of the method.

The concentration of LOG in the samples can then be calculated from the calibration curve.

Table 2: Expected Quantitative Data Summary

AnalyteExpected Retention Time (min)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compoundVaries based on exact conditions, but typically elutes after more polar lipids.> 0.99Dependent on detector; for UV at 205 nm, typically in the range of 0.2-0.7.[4]Dependent on detector; for UV at 205 nm, typically in the range of 0.6-1.9.[4]

Note: Retention times and detection limits are highly dependent on the specific HPLC system, column, and detector used. The values presented are typical for diacylglycerol analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Oil or Biological Sample Extraction Lipid Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Detection (UV @ 205 nm, ELSD, or CAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes: Mass Spectrometry of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a diacylglycerol (DAG) containing linoleic acid (18:2) and oleic acid (18:1), is a vital intermediate in lipid metabolism and a key signaling molecule. As a second messenger, it plays a crucial role in various cellular signaling cascades. Accurate identification and quantification of specific DAG isomers like LOG are essential for research in lipidomics, food science, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detailed structural characterization of DAGs by analyzing their specific fragmentation patterns.[1][2]

Principle of Analysis

The analysis of neutral lipids such as diacylglycerols is typically performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][3] ESI is a soft ionization technique that usually forms adduct ions, such as ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺, with minimal in-source fragmentation.[4] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The precursor adduct ion is isolated and subjected to collision-induced dissociation (CID), which results in characteristic neutral losses of the constituent fatty acid chains. The fragmentation pattern, particularly the relative abundance of the ions resulting from the loss of each fatty acid, allows for the identification and differentiation of isomers.

For this compound, the primary fragmentation pathway involves the neutral loss of linoleic acid (C₁₈H₃₂O₂) and oleic acid (C₁₈H₃₄O₂). The position of the fatty acids on the glycerol (B35011) backbone influences the fragmentation pattern, often allowing for the differentiation of sn-1/3 and sn-2 positional isomers.[5]

Quantitative Data Summary

The expected mass-to-charge ratios (m/z) for the ammonium adduct of this compound and its primary fragment ions are summarized below. These values are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Table 1: Precursor and Product Ions for LOG ([M+NH₄]⁺) Analysis

Ion DescriptionFatty Acid CompositionChemical FormulaPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss
Ammonium Adduct18:2/18:1-DAGC₃₉H₇₄O₅NH₄636.6--
Diacylglycerol-like FragmentLoss of Linoleic AcidC₂₁H₃₉O₄636.6355.3C₁₈H₃₂O₂ + NH₃
Diacylglycerol-like FragmentLoss of Oleic AcidC₂₁H₃₇O₄636.6353.3C₁₈H₃₄O₂ + NH₃
Acylium ion + NH₄⁺ - H₂OLinoleoyl ChainC₁₈H₃₁O636.6264.3C₂₁H₄₃O₄N
Acylium ion + NH₄⁺ - H₂OOleoyl (B10858665) ChainC₁₈H₃₃O636.6266.3C₂₁H₄₁O₄N

Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The relative intensities of product ions can help determine the fatty acid position.

Diagrams

A typical workflow for the LC-MS/MS analysis of diacylglycerols is outlined below. It involves lipid extraction from the sample matrix, followed by chromatographic separation and mass spectrometric detection.

workflow sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (e.g., Folch or MTBE method) sample->extraction Homogenization separation Reversed-Phase LC (C18 Column) extraction->separation Inject Extract ionization ESI Source (Positive Ion Mode) separation->ionization Elution ms1 MS Scan (Precursor Ion Selection) ionization->ms1 Ion Generation ms2 MS/MS Analysis (Collision-Induced Dissociation) ms1->ms2 Isolation data Data Acquisition & Analysis ms2->data Fragmentation

Caption: Experimental workflow for diacylglycerol analysis.

The fragmentation of the LOG ammonium adduct ([M+NH₄]⁺) in the mass spectrometer provides structural information. The primary cleavages result in the neutral loss of the fatty acid chains.

fragmentation cluster_products Product Ions parent [M+NH₄]⁺ 1-Linoleoyl-2-oleoyl-glycerol m/z 636.6 loss_LA [M+NH₄ - Linoleic Acid]⁺ m/z 355.3 parent->loss_LA Neutral Loss of C₁₈H₃₂O₂ loss_OA [M+NH₄ - Oleic Acid]⁺ m/z 353.3 parent->loss_OA Neutral Loss of C₁₈H₃₄O₂

Caption: Key fragmentation pathways for LOG ammonium adduct.

Detailed Experimental Protocols

This section provides a representative protocol for the extraction and LC-MS/MS analysis of this compound from a biological matrix.

1. Sample Preparation: Lipid Extraction

A modified Bligh and Dyer or methyl-tert-butyl ether (MTBE) extraction is commonly used for isolating lipids.[5][6]

  • Materials:

    • Homogenizer

    • Glass centrifuge tubes with PTFE-lined caps

    • Chloroform (CHCl₃), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Internal Standard (ISTD): e.g., 1,3-dipentadecanoyl-glycerol (15:0/15:0-DAG)[4]

  • Protocol (Bligh & Dyer):

    • To a tissue homogenate or cell pellet in a glass tube, add an appropriate amount of the ISTD solution.

    • Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.

    • Add 1 volume of chloroform. Vortex for 1 minute.

    • Add 1 volume of water. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90:10 Acetonitrile/Isopropanol) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Reversed-phase chromatography is effective for separating diacylglycerol species based on their fatty acyl chain length and degree of unsaturation.[6]

Table 2: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min: 30% B; 2-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20.1-25 min: return to 30% B for re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V[4]
Drying Gas Temp. 300°C[4]
Drying Gas Flow 5 L/min[4]
Sheath Gas Flow 11 L/min[4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Q1 (Precursor): 636.6 m/z → Q3 (Product): 355.3 m/z (for linoleoyl loss) and 353.3 m/z (for oleoyl loss)
Collision Energy Optimization required (typically 15-30 eV)

Data Analysis

Quantification is achieved by integrating the peak areas from the MRM chromatograms. A calibration curve is constructed using authentic standards of LOG, and the concentration in the samples is determined relative to the internal standard to correct for extraction efficiency and matrix effects. The ratio of the product ions (e.g., 355.3 vs. 353.3) can provide information on the relative position of the fatty acids on the glycerol backbone.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol (LOG) is a diacylglycerol (DAG) of significant interest in various fields, including nutrition, cell biology, and pharmaceutical sciences. As a key lipid molecule, it serves as a structural component of cell membranes and as a second messenger in crucial signaling pathways. Accurate and comprehensive characterization of LOG is paramount for understanding its biological functions and for quality control in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information at the atomic level. This document offers detailed application notes and experimental protocols for the characterization of LOG using ¹H and ¹³C NMR spectroscopy.

Principle of NMR-based Characterization

The structural elucidation of this compound by NMR spectroscopy is based on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. The resulting NMR spectrum provides information on the types and numbers of nuclei, their connectivity, and spatial proximity, allowing for the unambiguous assignment of the glycerol (B35011) backbone and the specific fatty acid chains.

¹H NMR Spectroscopy provides information about the different types of protons in the molecule, their relative numbers, and their neighboring protons through spin-spin coupling.

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and functional groups.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and between protons and their directly attached carbons, which is essential for the complete and accurate assignment of the complex spectra of lipids like LOG.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

AssignmentProtonEstimated Chemical Shift (ppm)Multiplicity
Glycerol Moiety
sn-1 (CH₂)4.15 - 4.30dd
sn-2 (CH)5.05 - 5.15m
sn-3 (CH₂)3.65 - 3.75m
Linoleoyl Chain (sn-1)
L2 (α-CH₂)2.30 - 2.35t
L3 (β-CH₂)1.60 - 1.65m
L9, L10, L12, L13 (Olefinic)5.30 - 5.45m
L11 (Bis-allylic)2.75 - 2.85t
L8, L14 (Allylic)2.00 - 2.10m
-(CH₂)n-1.25 - 1.40m
L18 (Terminal CH₃)0.85 - 0.95t
Oleoyl (B10858665) Chain (sn-2)
O2 (α-CH₂)2.30 - 2.35t
O3 (β-CH₂)1.60 - 1.65m
O9, O10 (Olefinic)5.30 - 5.45m
O8, O11 (Allylic)2.00 - 2.10m
-(CH₂)n-1.25 - 1.40m
O18 (Terminal CH₃)0.85 - 0.95t

Disclaimer: These are estimated chemical shifts based on data from analogous compounds and may vary slightly depending on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

AssignmentCarbonEstimated Chemical Shift (ppm)
Glycerol Moiety
sn-1 (CH₂)62.0 - 63.0
sn-2 (CH)70.0 - 71.0
sn-3 (CH₂)62.5 - 63.5
Linoleoyl Chain (sn-1)
L1 (C=O)173.0 - 174.0
L9, L10, L12, L13 (Olefinic)127.0 - 131.0
L11 (Bis-allylic)25.5 - 26.5
L2, L3, L8, L14, -(CH₂)n-22.0 - 35.0
L18 (Terminal CH₃)14.0 - 14.5
Oleoyl Chain (sn-2)
O1 (C=O)172.5 - 173.5
O9, O10 (Olefinic)129.0 - 130.5
O8, O11 (Allylic)27.0 - 28.0
O2, O3, -(CH₂)n-22.0 - 35.0
O18 (Terminal CH₃)14.0 - 14.5

Disclaimer: These are estimated chemical shifts based on data from analogous compounds and may vary slightly depending on experimental conditions.

Experimental Protocols

A. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the sample using column chromatography or preparative thin-layer chromatography (TLC).

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for lipids. Ensure the solvent is of high purity to avoid interfering signals.

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR , a more concentrated sample is preferable; dissolve 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and vortex gently until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

B. NMR Data Acquisition

The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Receiver Gain: Optimized automatically or manually.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the NOE.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis of carbonyls, a longer delay (e.g., 10-20 seconds) may be necessary.

  • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Spectroscopy (for full structural assignment):

  • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning carbonyls and quaternary carbons.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound using NMR spectroscopy.

LOG_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output Purity Purity Check Dissolution Dissolution in CDCl3 Purity->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_Glycerol Assign Glycerol Backbone HMBC->Assign_Glycerol Assign_FA Assign Fatty Acid Chains Assign_Glycerol->Assign_FA Confirm_Connectivity Confirm Connectivity Assign_FA->Confirm_Connectivity Structure_Elucidation Final Structure Elucidation Confirm_Connectivity->Structure_Elucidation Report Characterization Report Structure_Elucidation->Report

Caption: Workflow for the NMR characterization of LOG.

Relevance in Signaling Pathways

Diacylglycerols like LOG are critical second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC). The accumulation of DAG in the cell membrane recruits and activates PKC, which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses such as cell growth, differentiation, and apoptosis.

DAG_PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (LOG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates Receptor Receptor Activation Receptor->PLC Response Cellular Response Downstream->Response

Caption: Diacylglycerol (DAG) signaling pathway via PKC.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural characterization of this compound. The combination of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon signals, confirming the identity and purity of the compound. The protocols and data presented in this application note provide a comprehensive guide for researchers in academia and industry to effectively utilize NMR for the analysis of LOG and other related lipid molecules. This detailed characterization is fundamental for advancing our understanding of the biological roles of diacylglycerols and for ensuring the quality of products in which they are used.

Application Notes and Protocols for the Use of 1-Linoleoyl-2-oleoyl-rac-glycerol as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in glycerolipid metabolism and as second messengers in a multitude of cellular signaling pathways. Accurate quantification of specific DAG molecular species is paramount for understanding their roles in health and disease. 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG) is a chemically defined diacylglycerol that serves as an excellent internal standard for the quantification of endogenous DAGs in complex biological matrices by mass spectrometry-based lipidomics. Its structural similarity to endogenous DAGs ensures comparable extraction efficiency and ionization response, while its unique mass allows for clear differentiation from naturally occurring species.

These application notes provide a comprehensive guide for the utilization of LOG as an internal standard in lipidomics workflows, covering sample preparation, LC-MS/MS analysis, and data processing.

Key Applications

  • Internal Standard for Quantitative Lipidomics: Corrects for variations in sample extraction, derivatization, and mass spectrometric analysis, enabling accurate and reproducible quantification of diacylglycerol species.

  • Method Development and Validation: Serves as a reference compound for optimizing lipid extraction protocols, chromatographic separation, and mass spectrometry parameters for DAG analysis.

  • System Suitability Testing: Used to monitor the performance and reproducibility of the analytical platform over time.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₉H₇₀O₅
Molecular Weight 618.98 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and alcohols (e.g., ethanol, methanol).

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of chloroform:methanol (B129727) (2:1, v/v) to obtain a 1 mg/mL stock solution.

  • Store the stock solution in a tightly sealed glass vial at -20°C.

1.2. Working Internal Standard Solution (10 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:100 with methanol to prepare a 10 µg/mL working solution.

  • This working solution will be spiked into the samples prior to extraction.

Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol is suitable for a variety of sample types, including plasma, serum, cell pellets, and tissue homogenates.

2.1. Reagents:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • This compound working internal standard solution (10 µg/mL)

2.2. Procedure:

  • To a 2 mL glass tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add 10 µL of the 10 µg/mL LOG working internal standard solution (final amount: 100 ng).

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

3.1. LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

3.2. LC Gradient:

Time (min)% Mobile Phase B
0.030
2.030
12.090
15.090
15.130
20.030

3.3. MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

Proposed MRM Transition for this compound (LOG):

Diacylglycerols typically form ammoniated adducts in the presence of ammonium formate. The fragmentation of these adducts in the collision cell results in the neutral loss of one of the fatty acyl chains along with the ammonia (B1221849) molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
LOG (IS) 636.5 [M+NH₄]⁺ 355.3 [M+NH₄-C₁₈H₃₂O₂]⁺ (Loss of Linoleic Acid) 10025
LOG (IS) 636.5 [M+NH₄]⁺ 353.3 [M+NH₄-C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) 10025

Note: The selection of the most intense and specific product ion for quantification should be empirically determined during method development.

Quantitative Data Presentation

The following table is a representative example of a calibration curve generated using this compound as the standard. The response ratio is calculated by dividing the peak area of the analyte by the peak area of a fixed-concentration internal standard (e.g., a deuterated DAG).

Table 1: Representative Calibration Curve Data for LOG

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio
15,23098,5000.053
526,10099,1000.263
1051,90098,8000.525
50258,00099,5002.593
100521,00098,9005.268
5002,605,00099,20026.260
10005,198,00098,70052.665

Table 2: Quantification of Endogenous DAGs in a Plasma Sample

Endogenous DAG SpeciesRetention Time (min)Peak AreaCalculated Concentration (ng/mL)
DAG(16:0/18:1)10.215,40028.5
DAG(16:0/18:2)9.822,10041.0
DAG(18:0/18:1)11.58,90016.5
DAG(18:1/18:2)10.935,60066.1
LOG (IS) 11.2 99,300 100 (Spiked)

Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: Diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Quantitative Lipidomics

Lipidomics_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with LOG Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Methanol Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing (Integration, Quantification) LCMS->Data Results Quantitative Results Data->Results

Caption: Quantitative lipidomics workflow using an internal standard.

Logical Relationship of Quantification

Caption: Equation for calculating analyte concentration.

Application Notes and Protocols: 1-Linoleoyl-2-oleoyl-rac-glycerol in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a significant diacylglycerol (DAG), in model membrane studies. This document details its role in cellular signaling, its impact on the biophysical properties of lipid bilayers, and its applications in drug delivery research. Detailed experimental protocols and quantitative data for related compounds are provided to guide researchers in designing and executing their studies.

Introduction to this compound (LOG)

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. As a key second messenger, LOG plays a crucial role in a variety of cellular processes, most notably in the activation of Protein Kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[1][2] The unique molecular shape of DAGs, with a small hydrophilic head group and a large hydrophobic region, allows them to readily integrate into lipid bilayers, where they can significantly alter membrane properties such as fluidity, curvature, and permeability. These characteristics make LOG a molecule of great interest in the study of membrane biophysics and for the development of novel drug delivery systems.

Biophysical Effects of Diacylglycerols on Model Membranes

The incorporation of diacylglycerols like LOG into model membranes, such as liposomes, induces significant changes in their biophysical properties. While specific quantitative data for LOG is limited in publicly available literature, studies on structurally similar diacylglycerols provide valuable insights into its expected effects.

Phase Behavior of Diacylglycerol-Containing Liposomes

Differential Scanning Calorimetry (DSC) is a powerful technique to study the phase transitions of lipid bilayers. The main phase transition temperature (Tm) is a key parameter that reflects the fluidity of the membrane. The introduction of diacylglycerols into a phospholipid bilayer can disrupt the packing of the lipid acyl chains, leading to a broadening and shifting of the phase transition.

Table 1: Effect of Various Diacylglycerols on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Multilamellar Vesicles

Diacylglycerol (mol%)1,2-Dipalmitoylglycerol (DPG) Tm (°C)1,2-Dicapryloylglycerol (DCG) Tm (°C)1,2-Dioleoylglycerol (DOG) Tm (°C)
041.541.541.5
2.541.841.041.2
542.040.540.8
1042.539.840.2
1543.039.239.5

Source: Data adapted from scientific literature studying the interaction of various diacylglycerols with phosphatidylcholine vesicles.[3] It is important to note that this data is for diacylglycerols other than this compound and should be used as a general guide.

The data in Table 1 suggests that the effect of a diacylglycerol on the Tm of a lipid bilayer is dependent on its acyl chain composition. Saturated diacylglycerols like DPG tend to increase the Tm, indicating a stabilization of the gel phase, whereas unsaturated diacylglycerols like DCG and DOG tend to decrease the Tm, suggesting an increase in membrane fluidity. Given that LOG contains two unsaturated acyl chains (linoleic and oleic acid), it is expected to decrease the Tm of a saturated phospholipid bilayer, similar to DOG.

Membrane Fluidity

Fluorescence polarization or anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be employed to assess changes in membrane fluidity. A decrease in fluorescence polarization indicates an increase in the rotational mobility of the probe, which corresponds to an increase in membrane fluidity.

Table 2: Fluorescence Polarization of DPH in DPPC Vesicles Containing Various Diacylglycerols at 45°C

Diacylglycerol (mol%)1,2-Dipalmitoylglycerol (DPG)1,2-Dicapryloylglycerol (DCG)1,2-Dioleoylglycerol (DOG)
00.3500.3500.350
50.3450.3300.335
100.3400.3100.315

Source: Data adapted from scientific literature studying the interaction of various diacylglycerols with phosphatidylcholine vesicles.[3] It is important to note that this data is for diacylglycerols other than this compound and should be used as a general guide.

The data in Table 2 shows that unsaturated diacylglycerols (DCG and DOG) cause a more significant decrease in DPH polarization compared to the saturated diacylglycerol (DPG), indicating a greater fluidizing effect on the membrane.[3] LOG, with its two unsaturated acyl chains, is anticipated to have a similar or even more pronounced effect on increasing membrane fluidity.

Role in Cellular Signaling: Protein Kinase C Activation

One of the most well-characterized roles of diacylglycerols is the activation of Protein Kinase C (PKC).[1][2] In response to extracellular signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger the release of Ca2+ from the endoplasmic reticulum, DAG remains in the membrane where it recruits and activates PKC. The binding of Ca2+ and DAG to conventional PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase domain, leading to the phosphorylation of a wide range of downstream target proteins.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 LOG This compound (LOG) PIP2->LOG IP3 IP3 PIP2->IP3 PKC_active Active PKC LOG->PKC_active PKC_inactive Inactive PKC PKC_inactive->LOG binds to Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates target proteins ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ Ca2->PKC_inactive binds to Receptor G-protein coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PLC->PIP2 hydrolyzes ER->Ca2 releases Liposome_Preparation_Workflow start Start dissolve Dissolve POPC and LOG in Chloroform start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydrate with Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrude through Polycarbonate Membrane mlv->extrude luv Large Unilamellar Vesicles (LUVs) extrude->luv end End luv->end Calcein_Leakage_Assay_Workflow start Start prepare Prepare Liposomes with Encapsulated Calcein start->prepare separate Remove Unencapsulated Calcein (Size-Exclusion Chromatography) prepare->separate measure_initial Measure Initial Fluorescence (F0) separate->measure_initial add_agent Add Test Agent measure_initial->add_agent monitor Monitor Fluorescence (Ft) over Time add_agent->monitor lyse Lyse Liposomes with Triton X-100 monitor->lyse measure_max Measure Maximum Fluorescence (Fmax) lyse->measure_max calculate Calculate % Leakage measure_max->calculate end End calculate->end

References

Application Notes and Protocols for 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in various cellular signaling pathways.[1] Comprised of a glycerol (B35011) backbone with linoleic acid at the sn-1 position and oleic acid at the sn-2 position, this lipid molecule is a potent activator of Protein Kinase C (PKC). Its application in research is vital for studying signal transduction, lipid metabolism, and for the development of therapeutics targeting these pathways. This document provides detailed guidelines for the proper handling, storage, and application of this compound in a laboratory setting.

Physicochemical Properties and Storage

Proper handling and storage are critical to maintain the stability and activity of this compound. As a lipid with unsaturated fatty acid chains, it is susceptible to oxidation, which can compromise its biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₉H₇₀O₅[2][3]
Molecular Weight 618.97 g/mol [2][3]
Appearance Colorless to pale yellow liquid[2]
Purity ≥97%[4]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate, Hexane[5]
Storage Temperature -20°C[5]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Long-term Storage Store at -20°C in a tightly sealed, light-resistant container.To prevent oxidation and degradation.
Handling Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.To minimize exposure to oxygen.
Aliquoting Aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles.Repeated temperature fluctuations can lead to degradation.
Light Exposure Protect from light.Light can promote oxidation of unsaturated fatty acids.

Experimental Protocols

Preparation of Stock Solutions

Due to its lipophilic nature, this compound is insoluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required for most biological experiments. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent that is generally well-tolerated by most cell lines at low concentrations.

Protocol 3.1.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound into a sterile amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.619 mg of the compound.

  • Dissolving: Add the calculated volume of anhydrous, sterile DMSO to the vial. For a 10 mM stock, add 100 µL of DMSO for every 0.619 mg of the compound.

  • Mixing: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles.

Note: The final concentration of DMSO in cell culture media should typically not exceed 0.5% to avoid cytotoxicity.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Application in Cell Culture: Activation of Protein Kinase C (PKC)

This compound can be used to activate PKC in various cell lines, allowing for the study of downstream signaling events. The optimal concentration and treatment time will vary depending on the cell type and the specific pathway being investigated.

Protocol 3.2.1: Treatment of Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture plates

  • Complete cell culture medium

  • 10 mM stock solution of this compound in DMSO

  • Sterile pipette and tips

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 50 µM in 1 mL of medium, add 5 µL of the 10 mM stock solution to 995 µL of medium. Mix gently by pipetting.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for phosphorylated PKC substrates, immunofluorescence to observe PKC translocation, or gene expression analysis.

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to measure the kinase activity of PKC in vitro using this compound as an activator.

Protocol 3.3.1: In Vitro PKC Kinase Assay

Materials:

  • Purified, recombinant PKC enzyme

  • PKC substrate peptide (e.g., a peptide containing a PKC consensus phosphorylation site)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with a phosphospecific antibody)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA or a solution to terminate the kinase reaction)

  • Method for detecting substrate phosphorylation (e.g., scintillation counting for ³²P or Western blotting for phosphospecific antibodies)

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, combine this compound and phosphatidylserine in an appropriate molar ratio (e.g., 1:4).

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in kinase reaction buffer and sonicate briefly to form small unilamellar vesicles.

  • Set up Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP.

  • Incubate:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Terminate Reaction:

    • Stop the reaction by adding the stop solution.

  • Detect Phosphorylation:

    • Quantify the phosphorylation of the substrate peptide using an appropriate method.

Signaling Pathway and Experimental Workflow Visualization

Diacylglycerol (DAG) Signaling Pathway

This compound is a key component of the diacylglycerol signaling pathway. Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.[7][8]

DAG_Signaling_Pathway receptor Cell Surface Receptor (GPCR, RTK) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag 1-Linoleoyl-2-oleoyl- rac-glycerol (DAG) pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Co-activates (for conventional PKCs) downstream Downstream Targets pkc->downstream Phosphorylates response Cellular Response (Proliferation, etc.) downstream->response

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Studying PKC Activation

The following workflow outlines the key steps for investigating the effect of this compound on PKC activation in a cell-based assay.

Experimental_Workflow start Start: Seed Cells prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock treat_cells Treat Cells with This compound prepare_stock->treat_cells vehicle_control Treat Cells with Vehicle (DMSO) prepare_stock->vehicle_control incubate Incubate for Desired Time treat_cells->incubate vehicle_control->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., Western Blot for p-PKC) harvest->analysis end End: Data Interpretation analysis->end

Caption: Workflow for cell-based PKC activation assay.

References

Troubleshooting & Optimization

Technical Support Center: 1-Linoleoyl-2-oleoyl-rac-glycerol Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the acyl migration of 1-Linoleoyl-2-oleoyl-rac-glycerol. Acyl migration is a spontaneous isomerization process where the acyl groups on the glycerol (B35011) backbone change positions, leading to the formation of the more stable 1,3-diacylglycerol isomer. This can impact experimental outcomes, as the biological activity and physical properties of the different isomers can vary significantly.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for this compound?

A1: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to an adjacent one on the glycerol backbone. In this compound (a 1,2-diacylglycerol), the acyl group at the sn-2 position can migrate to the sn-3 position, or the acyl group at the sn-1 position can migrate to the sn-2 position, both resulting in the formation of a 1,3-diacylglycerol. This isomerization is a concern because it alters the molecular structure, which can lead to changes in its physicochemical properties and biological activity, thereby affecting experimental reproducibility and accuracy. The 1,3-isomer is generally more stable.[1][2]

Q2: What are the main factors that promote acyl migration?

A2: Several factors can accelerate the rate of acyl migration:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[3][4][5]

  • Solvent: Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[6][7][8][9][10]

  • pH: Both acidic and basic conditions can catalyze acyl migration. The rate is generally minimized at a pH of around 4-5.[11][12]

  • Moisture: The presence of water can facilitate acyl migration.[12][13]

  • Solid Supports: Certain chromatography materials, like silica (B1680970) gel, can catalyze acyl migration.[14][15]

Q3: How should I store this compound to minimize acyl migration?

A3: For long-term storage, it is recommended to store this compound at -20°C or lower.[16][17] It should be aliquoted in an amber vial to protect it from light and temperature fluctuations. For short-term storage, 4°C can be used, but for periods longer than a few days, -20°C is preferable.[16] Before use, the vial should be brought to room temperature and centrifuged briefly to ensure maximum recovery of the product.[16]

Q4: Can I dissolve this compound in any solvent?

A4: The choice of solvent is critical. To minimize acyl migration, it is best to use polar aprotic solvents. Studies on similar diacylglycerols have shown that solvents like t-butanol are effective at preventing isomerization.[6][7][9] Non-polar solvents such as hexane (B92381) should be avoided for prolonged storage of solutions.[6][9] If the experimental protocol requires a non-polar solvent, the solution should be prepared immediately before use and kept at a low temperature.

Q5: How can I detect if acyl migration has occurred in my sample?

A5: Acyl migration can be detected and quantified using various analytical techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): 1,2- and 1,3-diacylglycerol isomers can often be separated by TLC, allowing for a visual assessment of isomerization.[14]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the different isomers.[11][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can distinguish between the isomers based on the chemical shifts of the glycerol backbone protons and carbons.[3]

  • Mass Spectrometry (MS): While MS alone may not easily distinguish between isomers, it can be coupled with chromatography (LC-MS/MS) for accurate identification and quantification.[11][19]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Acyl migration may have occurred, leading to a mixture of isomers with different activities.Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC or NMR). Always follow proper storage and handling procedures.
Changes in the physical appearance of the lipid (e.g., crystallization) Isomerization to the more stable 1,3-diacylglycerol can alter the melting point and crystallization behavior.[2][20]Store the compound at -20°C or below.[16][17] Avoid repeated freeze-thaw cycles by preparing aliquots.
Poor separation of isomers during chromatography The chromatographic conditions may not be optimal for resolving 1,2- and 1,3-diacylglycerols.Optimize your HPLC or TLC method. For HPLC, consider using a silver ion (argentation) column or a suitable reverse-phase column with an appropriate mobile phase. For TLC, test different solvent systems.
Sample degradation during workup Exposure to acidic or basic conditions, or high temperatures during an experimental procedure.Maintain a neutral or slightly acidic (pH 4-5) environment where possible.[11] Perform all steps at low temperatures (e.g., on ice).

Quantitative Data on Acyl Migration

The rate of acyl migration is influenced by various factors. The table below summarizes the effect of temperature and solvent on the isomerization of diacylglycerols, providing an indication of the stability of this compound under different conditions.

Compound Type Conditions Observation Reference
1,2-DiacylglycerolsTemperature increase from 25°C to 80°CRate of acyl migration increases with temperature.[3]
2-MonoacylglycerolsTemperature increase from 20°C to 50°C5.6-fold increase in acyl migration rate.[5]
1,2-Dipalmitoyl-sn-glycerol (B135180)Neat melt at 74°CHalf-life to equilibrium (t1/2 eq.) is 18 hours.[14]
1,2-Dipalmitoyl-sn-glycerolIn sodium phosphate (B84403) buffer (pH 7.0) at 62°Ct1/2 eq. is 1-2 hours.[14]
1,2-Dipalmitoyl-sn-glycerolOn dry silica gel at 24°Ct1/2 eq. is less than 1 hour.[14]
2-MonoacylglycerolsVarious SolventsRate constants follow the order: hexane > solvent-free > dichloromethane (B109758) > ethanol (B145695)acetone (B3395972)acetonitrile (B52724) > t-butanol.[5][9]

Experimental Protocols

Protocol 1: Short-Term Storage and Handling of this compound
  • Receiving and Initial Storage: Upon receipt, immediately store the vial at -20°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots. a. Allow the vial to warm to room temperature. b. Briefly centrifuge the vial to collect all the material at the bottom. c. Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, dissolve the entire sample in a minimal amount of a suitable polar aprotic solvent (e.g., t-butanol). d. Distribute the solution into smaller amber glass vials. e. Remove the solvent under a stream of inert gas or by vacuum centrifugation. f. Seal the vials tightly and store them at -20°C.

  • Daily Use: a. Remove one aliquot vial from the freezer and allow it to warm to room temperature. b. Centrifuge briefly. c. Dissolve the lipid in the desired solvent immediately before use. d. Keep the solution on ice throughout the experiment if possible. e. Discard any unused portion of the solution; do not re-store solutions.

Protocol 2: Analysis of Acyl Migration by Thin-Layer Chromatography (TLC)
  • Materials:

    • Silica gel TLC plates

    • Developing solvent system (e.g., Hexane:Ethyl Acetate, 7:1 v/v)[16]

    • Visualization reagent (e.g., phosphomolybdic acid or iodine vapor)

    • 1,3-diacylglycerol standard (if available)

  • Procedure: a. Spot a small amount of the this compound sample onto the TLC plate. b. If available, spot a 1,3-diacylglycerol standard on the same plate. c. Place the plate in a developing chamber saturated with the developing solvent. d. Allow the solvent to migrate up the plate until it is near the top. e. Remove the plate and mark the solvent front. f. Dry the plate completely. g. Visualize the spots using the chosen reagent. The 1,3-isomer is typically less polar and will have a higher Rf value than the 1,2-isomer. h. Compare the sample spot(s) to the standard to identify the presence of the 1,3-isomer.

Visualizations

Acyl_Migration_Pathway cluster_1 This compound (1,2-DAG) cluster_2 Transition State cluster_3 1-Linoleoyl-3-oleoyl-rac-glycerol (1,3-DAG) 1,2-DAG Glycerol -O-Linoleoyl (sn-1) -O-Oleoyl (sn-2) -OH (sn-3) TS Orthoester Intermediate 1,2-DAG->TS Acyl Migration (Reversible) 1,3-DAG Glycerol -O-Linoleoyl (sn-1) -OH (sn-2) -O-Oleoyl (sn-3) TS->1,3-DAG Rearrangement

Caption: Acyl migration pathway of 1,2-diacylglycerol to 1,3-diacylglycerol.

Experimental_Workflow cluster_storage Storage & Handling cluster_dissolution Sample Preparation cluster_analysis Purity Check cluster_prevention Key Prevention Steps storage Store at -20°C in Amber Vial aliquot Aliquot to Avoid Freeze-Thaw Cycles storage->aliquot warm_centrifuge Warm to RT & Centrifuge Before Use aliquot->warm_centrifuge dissolve Dissolve in Polar Aprotic Solvent (e.g., t-butanol) warm_centrifuge->dissolve use_immediately Use Solution Immediately dissolve->use_immediately keep_cold Keep on Ice use_immediately->keep_cold analysis Analyze Purity by HPLC or TLC keep_cold->analysis compare Compare to Standard analysis->compare low_temp Low Temperature polar_solvent Polar Solvent avoid_ph Avoid Extreme pH inert_atm Inert Atmosphere

Caption: Workflow for minimizing acyl migration during experiments.

References

Technical Support Center: Improving Solubility of 1-Linoleoyl-2-oleoyl-rac-glycerol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG) for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LOG) and why is its solubility a concern in cell-based assays?

A1: this compound is a diacylglycerol (DAG), a lipid molecule composed of a glycerol (B35011) backbone with two fatty acid chains, linoleic acid and oleic acid. As a lipid, LOG is inherently hydrophobic and has very low solubility in aqueous solutions like cell culture media. This poor solubility can lead to the compound precipitating out of solution, resulting in inaccurate concentrations and unreliable experimental outcomes.

Q2: What are the primary methods for solubilizing LOG for cell-based assays?

A2: The most common strategies involve:

  • Organic Solvents: Dissolving LOG in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a concentrated stock solution. This stock is then diluted into the cell culture medium to the final working concentration.

  • Carrier Proteins: Complexing LOG with a carrier protein, most commonly bovine serum albumin (BSA), to increase its solubility and facilitate its delivery to cells.

  • Emulsification: Creating a stable emulsion of LOG in the aqueous culture medium, often with the aid of surfactants or sonication.

Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A3: The tolerance to organic solvents varies between cell lines. However, a general guideline is to keep the final concentration of DMSO or ethanol in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q4: My LOG precipitates out of solution when I add the stock solution to my cell culture medium. What can I do to prevent this?

A4: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Slow, Dropwise Addition: Add the LOG stock solution to your pre-warmed cell culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps to disperse the lipid quickly and prevent localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: Your desired final concentration may be above the solubility limit of LOG in the medium. Try reducing the final concentration.

  • Use a Carrier Protein: Complexing LOG with fatty acid-free BSA can significantly improve its solubility and stability in aqueous solutions.

  • Prepare an Emulsion: Creating a lipid emulsion can help to keep the LOG suspended in the medium.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in cell culture medium.
Potential Cause Recommended Solution
High Final Concentration The desired concentration of LOG exceeds its solubility limit in the aqueous medium. Solution: Decrease the final working concentration of LOG. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of medium can cause rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution. Add the LOG stock solution dropwise to pre-warmed (37°C) culture medium while gently vortexing or swirling.
Low Temperature of Medium Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with Media Components Components in the serum or media supplements may interact with LOG, causing it to precipitate. Solution: Test the solubility of LOG in the basal medium without serum or supplements first. If it remains soluble, the issue may be with the additives. Consider using a serum-free medium or a different lot of serum.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Potential Cause Recommended Solution
Inaccurate Stock Solution Concentration The LOG may not be fully dissolved in the initial organic solvent, or it may have precipitated over time during storage. Solution: Visually inspect your stock solution for any precipitate before each use. If necessary, gently warm the solution or sonicate it briefly to ensure complete dissolution. Prepare fresh stock solutions regularly.
Adsorption to Plasticware Lipophilic compounds like LOG can adsorb to the surface of plastic labware, reducing the actual concentration in solution. Solution: Consider using low-adhesion microplates and polypropylene (B1209903) tubes. Pre-coating the plasticware with a solution of BSA may also help to reduce non-specific binding.
Cellular Toxicity of the Delivery Vehicle The concentration of the organic solvent (e.g., DMSO, ethanol) or other solubilizing agents may be toxic to the cells, affecting their response. Solution: Always include a vehicle control (medium with the same concentration of the solubilizing agent but without LOG) in your experiments. Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your cell line.

Quantitative Data

The following tables provide solubility data for diacylglycerols and related lipids in common solvent systems. Note that specific solubility data for this compound is limited; therefore, data for structurally similar lipids are provided for reference.

Table 1: Solubility of a Structurally Similar Triacylglycerol (1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol) in Various Solvents. [1]

SolventSolubility
ChloroformSlightly Soluble
DMF10 mg/mL
Ethanol12.5 mg/mL
PBS:Ethanol (1:1)500 µg/mL

Table 2: Recommended Maximum Concentrations of Common Solvents in Cell Culture.

SolventMaximum Recommended Final Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)≤ 0.5%Cell line dependent; always perform a toxicity control.
Ethanol≤ 0.5%Can be more toxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of LOG in DMSO.

Materials:

  • This compound (LOG)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a vial wrapped in foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of LOG in a sterile, amber glass vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the LOG is completely dissolved. A clear solution should be obtained.

  • If the LOG does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of LOG-BSA Complex for Cell Delivery

This protocol is adapted from a general method for preparing lipid-BSA complexes and can be used to improve the solubility and delivery of LOG to cells.

Materials:

  • This compound (LOG)

  • Methanol (B129727)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 4 mg/mL in sterile water or PBS)

  • Sterile glass test tubes

  • Nitrogen gas stream or vacuum concentrator

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare a LOG solution in methanol: Dissolve LOG in methanol to a concentration of 0.5 mg/mL.

  • Create a thin lipid film: In a sterile glass test tube, add the desired amount of the LOG/methanol solution. Evaporate the methanol under a gentle stream of nitrogen gas or using a vacuum concentrator. Rotate the tube during evaporation to create a thin, even film of LOG on the bottom of the tube.

  • Complexation with BSA: a. Pre-warm the fatty acid-free BSA solution to 37°C. b. Add the appropriate volume of the warm BSA solution to the glass tube containing the LOG film to achieve the desired final concentration of LOG. c. Vortex the tube vigorously for 2-3 minutes to resuspend the lipid film in the BSA solution. d. Incubate the tube in a 37°C water bath for 30 minutes, with occasional vortexing, to facilitate the formation of the LOG-BSA complex.

  • Sterilization and Use: The LOG-BSA complex solution can be sterile-filtered through a 0.22 µm syringe filter if necessary. This solution can then be diluted in cell culture medium to the final working concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Diacylglycerol (DAG)

This compound, as a diacylglycerol, is a key second messenger in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC) isoforms. This activation can lead to a cascade of downstream events, including the modulation of ion channels and gene expression.

DAG_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (LOG/DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca²⁺ release from ER IP3->Ca_ER triggers Downstream Downstream Signaling PKC->Downstream phosphorylates targets Receptor Gq-Coupled Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor Ca_ER->PKC co-activates (conventional PKCs) Experimental_Workflow Workflow for Assessing LOG Solubility Start Start: Determine Required LOG Concentration Prep_Stock Prepare Concentrated LOG Stock (e.g., 10 mg/mL in DMSO or Ethanol) Start->Prep_Stock Solubility_Test Perform Solubility Test in Cell Culture Medium Prep_Stock->Solubility_Test Precipitation Precipitation Observed? Solubility_Test->Precipitation No_Precipitation No Precipitation: Proceed with Assay Precipitation->No_Precipitation No Troubleshoot Troubleshoot: - Lower Concentration - Slow Addition - Use BSA Carrier Precipitation->Troubleshoot Yes Toxicity_Test Perform Vehicle Toxicity Test No_Precipitation->Toxicity_Test Re_Test Re-test Solubility Troubleshoot->Re_Test Re_Test->Precipitation Final_Assay Final Cell-Based Assay Toxicity_Test->Final_Assay

References

Technical Support Center: HPLC Separation of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG). It is intended for researchers, scientists, and drug development professionals encountering challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for this compound (LOG) in a reversed-phase HPLC system?

A1: In reversed-phase HPLC, the elution of diacylglycerol (DAG) isomers is primarily influenced by their polarity. Generally, 1,3-DAG isomers are less polar and therefore elute earlier than their 1,2-DAG counterparts. For LOG, which is a 1,2-diacylglycerol, it would be expected to elute after its corresponding 1,3-isomer (1-Linoleoyl-3-oleoyl-rac-glycerol). The exact retention time will depend on the specific method conditions.[1][2]

Q2: Which type of HPLC column is most suitable for separating LOG from other diacylglycerol isomers?

A2: C18 columns are commonly used for the reversed-phase separation of diacylglycerols.[3] For improved separation of regioisomers, non-endcapped ODS (Octadecylsilane) columns have been shown to be effective.[4] The choice between endcapped and non-endcapped columns will depend on the specific requirements of the separation.

Q3: What are the recommended mobile phases for the HPLC separation of LOG?

A3: Isocratic elution with 100% acetonitrile (B52724) is a common mobile phase for the separation of diacylglycerol isomers.[1][5] Gradient elution using mixtures of acetone (B3395972) and acetonitrile has also been successfully employed.[2] The optimal mobile phase composition will depend on the column and the specific sample matrix.

Q4: Which detector is most appropriate for the analysis of LOG?

A4: As LOG lacks a strong UV chromophore, traditional UV detectors may offer limited sensitivity, although detection at low wavelengths (e.g., 205 nm) is possible.[1][5] More universal detectors are generally preferred. These include:

  • Charged Aerosol Detector (CAD): Offers good sensitivity and a relatively uniform response for different lipids.

  • Evaporative Light Scattering Detector (ELSD): A common choice for lipid analysis, but may require the use of volatile mobile phases.[3]

  • Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and mobile phase composition changes, making it less suitable for gradient elution.[3]

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, aiding in peak identification.

Troubleshooting Guides

Problem 1: Poor Resolution Between LOG and Other Diacylglycerol Isomers

Symptoms:

  • Co-eluting or overlapping peaks for LOG and other isomers.

  • Inability to accurately quantify LOG.

Potential Causes & Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry Consider switching to a non-endcapped ODS column, which can provide better selectivity for diacylglycerol regioisomers.[4]
Suboptimal Mobile Phase Composition Optimize the mobile phase. If using isocratic elution with acetonitrile, try adjusting the percentage or switching to a gradient with acetone and acetonitrile.[2]
Insufficient Column Efficiency Ensure the column is not old or contaminated. If necessary, replace the column.
High Flow Rate Reduce the flow rate to allow for better separation.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity.
Problem 2: Peak Tailing for the LOG Peak

Symptoms:

  • Asymmetrical peak shape with a trailing edge.

  • Reduced peak height and inaccurate integration.

Potential Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column If using a silica-based column, interactions between the glycerol (B35011) backbone and residual silanol (B1196071) groups can cause tailing. Using a highly deactivated (end-capped) column or a polymer-based column can mitigate this.
Column Overload Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if it is old.
Problem 3: Retention Time Drifting for the LOG Peak

Symptoms:

  • Inconsistent retention times for LOG across multiple injections.

  • Difficulty in peak identification based on retention time.

Potential Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Increase the column equilibration time between injections, especially when using gradient elution.
Mobile Phase Composition Change Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Column Aging As the column ages, its retention characteristics can change. Replace the column if it is no longer providing reproducible results.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC-UV Method for Diacylglycerol Separation

This protocol is a general method for the separation of diacylglycerol isomers and can be adapted for LOG analysis.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 100% Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Reference: Based on the method described for the separation of diacylglycerols from vegetable oils.[1][5]

Protocol 2: Gradient RP-HPLC-CAD Method for Diacylglycerol Separation

This protocol is suitable for more complex mixtures and utilizes a Charged Aerosol Detector.

  • HPLC System: A standard HPLC system with a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Acetone

  • Gradient Program:

    • A step-wise gradient of acetone and acetonitrile may be employed. The exact gradient profile should be optimized for the specific sample.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detector: Charged Aerosol Detector.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and acetone. Filter the sample through a 0.22 µm syringe filter before injection.

Reference: Adapted from a method for the analysis of palm-based diacylglycerols.[2]

Visualizations

TroubleshootingWorkflow start Problem with LOG Separation issue_type Identify Issue Type start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Overlapping Peaks peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peak rt_drift Retention Time Drift issue_type->rt_drift Inconsistent RT check_column Check Column (C18, non-endcapped ODS) poor_resolution->check_column check_secondary_int Address Secondary Interactions peak_tailing->check_secondary_int check_equilibration Check Column Equilibration rt_drift->check_equilibration optimize_mp_res Optimize Mobile Phase (Acetonitrile/Acetone gradient) check_column->optimize_mp_res check_flow_temp_res Check Flow Rate & Temperature optimize_mp_res->check_flow_temp_res solution_res Improved Resolution check_flow_temp_res->solution_res check_overload Check for Column Overload check_secondary_int->check_overload check_solvent Check Sample Solvent check_overload->check_solvent solution_tailing Symmetrical Peak check_solvent->solution_tailing check_mp_prep Check Mobile Phase Preparation check_equilibration->check_mp_prep check_pump_temp Check Pump & Temperature check_mp_prep->check_pump_temp solution_rt Stable Retention Time check_pump_temp->solution_rt

Caption: Troubleshooting workflow for common HPLC issues in LOG analysis.

ExperimentalWorkflow sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System Setup (Column, Mobile Phase, Detector) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (CAD, ELSD, RI, or UV) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis report Report Generation data_analysis->report

Caption: General experimental workflow for the HPLC analysis of LOG.

References

Technical Support Center: Optimizing Mass Spectrometry of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization of 1-Linoleoyl-2-oleoyl-rac-glycerol and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for analyzing this compound?

A1: Electrospray ionization (ESI) is the most commonly employed and effective technique for the analysis of diacylglycerols (DAGs) like this compound.[1][2][3] Due to their neutral nature and low proton affinity, DAGs do not readily form protonated molecules ([M+H]⁺). Instead, they are typically ionized by forming adducts with cations present in the mobile phase.[4][5] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are also viable alternatives that can be effective for neutral lipids.[6][7][8]

Q2: Which adducts are most commonly observed for diacylglycerols in positive ion mode ESI?

A2: In positive ion mode ESI, this compound and other DAGs commonly form ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), and lithiated ([M+Li]⁺) adducts.[5][9][10] The formation of these adducts is crucial for sensitive detection. The choice of adduct can also influence the fragmentation pattern in tandem mass spectrometry (MS/MS), with lithiated adducts often providing enhanced and more structurally informative fragmentation.[5]

Q3: How can I promote the formation of a specific adduct for better sensitivity and reproducibility?

A3: To promote the formation of a specific adduct, the corresponding salt should be added to the mobile phase. For example, adding ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) will favor the formation of [M+NH₄]⁺ adducts.[9][11] Similarly, adding a lithium salt, such as lithium hydroxide, will promote the formation of [M+Li]⁺ adducts.[5][12] It is important to optimize the concentration of the salt to achieve the best signal-to-noise ratio without causing excessive ion suppression.

Q4: Is negative ion mode a viable option for analyzing this compound?

A4: While less common than positive ion mode, negative ion mode can be used for DAG analysis. In negative ESI, DAGs have been observed to form dimer ions.[13] This can provide an alternative ionization strategy, especially when positive ion mode analysis is compromised by interferences.

Q5: What are the characteristic fragmentation patterns of this compound in MS/MS?

A5: The primary fragmentation pathway for DAG adducts in tandem mass spectrometry (MS/MS) involves the neutral loss of the constituent fatty acid chains.[14][15] For this compound, this would result in the neutral loss of linoleic acid (C₁₈H₃₂O₂) or oleic acid (C₁₈H₃₄O₂). The relative intensities of the resulting fragment ions can provide information about the position of the fatty acids on the glycerol (B35011) backbone.[15]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step
Inefficient IonizationDiacylglycerols have poor ionization efficiency.[4][5] Ensure the mobile phase contains an appropriate salt (e.g., ammonium acetate, sodium acetate, or lithium hydroxide) to promote adduct formation. Optimize the salt concentration (typically in the low millimolar range).
Suboptimal Ionization Source ParametersOptimize key ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters can significantly impact the efficiency of ion formation and transmission.
Sample DegradationEnsure proper sample handling and storage to prevent degradation of the lipid. Use fresh solvents and store samples at low temperatures.
Matrix EffectsThe sample matrix can suppress the ionization of the target analyte. Dilute the sample or use a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.[12]
Inappropriate Ionization TechniqueIf ESI is not yielding a sufficient signal, consider trying APCI or APPI, which can be more effective for certain neutral lipids.[6][7][8]
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause Troubleshooting Step
Variable Adduct FormationThe ratios of different adducts ([M+NH₄]⁺, [M+Na]⁺, etc.) can vary between samples, leading to inaccurate quantification if only one adduct is monitored.[10] To improve accuracy, sum the intensities of all significant adducts for the analyte.
Lack of Internal StandardThe absence of an appropriate internal standard can lead to significant quantitative errors. Use a deuterated or ¹³C-labeled diacylglycerol internal standard with similar chain lengths to the analyte of interest.[2]
Non-linear Detector ResponseThe detector response may not be linear across the concentration range of the samples. Prepare a calibration curve using a certified standard of this compound to ensure the measurements are within the linear dynamic range of the instrument.
CarryoverLipids can be "sticky" and prone to carryover in the LC system. Implement a robust wash cycle between injections, using a strong solvent like isopropanol, to minimize carryover.
Issue 3: Difficulty in Structural Elucidation and Isomer Differentiation
Possible Cause Troubleshooting Step
Insufficient FragmentationThe collision energy in MS/MS may be too low to induce sufficient fragmentation. Systematically optimize the collision energy to obtain a rich fragmentation spectrum.
Ambiguous Fragmentation PatternThe fragmentation of different adducts can yield different product ions. Lithiated adducts often provide more structurally informative fragmentation for lipids.[5] Consider using a mobile phase modifier that promotes the formation of lithiated adducts.
Co-elution of IsobarsIsobaric lipid species can co-elute and produce confounding MS/MS spectra. Improve the chromatographic separation by optimizing the mobile phase gradient, trying a different column chemistry (e.g., normal-phase vs. reversed-phase), or adjusting the column temperature.
Inappropriate MS Scan ModeFor complex mixtures, using advanced MS scan modes like neutral loss scanning or precursor ion scanning can help to selectively identify lipids with common structural motifs.[9][16]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound using ESI
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in chloroform.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL in the initial mobile phase composition (e.g., 60:40 acetonitrile:water with 10 mM ammonium acetate).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% formic acid.[11]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[11]

    • Gradient: A suitable gradient to elute the diacylglycerol. For example, start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-1000.

    • Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation for the most intense precursor ions corresponding to the expected adducts of this compound (e.g., [M+NH₄]⁺).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.[15]

    • Key Source Parameters:

      • Capillary Voltage: 3.0-4.0 kV

      • Cone Voltage: 30-50 V

      • Desolvation Gas Flow: 600-800 L/hr

      • Desolvation Temperature: 350-450 °C

Quantitative Data Summary

Table 1: Recommended Mobile Phase Additives for Adduct Formation

Adduct IonRecommended AdditiveTypical ConcentrationReference
[M+NH₄]⁺Ammonium Acetate or Ammonium Formate5-10 mM[9][11]
[M+Na]⁺Sodium Acetate or Sodium Formate1-5 mM
[M+Li]⁺Lithium Hydroxide or Lithium Acetate1-5 mM[5][12]

Table 2: Typical ESI Source Parameters for Diacylglycerol Analysis

ParameterTypical Range
Capillary Voltage3.0 - 4.5 kV
Cone Voltage20 - 60 V
Desolvation Gas Flow600 - 1000 L/hr
Desolvation Temperature350 - 500 °C
Source Temperature120 - 150 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep_sample Prepare this compound working solution with internal standard inject Inject sample onto LC system prep_sample->inject separate Chromatographic separation on C18 column inject->separate ionize Positive ESI with adduct formation ([M+NH4]+, [M+Na]+, [M+Li]+) separate->ionize ms1 MS1 Scan: Detect precursor ions ionize->ms1 ms2 MS/MS Scan: Fragment precursor ions ms1->ms2 identify Identify analyte based on m/z and retention time ms2->identify quantify Quantify using peak areas of all adducts relative to internal standard identify->quantify structure Confirm structure via fragmentation pattern identify->structure troubleshooting_tree start Low Signal Intensity? check_adducts Is an adduct-forming salt in the mobile phase? start->check_adducts Yes add_salt Add ammonium, sodium, or lithium salt (e.g., 10 mM ammonium acetate). start->add_salt No optimize_source Optimize ESI source parameters (voltages, gas flows, temperatures). check_adducts->optimize_source Yes add_salt->start check_sample_prep Consider sample cleanup (SPE) or dilution to reduce matrix effects. optimize_source->check_sample_prep

References

Technical Support Center: Synthesis of Specific Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of specific diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic synthesis of these critical signaling molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing specific diacylglycerol (DAG) isomers?

A1: The primary challenges in synthesizing specific DAG isomers, such as sn-1,2- and sn-1,3-diacylglycerols, revolve around achieving high regioselectivity and stereoselectivity. Key difficulties include:

  • Controlling Regioselectivity: Differentiating between the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone to acylate the desired hydroxyl groups is a significant hurdle.

  • Preventing Acyl Migration: The acyl group in the sn-2 position of 1,2-DAGs is prone to migrate to the sn-3 position, forming the more thermodynamically stable 1,3-DAG isomer.[1][2] This isomerization can occur during synthesis, purification, and storage.

  • Protecting Group Strategy: The selection, introduction, and removal of protecting groups for the hydroxyl functions are critical steps that can be complex and may affect overall yield and purity.[3][4][5]

  • Purification: Separating the desired DAG isomer from starting materials, byproducts, and other isomers is often challenging due to their similar physical properties.[1][6]

  • Stability and Storage: Ensuring the isomeric purity of the final product during storage is difficult due to the potential for acyl migration and hydrolysis.[7][8]

Q2: What are the advantages of enzymatic synthesis over chemical synthesis for DAG isomers?

A2: Enzymatic synthesis, typically employing lipases, offers several advantages over traditional chemical methods for producing specific DAG isomers:

  • Higher Selectivity: Lipases can exhibit high regio- and stereoselectivity, allowing for the specific acylation of the desired positions on the glycerol backbone, thus yielding purer isomers.[9][10][11]

  • Milder Reaction Conditions: Enzymatic reactions are conducted under milder temperature and pH conditions, which minimizes side reactions like acyl migration and degradation of sensitive fatty acids.[10][12]

  • Environmental Compatibility: Enzymatic processes are generally more environmentally friendly, avoiding the use of harsh and toxic reagents often required in chemical synthesis.[10]

  • Easier Product Purification: Due to higher selectivity and fewer byproducts, the purification of enzymatically synthesized DAGs can be simpler.[9][12]

However, the cost of enzymes can be a significant drawback for large-scale production.[9]

Q3: How can I minimize acyl migration during the synthesis and purification of sn-1,2-diacylglycerols?

A3: Acyl migration from the sn-2 to the sn-1 or sn-3 position is a common problem leading to the formation of the more stable 1,3-DAG. To minimize this:

  • Use Mild Reaction Conditions: Avoid high temperatures and acidic or basic conditions during synthesis and workup, as these can catalyze acyl migration.

  • Careful Selection of Protecting Groups and Deprotection Methods: Choose protecting groups that can be removed under neutral or very mild conditions. For example, using ceric ammonium (B1175870) nitrate (B79036) for deprotection has been shown to avoid acyl migration.[13]

  • Optimize Purification Techniques: When using chromatography, work at lower temperatures if possible. For crystallization, the choice of solvent and temperature is critical to selectively crystallize the desired isomer and prevent isomerization in the solution.[1]

  • Proper Storage: Store purified sn-1,2-DAGs at low temperatures (ideally -20°C or -80°C) in an inert atmosphere to slow down the isomerization process.[7]

Q4: What analytical techniques are best for distinguishing between DAG isomers?

A4: Several analytical techniques can be used to identify and quantify different DAG isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can separate and identify different DAG isomers based on their fragmentation patterns. The [M-RCO2CH2]+ ion is a key diagnostic fragment for distinguishing positional isomers.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing DAGs without derivatization. Reversed-phase HPLC can separate isomers based on their hydrophobicity.[15][16] Tandem MS (MS/MS) provides structural information for identification.[15][17]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can separate DAGs based on polarity and offers a cost-effective method for rapid analysis.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to differentiate between isomers.

Troubleshooting Guides

Problem 1: Low Yield of the Desired DAG Isomer in Chemical Synthesis
Possible Cause Troubleshooting Steps
Inefficient Acylation - Ensure anhydrous conditions as water will hydrolyze acylating agents. - Use a slight excess of the acylating agent (e.g., fatty acid anhydride (B1165640) or acyl chloride). - Optimize the catalyst (e.g., DMAP) concentration and reaction time.
Protecting Group Issues - Confirm complete introduction of the protecting group before acylation using TLC or NMR. - Screen different protecting groups for better stability under your reaction conditions.[4][5] - Ensure complete removal of the protecting group during deprotection.
Product Loss During Workup/Purification - Minimize the number of extraction and washing steps. - Use a suitable stationary phase and eluent system for column chromatography to ensure good separation and recovery. - For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation.[6]
Problem 2: Contamination with Undesired Isomers (e.g., 1,3-DAG in a 1,2-DAG synthesis)
Possible Cause Troubleshooting Steps
Acyl Migration - Lower the reaction temperature. - Avoid prolonged reaction times. - Use non-acidic and non-basic conditions, especially during deprotection and purification.[13] - Analyze samples at each step to identify where isomerization is occurring.
Incomplete Protection/Deprotection - If a protecting group is prematurely removed, the free hydroxyl can be acylated, leading to mixed products. Ensure the stability of your protecting group. - Incomplete removal of a protecting group can lead to a mixture of partially protected and unprotected DAGs. Optimize deprotection conditions.
Non-selective Acylation - For enzymatic synthesis, choose a lipase (B570770) with higher regioselectivity (e.g., a 1,3-specific lipase for synthesizing 1,3-DAGs).[18] - For chemical synthesis, ensure the steric hindrance of the protecting group is sufficient to direct acylation to the desired position.
Problem 3: Difficulty in Purifying the Final DAG Product
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers - For column chromatography, try different solvent systems or stationary phases (e.g., silica (B1680970) gel impregnated with boric acid can help separate 1,2- and 1,3-isomers).[19] - Consider preparative HPLC for high-purity separation.[16]
Product Crystallization Issues - Screen a wide range of solvents and solvent mixtures for crystallization.[1] - Employ a slow cooling or solvent evaporation method to encourage the growth of well-defined crystals. - Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization.
Product Instability on Silica Gel - Acyl migration can be catalyzed by the acidic nature of silica gel. Neutralize the silica gel by washing it with a solvent containing a small amount of a volatile base (e.g., triethylamine (B128534) or pyridine) before use.

Quantitative Data Summary

Table 1: Comparison of Enzymatic and Chemical Synthesis of Diacylglycerols

ParameterEnzymatic SynthesisChemical SynthesisReference(s)
Reaction Temperature Lower (e.g., 50-60°C)Higher (e.g., 220-260°C)[10][12]
DAG Yield Can be high (e.g., >80%)Often lower due to byproducts[9][18]
Byproducts FewerMore, including color and odor compounds[9][20]
Selectivity High (Regio- and Stereo-specific)Low[10][11]
Catalyst Lipases (often immobilized)Alkaline catalysts[10]
Environmental Impact More environmentally friendlyCan produce more waste and pollution[10][12]

Table 2: Yields of Specific Diacylglycerol Isomers from Different Synthetic Methods

Target IsomerSynthetic MethodKey Reagents/EnzymeYieldReference
1,3-DilaurinEnzymatic EsterificationLipozyme RM IM80.3% (1,3-DAG content)[18]
sn-1,2-DiacylglycerolAsymmetric Chemical SynthesisAD-mix, Ceric Ammonium Nitrate78% (overall)[13]
Palm-based DAGsEnzymatic GlycerolysisLipase83-90% (DAG content)[12]
DAG-enriched oilEnzymatic GlycerolysisImmobilized MAS1-H108W Lipase~60%[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-Diacylglycerols via Esterification

This protocol is adapted from the synthesis of 1,3-dilaurin.[18]

  • Reactant Preparation: Mix glycerol and lauric acid in a desired molar ratio (e.g., 1:2).

  • Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM (5 wt% of total reactants).

  • Reaction Conditions: Heat the mixture to 50°C.

  • Water Removal: Apply a vacuum and bubble air through the reaction mixture to remove the water produced during esterification, driving the reaction equilibrium towards product formation.

  • Monitoring: Monitor the conversion of lauric acid periodically by taking aliquots and analyzing them (e.g., by titration or GC).

  • Reaction Termination: Once the desired conversion is reached (e.g., after 3 hours), stop the reaction by filtering out the immobilized enzyme.

  • Purification: The resulting product mixture can be purified by molecular distillation or crystallization to isolate the 1,3-dilaurin.

Protocol 2: Analytical Separation of DAG Isomers by HPLC

This protocol is a general guide based on established methods.[16]

  • Sample Preparation: Dissolve the DAG mixture in a suitable solvent (e.g., acetonitrile).

  • HPLC System: Use a reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is often effective for separating 1,2(2,3)- and 1,3-DAG isomers.

  • Detection: Use a UV detector set to a low wavelength (e.g., 205 nm) as DAGs have weak chromophores. An Evaporative Light Scattering Detector (ELSD) can also be used.

  • Isomer Identification: The elution order is typically 1,3-DAGs before 1,2-DAGs for the same fatty acid composition.[16] Inject standards of known isomers to confirm retention times.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of each isomer in the sample.

Visualizations

Synthesis_Challenges cluster_synthesis Synthesis Strategy cluster_problems Potential Challenges cluster_purification Purification & Analysis Start Start Protecting_Groups Protecting Group Selection Start->Protecting_Groups 1. Protect Acylation Regio/Stereoselective Acylation Protecting_Groups->Acylation 2. Acylate Deprotection Mild Deprotection Acylation->Deprotection 3. Deprotect Migration Acyl Migration Acylation->Migration Side_Reactions Side Reactions Acylation->Side_Reactions Deprotection->Migration Purification Chromatography/ Crystallization Deprotection->Purification Low_Yield Low Yield Purification->Migration Purification->Low_Yield Analysis Purity & Isomer Analysis (LC-MS, GC-MS) Purification->Analysis Final_Product Pure DAG Isomer Analysis->Final_Product Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces Receptor Receptor Activation Receptor->PLC Activates Isomer_Relationship TAG Triacylglycerol (TAG) DAG_1_2 sn-1,2-Diacylglycerol (Kinetic Product) TAG->DAG_1_2 Lipase Hydrolysis (sn-1/3 specific) DAG_1_3 1,3-Diacylglycerol (Thermodynamic Product) DAG_1_2->DAG_1_3 Acyl Migration (Spontaneous) MAG Monoacylglycerol (MAG) DAG_1_2->MAG Further Hydrolysis DAG_1_3->MAG Further Hydrolysis FFA Free Fatty Acid (FFA) MAG->FFA Further Hydrolysis

References

avoiding oxidation of 1-Linoleoyl-2-oleoyl-rac-glycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of LOG to minimize oxidation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LOG) and why is it prone to oxidation?

A1: this compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid (a polyunsaturated fatty acid) at the sn-1 position and oleic acid (a monounsaturated fatty acid) at the sn-2 position.[1] The presence of multiple double bonds in the fatty acid chains, particularly in linoleic acid, makes LOG highly susceptible to oxidation.[2][3]

Q2: What are the primary factors that accelerate the oxidation of LOG?

A2: Several factors can accelerate the oxidation of LOG, including:

  • Exposure to Oxygen: Oxygen is a key reactant in the oxidation process.[3][4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3][5]

  • Exposure to Light: Light, especially UV light, can initiate the oxidation process (photo-oxidation).[1][3]

  • Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, catalyzing the formation of free radicals.[2][4]

  • Water Activity: While very dry conditions can promote oxidation, excessive moisture can also accelerate degradation through hydrolysis.[1]

Q3: How can I visually detect if my LOG has oxidized?

A3: While subtle oxidation may not be visible, significant degradation can sometimes be indicated by a change in color (e.g., yellowing) or an increase in viscosity. However, the most reliable way to assess oxidation is through analytical testing, as off-odors and flavors are also key indicators of rancidity.[2][6]

Q4: What are the consequences of using oxidized LOG in my experiments?

A4: Using oxidized LOG can have significant negative impacts on your research. The formation of primary (hydroperoxides) and secondary (aldehydes, ketones) oxidation products can lead to:

  • Inaccurate experimental results due to the presence of reactive species.

  • Cell toxicity and altered biological responses.[2]

  • Changes in the physical properties of formulations, such as emulsions and liposomes.

  • Loss of nutritional value and functionality.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected experimental results or high variability. Oxidation of LOG leading to the presence of reactive aldehydes and ketones.Verify the quality of your LOG stock using one of the analytical methods described below. If oxidation is confirmed, discard the old stock and obtain a fresh batch. Implement stringent storage protocols for the new stock.
Visible changes in the LOG sample (e.g., color change, increased viscosity). Advanced oxidation and polymerization.The sample is likely significantly degraded. It is strongly recommended to discard the sample and start with fresh LOG. Review your storage and handling procedures to prevent future occurrences.
Precipitate forms in the LOG solution upon thawing. This could be due to the solvent used or potential degradation products.Allow the sample to equilibrate to room temperature completely. If the precipitate does not redissolve, it may indicate degradation. Consider filtering the solution, but it is safer to use a fresh, uncompromised sample.
Difficulty dissolving LOG in a solvent. The product may have oxidized and polymerized, reducing its solubility.Confirm the recommended solvents for LOG (e.g., chloroform (B151607), ethanol, methyl acetate).[7][8] If solubility issues persist with appropriate solvents, this may be a sign of degradation.

Storage and Handling Recommendations

To minimize oxidation and ensure the long-term stability of your this compound, adhere to the following guidelines.

Summary of Storage Conditions
Parameter Optimal Condition Rationale
Temperature -20°CSlows down the rate of chemical reactions, including oxidation.[7][9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in lipid oxidation.[10][11]
Container Amber Glass Vial with Teflon-lined CapPrevents exposure to light (photo-oxidation) and avoids leaching of plasticizers.[1][7][9]
Form In a suitable organic solvent (e.g., chloroform, ethanol)Unsaturated lipids are more stable in solution than as a dry powder, which can be hygroscopic.[7][9]
Handling Aliquot into smaller volumesMinimizes repeated freeze-thaw cycles and exposure of the bulk stock to atmospheric conditions.

Experimental Protocols

Protocol 1: Preparation of LOG for Long-Term Storage

Objective: To properly store LOG to minimize oxidation.

Materials:

  • This compound

  • High-purity chloroform or ethanol

  • Amber glass vials with Teflon-lined caps

  • Source of inert gas (argon or nitrogen) with a gentle stream delivery system

  • Pipettes with glass or stainless steel tips

Procedure:

  • Allow the LOG to reach room temperature before opening.

  • Prepare a solution of the desired concentration in a suitable solvent (e.g., chloroform or ethanol).

  • Aliquot the solution into single-use amber glass vials.

  • Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for a few seconds.[10]

  • Immediately and tightly seal the vials with Teflon-lined caps.

  • Label the vials clearly with the name, concentration, solvent, and date.

  • Store the vials upright in a freezer at -20°C.[7]

Protocol 2: Assessment of Primary Oxidation by Peroxide Value (PV)

Objective: To quantify the concentration of hydroperoxides (primary oxidation products) in a LOG sample.

Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the lipid. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Materials:

  • LOG sample

  • Glacial acetic acid-chloroform solvent mixture (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Weigh approximately 5 g of the LOG sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for exactly 1 minute.

  • Immediately add 30 mL of deionized water and stopper the flask. Shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the starch indicator solution. The solution will turn blue.

  • Continue the titration, with constant shaking, until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the LOG sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Visualizations

Lipid_Oxidation_Pathway LOG This compound (Unsaturated Lipid) Lipid_Radical Lipid Radical (L•) LOG->Lipid_Radical H• abstraction Initiators Initiators (Light, Heat, Metal Ions) Initiators->LOG Initiation Oxygen Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 (Propagation) Hydroperoxides Lipid Hydroperoxides (LOOH) (Primary Oxidation Products) Peroxyl_Radical->Hydroperoxides + LH (Propagation) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Products Decomposition Rancidity Rancidity & Off-Flavors Secondary_Products->Rancidity

Caption: Autoxidation pathway of this compound.

Storage_Workflow Start Receive LOG Dissolve Dissolve in Organic Solvent Start->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Inert_Gas Flush with Inert Gas (N2/Ar) Aliquot->Inert_Gas Seal Seal with Teflon-lined Cap Inert_Gas->Seal Store Store at -20°C Seal->Store End Ready for Use Store->End

Caption: Recommended workflow for storing LOG to prevent oxidation.

References

Technical Support Center: Purification of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this specific diacylglycerol.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound (LOG)?

The main difficulties in purifying LOG stem from its chemical nature:

  • Acyl Migration: The 1,2-diacylglycerol structure of LOG is prone to isomerization to the more thermodynamically stable 1,3-diacylglycerol. This can be accelerated by heat, acidic or basic conditions, and even prolonged contact with silica (B1680970) gel.

  • Oxidation: The presence of unsaturated fatty acids (linoleic and oleic acid) makes LOG susceptible to oxidation, which can lead to the formation of hydroperoxides and other degradation products, affecting the purity and biological activity of the compound.

  • Co-eluting Impurities: The synthesis of LOG often results in a mixture of structurally similar lipids, including monoacylglycerols (MAGs), triacylglycerols (TAGs), and free fatty acids. These impurities can be challenging to separate from the desired 1,2-DAG.

Q2: What is the expected purity of commercially available this compound?

Commercially available LOG typically has a purity of ≥97%[1]. It is important to check the certificate of analysis for the specific lot, as it may also contain a small percentage of the 1,3-isomer.

Q3: How can I minimize acyl migration during purification?

To minimize acyl migration, it is crucial to:

  • Work at low temperatures whenever possible.

  • Avoid strong acids and bases.

  • Use neutral and high-purity solvents.

  • Minimize the time the compound is in contact with chromatographic media like silica gel.

  • Consider purification methods that are less prone to causing isomerization, such as low-temperature crystallization.

Q4: How can I prevent oxidation of LOG during purification and storage?

To prevent oxidation:

  • Use degassed solvents.

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Add antioxidants like BHT (butylated hydroxytoluene) or α-tocopherol to solvents and the final product, if permissible for the intended application.

  • Store the purified product at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of LOG.

A. Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is acidic or basic and interacting with the silica gel.[2]- Dilute the sample before spotting.- Add a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[3]
Poor separation of spots (spots are too close together) - The polarity of the mobile phase is not optimal.- Adjust the solvent ratio. For better separation of DAGs from other neutral lipids, a common solvent system is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[2]
Spots are not moving from the baseline - The mobile phase is not polar enough.- Increase the proportion of the more polar solvent in your mobile phase.
All spots move with the solvent front - The mobile phase is too polar.- Decrease the proportion of the more polar solvent in your mobile phase.
Compound appears to be degrading on the plate - The compound is unstable on silica gel.- Perform a 2D TLC to confirm instability. If confirmed, consider using a different stationary phase (e.g., alumina) or a purification method other than silica gel chromatography.[4]
B. Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of LOG from other lipids - Improper solvent gradient.- Column overloading.- Optimize the solvent gradient. A shallow gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a non-polar solvent (e.g., hexane) is often effective.- Reduce the amount of crude material loaded onto the column.
Product elutes with a tailing peak - Channeling in the column packing.- Interaction of the compound with the stationary phase.- Ensure the column is packed uniformly.- Add a small amount of a modifier to the mobile phase (e.g., a tiny percentage of acetic acid) if tailing is due to interactions with acidic sites on the silica.
Low recovery of the product - Irreversible adsorption to the column.- Acyl migration and degradation on the column.- Deactivate the silica gel by adding a small amount of water before packing the column.- Work quickly and at a lower temperature if possible.
C. Low-Temperature Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - The solution is not supersaturated.- The cooling rate is too fast.- Reduce the amount of solvent or slowly evaporate some of the solvent.- Decrease the temperature more slowly to allow for nucleation.[5]
Oily precipitate instead of crystals - The compound is "oiling out" due to high impurity levels or rapid cooling.- Try a different solvent or a mixture of solvents.- Cool the solution very slowly and with gentle agitation.
Low purity of crystals - Impurities are co-crystallizing with the product.- Recrystallize the product one or more times.- Try a different crystallization solvent.

III. Experimental Protocols

A. Analytical Thin-Layer Chromatography (TLC)

This protocol is for the qualitative analysis of the purity of LOG and for optimizing solvent systems for column chromatography.

  • Plate Preparation: Use silica gel 60 F254 plates. If necessary, activate the plate by heating at 110°C for 30-60 minutes.[2]

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform (B151607) or hexane). Spot the sample onto the TLC plate using a capillary tube.

  • Mobile Phase: A common solvent system for the separation of neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v) .[2]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate. Visualize the spots under UV light (if the compound is UV active or a fluorescent indicator is in the silica). Alternatively, use a staining agent such as iodine vapor or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain followed by gentle heating.

B. Preparative Column Chromatography

This protocol provides a general guideline for the purification of LOG using silica gel chromatography.

  • Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude LOG mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 20% ethyl acetate in hexane (B92381). Collect fractions and analyze them by TLC.

  • Product Collection: Combine the fractions containing the pure LOG (as determined by TLC).

  • Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature to obtain the purified LOG.

C. Low-Temperature Crystallization

This method can be effective for purifying LOG while minimizing acyl migration.

  • Dissolution: Dissolve the crude LOG in a suitable solvent. For diacylglycerols, a two-step crystallization can be employed. First, dissolve in a non-polar solvent like hexane to crystallize out more polar impurities at a very low temperature.

  • Cooling: Slowly cool the solution to induce crystallization. For example, cool to -20°C to -40°C.

  • Isolation: Isolate the crystals by cold filtration.

  • Second Crystallization: The solid fraction can be further purified by dissolving it in a polar solvent like methanol (B129727) and cooling to a moderately low temperature (e.g., -20°C) to crystallize the pure diacylglycerol.

  • Drying: Dry the purified crystals under vacuum.

IV. Signaling Pathway and Workflow Diagrams

Diacylglycerol (DAG) Signaling Pathway

The following diagram illustrates the central role of diacylglycerol as a second messenger in signal transduction pathways, particularly in the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Substrates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->PKC_inactive Agonist Agonist Agonist->GPCR Binds

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.

General Purification Workflow for LOG

This diagram outlines a typical workflow for the purification of this compound from a crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Drying over Na₂SO₄ extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification Step concentration->purification chromatography Silica Gel Chromatography purification->chromatography Option 1 crystallization Low-Temperature Crystallization purification->crystallization Option 2 analysis Purity Analysis (TLC, HPLC, GC-MS) chromatography->analysis crystallization->analysis analysis->purification If impure, re-purify final_product Pure this compound analysis->final_product If pure storage Store at -20°C to -80°C under Inert Gas final_product->storage

Caption: A generalized workflow for the purification of LOG.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

minimizing isomerization of 1,2-diacylglycerols to 1,3-diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the isomerization of 1,2-diacylglycerols (1,2-DAG) to the more thermodynamically stable 1,3-diacylglycerols (1,3-DAG). Maintaining the isomeric purity of 1,2-DAG is often critical, as typically only the sn-1,2 isomers are biologically active as second messengers.[1]

Frequently Asked Questions (FAQs)

Q1: What is diacylglycerol (DAG) isomerization?

A1: Diacylglycerol isomerization is the process where the acyl chain migrates from the sn-2 position to the sn-1 or sn-3 position of the glycerol (B35011) backbone, converting 1,2-diacylglycerol into the more thermodynamically stable 1,3-diacylglycerol. This process is also referred to as acyl migration. The 1,3-DAG isomer is sterically favored and thus more stable.[2][3]

Q2: Why is it crucial to minimize the isomerization of 1,2-DAG to 1,3-DAG in my experiments?

A2: In biochemical signaling, 1,2-diacylglycerol (DAG) acts as a second messenger, primarily by activating protein kinase C (PKC).[1] This biological activity is specific to the sn-1,2-isomer. The sn-1,3 isomer is not biologically active in these pathways.[1] Therefore, the presence of 1,3-DAG can lead to inaccurate experimental results by reducing the effective concentration of the active 1,2-DAG.

Q3: What are the main factors that promote the isomerization of 1,2-DAG?

A3: Several factors can accelerate the isomerization of 1,2-DAG to 1,3-DAG, including:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[4][5]

  • pH: Both acidic and basic conditions can catalyze the isomerization.

  • Solvent: The choice of solvent can influence the rate of isomerization.

  • Storage Time: The longer 1,2-DAG is stored, the more likely it is to isomerize.

  • Presence of Catalysts: Certain substances can act as catalysts, speeding up the isomerization process.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in my cell-based assays.

This could be due to the isomerization of your 1,2-DAG stock to the inactive 1,3-DAG isomer.

Possible Cause Troubleshooting Step
Improper Storage of 1,2-DAG Stock Verify that your 1,2-DAG is stored under the recommended conditions. For optimal stability, 1,2-diacylglycerols should be stored in a chloroform (B151607) solution in glass vials with Teflon-lined caps (B75204) at -20°C.[1] Avoid using plastic containers for storage of chloroform solutions.[1][7]
High Temperature Exposure During Experiment Minimize the exposure of 1,2-DAG to elevated temperatures. Prepare working solutions immediately before use and keep them on ice.
Incorrect Solvent for Working Solution When preparing aqueous dilutions for cell delivery, first dissolve the dried 1,2-DAG film in a small amount of ethanol (B145695) or DMSO before diluting with the aqueous medium.[1]
Age of 1,2-DAG Stock Check the expiration date of your 1,2-DAG. Over time, even under ideal storage conditions, some isomerization can occur. If in doubt, purchase a fresh batch.
Issue 2: My analytical chromatography (HPLC/GC) shows a significant peak corresponding to 1,3-DAG in my 1,2-DAG standard.

This indicates that your 1,2-DAG standard has undergone isomerization.

Possible Cause Troubleshooting Step
Suboptimal Storage Conditions Review your storage protocol against the manufacturer's recommendations. Ensure the temperature is consistently maintained at -20°C and the solvent is appropriate.[1]
Contamination of Stock Solution Ensure that the stock solution has not been contaminated with acids, bases, or other catalysts that could accelerate isomerization. Use high-purity solvents and clean glassware.
Sample Preparation for Analysis The sample preparation procedure for chromatography could be a source of isomerization if it involves high temperatures or inappropriate pH conditions. Evaluate your sample preparation workflow to identify and mitigate these factors.

Quantitative Data Summary

Table 1: Effect of Temperature on 1,2-DAG Isomerization Rate

TemperatureHalf-life (t½) of 1,2-DAG
25°C3,425 hours
80°C15.8 hours
[Data derived from a study on long-chain acyl group migration.][2]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of 1,2-Diacylglycerols
  • Storage of Stock Solution:

    • Store 1,2-diacylglycerols in a chloroform solution in glass vials with Teflon-lined caps.[1]

    • Maintain the storage temperature at -20°C.[1] Under these conditions, acyl migration is minimal.[1]

    • Avoid using plastic containers for storing chloroform solutions as plasticizers can leach into the solution.[1][7]

  • Preparation of Working Solutions for Cell-Based Assays:

    • Dry the required amount of the 1,2-DAG chloroform solution under a stream of nitrogen gas.[1]

    • Dissolve the resulting lipid film in a small volume of ethanol or DMSO.[1]

    • Dilute the ethanol or DMSO solution to the final desired concentration with your aqueous cell culture medium.[1]

  • Disposal:

    • To destroy diacylglycerols before discarding, treat solutions and vessels with 1N NaOH.[1]

Protocol 2: Quantification of 1,2- and 1,3-Diacylglycerol Isomers by HPLC

This protocol is based on a method for separating DAG positional isomers.[8][9][10]

  • Chromatographic System:

    • A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[8][9][10]

    • Flow Rate: 1.1 mL/min.

    • Detection: UV at 205 nm.[8][9][10]

  • Sample Preparation:

    • Dissolve the diacylglycerol sample in the mobile phase (100% acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify and quantify the 1,2- and 1,3-DAG peaks based on the retention times of pure standards. The typical elution order is 1,3-DAG followed by 1,2-DAG for the same fatty acid composition.[8][9][10]

Visualizations

Isomerization_Pathway Isomerization of 1,2-Diacylglycerol cluster_factors Factors Promoting Isomerization 1_2_DAG 1,2-Diacylglycerol (Biologically Active) Transition_State Cyclic Acylal Intermediate 1_2_DAG->Transition_State Acyl Migration 1_3_DAG 1,3-Diacylglycerol (Thermodynamically Stable, Biologically Inactive) Transition_State->1_3_DAG Rearrangement High_Temperature High_Temperature High_Temperature->Transition_State Non-Optimal_pH Non-Optimal_pH Non-Optimal_pH->Transition_State Inappropriate_Solvent Inappropriate_Solvent Inappropriate_Solvent->Transition_State Catalysts Catalysts Catalysts->Transition_State

Caption: Isomerization pathway from 1,2-DAG to 1,3-DAG.

Experimental_Workflow Recommended Workflow for Handling 1,2-Diacylglycerols cluster_storage Storage cluster_prep Working Solution Preparation cluster_assay Experiment cluster_analysis Quality Control Store Store 1,2-DAG in Chloroform at -20°C in glass vial Dry Dry under Nitrogen Store->Dry Retrieve aliquot Analyze Analyze Isomeric Purity by HPLC/GC Store->Analyze Periodic Check Dissolve Dissolve in Ethanol/DMSO Dry->Dissolve Dilute Dilute in Aqueous Medium Dissolve->Dilute Assay Perform Cell-Based Assay (Keep on ice) Dilute->Assay

Caption: Experimental workflow for minimizing 1,2-DAG isomerization.

References

Technical Support Center: Enzymatic Synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Linoleoyl-2-oleoyl-rac-glycerol synthesized via enzymatic methods.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Diacylglycerols (DAGs) Suboptimal reaction temperature.Optimize the reaction temperature. Most lipases used for this synthesis have an optimal temperature between 40°C and 70°C.[1][2] Perform a temperature screen to find the ideal balance between enzyme activity and stability.
Incorrect substrate molar ratio.The molar ratio of glycerol (B35011) to fatty acids (linoleic and oleic acid) or triacylglycerol is critical. An excess of glycerol can favor the formation of monoacylglycerols (MAGs), while an excess of fatty acids can lead to triacylglycerol (TAG) formation.[3][4] Start with a 1:2 molar ratio of glycerol to total fatty acids and optimize from there.
Inadequate enzyme loading.Insufficient enzyme concentration will result in slow reaction rates and incomplete conversion. Increase the enzyme loading incrementally (e.g., from 1% to 10% w/w of substrates) to find the optimal concentration.[1][5]
Poor mixing/mass transfer limitations.The immiscibility of glycerol and lipids can limit the reaction rate.[6] Increase the agitation speed (e.g., 200 rpm) to improve mixing.[5][7] The use of a solvent system (e.g., hexane (B92381) or a mixture of acetone (B3395972) and tert-butanol) or a surfactant can also enhance substrate miscibility.[6][7][8]
Enzyme deactivation.High temperatures, extreme pH, or the presence of inhibitors can deactivate the lipase (B570770). Ensure the reaction pH is optimal for the chosen lipase (often near neutral).[1] Consider using an immobilized enzyme to improve stability and allow for reuse.[1][9]
High Levels of 1,3-Diacylglycerol Isomer (Acyl Migration) The desired this compound is a 1,2-diacylglycerol, which is thermodynamically less stable than the 1,3-isomer. Acyl migration is a common issue.[5][10]High reaction temperatures and prolonged reaction times can promote acyl migration.[5][11] Optimize for the shortest reaction time necessary to achieve a reasonable yield. Consider a lower reaction temperature, even if it slightly reduces the reaction rate.
Presence of water.Water can facilitate acyl migration. Use a solvent-free system or add molecular sieves to remove water produced during the reaction.[7] A vacuum can also be applied to remove water.[12][13]
Inappropriate enzyme.While a 1,3-specific lipase is typically used to control the initial esterification, the reaction conditions can still lead to the formation of the 1,2-isomer followed by migration.
Presence of By-products (MAGs, TAGs, and Free Fatty Acids) Reaction equilibrium not optimized.Adjust the substrate molar ratio. To reduce MAGs, decrease the relative amount of glycerol. To reduce TAGs, ensure the fatty acid to glycerol ratio is not excessively high.
Non-specific enzyme activity.The chosen lipase may not be strictly 1,3-specific, leading to the formation of various acylglycerols.
Incomplete reaction or side reactions.Short reaction times may leave unreacted free fatty acids. Long reaction times can lead to the formation of TAGs.
Difficulty in Product Purification Similar physical properties of reaction components.A multi-step purification process may be necessary. Molecular distillation can be effective in separating DAGs from unreacted substrates and other by-products.[14]
Acyl migration during purification.Standard purification methods like silica (B1680970) gel chromatography can induce acyl migration.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best type of enzyme to use for the synthesis of this compound?

A1: A 1,3-regiospecific lipase is the most suitable enzyme for this synthesis. These enzymes specifically catalyze the esterification at the sn-1 and sn-3 positions of the glycerol backbone. This allows for a two-step process where glycerol is first esterified with linoleic acid, followed by esterification with oleic acid, or a one-pot reaction with a carefully controlled molar ratio of the two fatty acids. Immobilized lipases, such as Lipozyme RM IM or Novozym 435, are often preferred due to their enhanced stability and reusability.[1]

Q2: What are the key reaction parameters I need to optimize to maximize the yield?

A2: The most critical parameters to optimize are:

  • Temperature: Typically between 40-70°C, but should be determined experimentally for your specific enzyme.[1][2]

  • Substrate Molar Ratio: The ratio of glycerol to linoleic acid and oleic acid will determine the relative amounts of mono-, di-, and triglycerides. A good starting point is a 1:2 molar ratio of glycerol to total fatty acids.[3][4]

  • Enzyme Concentration: Usually ranges from 1-10% (w/w) of the total substrates.[1][5]

  • Reaction Time: Should be long enough for high conversion but short enough to minimize acyl migration.

  • Agitation Speed: Adequate mixing (e.g., 200 rpm) is crucial to overcome mass transfer limitations.[5][7]

Q3: How can I minimize the formation of the unwanted 1,3-diacylglycerol isomer?

A3: Acyl migration from the 1,2- to the 1,3-position is a common challenge.[5][10] To minimize this:

  • Use the lowest effective reaction temperature.

  • Minimize the reaction time.

  • Remove water from the reaction medium using molecular sieves or a vacuum.[12][13]

  • Choose a purification method that avoids high temperatures and acidic conditions, such as low-temperature crystallization.[15]

Q4: Should I use a solvent-free system or a solvent-based system?

A4: Both systems have their advantages. A solvent-free system is more environmentally friendly and can simplify downstream processing.[5][13] However, the high viscosity and immiscibility of substrates can be an issue.[16] A solvent system, using a non-polar solvent like hexane, can improve substrate solubility and mixing, potentially leading to higher reaction rates.[8] The choice depends on your specific experimental setup and optimization goals.

Q5: What is the most effective method for purifying the final product?

A5: A multi-step approach is often necessary. Molecular distillation is a powerful technique for separating DAGs from lower boiling point free fatty acids and higher boiling point TAGs.[14] Following this, low-temperature solvent crystallization can be used to separate the desired 1,2-DAG from the 1,3-DAG isomer.[15][17]

Experimental Protocols

Protocol 1: Enzymatic Esterification of Glycerol with Linoleic and Oleic Acids

This protocol describes a general procedure for the synthesis of this compound via a two-step esterification.

Materials:

  • Glycerol

  • Linoleic Acid

  • Oleic Acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Molecular sieves (3Å)

  • Hexane (or other suitable organic solvent)

  • Magnetic stirrer with heating plate

  • Reaction vessel

Procedure:

Step 1: Synthesis of 1-Linoleoyl-rac-glycerol (Monoglyceride)

  • In a reaction vessel, combine glycerol and linoleic acid in a 1:1 molar ratio.

  • Add the immobilized lipase (e.g., 5% w/w of total substrates).

  • Add molecular sieves to adsorb water.

  • Set the reaction temperature (e.g., 50°C) and stirring speed (e.g., 200 rpm).

  • Monitor the reaction progress by TLC or GC until the desired conversion to monoglyceride is achieved.

  • Filter to remove the immobilized enzyme.

  • Purify the 1-Linoleoyl-rac-glycerol if necessary.

Step 2: Synthesis of this compound

  • Combine the purified 1-Linoleoyl-rac-glycerol with oleic acid in a 1:1 molar ratio.

  • Add fresh immobilized lipase.

  • Set the reaction temperature and stirring speed as optimized in the first step.

  • Monitor the formation of the diacylglycerol product.

  • Once the reaction is complete, filter to remove the enzyme.

  • The crude product can then be purified.

Protocol 2: Purification by Low-Temperature Crystallization

This protocol is adapted from methods for purifying 1,2-diacylglycerols.[15][17]

Materials:

  • Crude reaction mixture containing this compound

  • Hexane

  • Methanol (B129727)

  • Beakers

  • Filtration apparatus

  • Low-temperature bath or freezer (-20°C to -40°C)

Procedure:

  • Removal of Non-polar Impurities:

    • Dissolve the crude product in hexane (e.g., 1:10 w/v ratio).

    • Cool the solution to -40°C for 18 hours to crystallize out triacylglycerols and unreacted fatty acids.

    • Filter the cold solution to remove the solid fraction.

    • The desired diacylglycerols will be in the liquid filtrate.

    • Evaporate the hexane from the filtrate.

  • Separation of 1,2-DAG from 1,3-DAG:

    • Dissolve the solid fraction obtained from the first step in methanol (e.g., 1:12 w/v ratio).

    • Cool the solution to -20°C for 6 hours. The 1,3-isomer is typically less soluble and will precipitate out.

    • Filter the cold solution. The purified this compound will be in the filtrate.

    • Evaporate the methanol to obtain the purified product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Synthesis cluster_products Crude Product Mixture cluster_purification Purification Glycerol Glycerol Reaction_Vessel Reaction Vessel (Lipase, Heat, Stirring) Glycerol->Reaction_Vessel Linoleic_Acid Linoleic_Acid Linoleic_Acid->Reaction_Vessel Oleic_Acid Oleic_Acid Oleic_Acid->Reaction_Vessel Target_DAG This compound Reaction_Vessel->Target_DAG Isomer_DAG 1,3-Diacylglycerol Reaction_Vessel->Isomer_DAG Byproducts MAG, TAG, Free Fatty Acids Reaction_Vessel->Byproducts Purification_Step Molecular Distillation & Low-Temp Crystallization Target_DAG->Purification_Step Isomer_DAG->Purification_Step Byproducts->Purification_Step Final_Product Purified This compound Purification_Step->Final_Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low DAG Yield Temp Suboptimal Temperature Low_Yield->Temp Ratio Incorrect Substrate Molar Ratio Low_Yield->Ratio Enzyme Insufficient Enzyme Low_Yield->Enzyme Mixing Poor Mixing Low_Yield->Mixing Opt_Temp Optimize Temperature (40-70°C screen) Temp->Opt_Temp Opt_Ratio Adjust Molar Ratio (e.g., 1:2 Glycerol:Fatty Acid) Ratio->Opt_Ratio Inc_Enzyme Increase Enzyme Load (1-10% w/w) Enzyme->Inc_Enzyme Imp_Mixing Increase Agitation / Use Solvent Mixing->Imp_Mixing

Caption: Troubleshooting logic for addressing low diacylglycerol yield.

Acyl_Migration_Pathway Desired_Product This compound (1,2-DAG) Kinetically Favored Undesired_Product 1-Linoleoyl-3-oleoyl-rac-glycerol (1,3-DAG) Thermodynamically Stable Desired_Product->Undesired_Product Acyl Migration (promoted by heat, water, time)

Caption: The process of acyl migration from the desired 1,2-DAG to the 1,3-DAG isomer.

References

dealing with 1,3-isomer contamination of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Linoleoyl-2-oleoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to 1,3-isomer contamination and to provide clear protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-isomer contamination in this compound, and why is it a concern?

A1: this compound is a 1,2-diacylglycerol (1,2-DAG). The 1,3-isomer (1-Linoleoyl-3-oleoyl-rac-glycerol) is a structural isomer where the fatty acids are attached to the first and third carbons of the glycerol (B35011) backbone. This contamination primarily arises from a process called acyl migration, where an acyl chain moves from the sn-2 to the sn-3 position. This is a spontaneous process that can occur during synthesis, purification, and even storage.[1][2]

The primary concern is biological inactivity. The sn-1,2-DAG isomer is a crucial second messenger in cell signaling, most notably responsible for activating Protein Kinase C (PKC).[3][4] The 1,3-isomer does not activate PKC and is considered biologically inactive in this context.[5] Therefore, contamination with the 1,3-isomer can lead to inaccurate experimental results, reduced efficacy in cell-based assays, and inconsistencies in drug delivery formulations.

Q2: How does 1,3-isomer contamination affect my drug development research?

A2: In drug development, particularly in lipid-based drug delivery systems like liposomes, the purity of excipients is critical. The presence of the 1,3-isomer can:

  • Alter Membrane Properties: Diacylglycerols are components of cell membranes and influence their fluidity and permeability.[6] Isomeric impurities can change the physical properties of lipid bilayers, potentially affecting the stability and release characteristics of a liposomal formulation.[7][8]

  • Impact Biological Activity: If the drug delivery system is designed to interact with or mimic biological membranes, the presence of an inactive lipid isomer could interfere with these processes.

  • Introduce Variability: High levels of contamination can introduce batch-to-batch variability, affecting the reproducibility of your formulations and experimental outcomes.

Q3: What is acyl migration, and how can I minimize it during storage and handling?

A3: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone. In 1,2-diacylglycerols, the acyl group at the sn-2 position migrates to the more stable sn-1 or sn-3 position, resulting in the formation of the 1,3-isomer.[1][2] The rate of acyl migration is influenced by:

  • Temperature: Higher temperatures significantly accelerate acyl migration.[6][9]

  • Solvent: Polar solvents and the presence of moisture can facilitate acyl migration. Non-polar, aprotic solvents are generally preferred.

  • pH: Both acidic and basic conditions can catalyze acyl migration. Neutral pH is optimal for stability.

To minimize acyl migration:

  • Storage: Store this compound at low temperatures, preferably -20°C or below, as recommended for lipid products.

  • Handling: When working with the compound, use dry, aprotic solvents and minimize the time it spends in solution at room temperature. Avoid exposure to acidic or basic conditions.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent or show lower-than-expected biological activity.

Potential Cause Troubleshooting Step
High 1,3-isomer contamination Your lot of this compound may have a high percentage of the inactive 1,3-isomer due to acyl migration during manufacturing or storage.
Solution: Quantify the isomeric purity of your sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). If the contamination is significant, consider purifying the material or obtaining a new, high-purity lot.
Degradation of the compound Polyunsaturated fatty acids like linoleic acid are susceptible to oxidation.
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and use antioxidants if compatible with your experimental system. Check for signs of degradation using appropriate analytical techniques.

Issue 2: I am having trouble separating the 1,2- and 1,3-isomers using RP-HPLC.

Potential Cause Troubleshooting Step
Inappropriate column or mobile phase The choice of stationary and mobile phases is critical for resolving positional isomers.
Solution: Use a C18 column with a high carbon load. An isocratic mobile phase of 100% acetonitrile (B52724) or a gradient of acetone (B3395972) and acetonitrile is often effective.[10][11] Refer to the detailed RP-HPLC protocol below.
Poor peak shape (tailing or fronting) This can be due to interactions with the stationary phase, column overload, or improper solvent for sample dissolution.
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. Reduce the injection volume if you suspect column overload. If peak tailing persists, consider a different column or mobile phase additives, though this is less common for lipid analysis.[12]
Retention time drift Fluctuations in temperature or mobile phase composition can cause retention times to shift.
Solution: Use a column oven to maintain a consistent temperature. Ensure your mobile phase is well-mixed and degassed.[13]

Quantitative Data Summary

The following table summarizes the typical purity levels that can be achieved for diacylglycerols using different purification techniques.

Purification Method Typical Purity of 1,2-Diacylglycerol Key Advantages Key Disadvantages Reference
Silica (B1680970) Gel Chromatography >95%Good separation of different lipid classes.Can be time-consuming; risk of acyl migration on silica.[14]
Molecular Distillation 58-79%Suitable for large-scale purification.Lower resolution of isomers compared to chromatography.[6]
Solvent Crystallization >98% (for 1,2-DAG fraction)Scalable, milder conditions that minimize acyl migration.Requires careful optimization of solvent and temperature.[15]

Experimental Protocols

Protocol 1: Analysis of Isomeric Purity by RP-HPLC

This protocol outlines a general method for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers.

1. Sample Preparation: a. Dissolve 1-5 mg of the diacylglycerol sample in 1 mL of the initial mobile phase (e.g., acetonitrile). b. Vortex until fully dissolved. c. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[10]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic elution with 100% acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detector: UV at 205 nm (for unsaturated lipids) or ELSD.

  • Injection Volume: 10-20 µL.

3. Data Analysis: a. The 1,3-isomer typically elutes before the 1,2-isomer in reversed-phase systems.[11] b. Integrate the peak areas for both isomers. c. Calculate the percentage of each isomer by dividing the individual peak area by the total peak area of both isomers and multiplying by 100.

Protocol 2: Purification by Silica Gel Chromatography

This protocol describes the separation of 1,2-diacylglycerols from 1,3-isomers and other lipids.

1. Column Preparation: a. Choose a glass column of appropriate size for the amount of material to be purified. b. Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent like hexane (B92381). c. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed. d. Equilibrate the column by washing with 2-3 column volumes of the initial elution solvent (e.g., hexane).

2. Sample Loading: a. Dissolve the crude diacylglycerol mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). b. Carefully apply the sample to the top of the silica gel bed. c. Allow the sample to enter the silica bed.

3. Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexane) to elute non-polar contaminants. b. Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate (B1210297). A common gradient is a stepwise increase in the percentage of ethyl acetate in hexane. c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with the same solvent system. The 1,2- and 1,3-isomers will have slightly different Rf values.

4. Fraction Analysis and Pooling: a. Analyze the collected fractions by TLC to identify those containing the pure 1,2-diacylglycerol. b. Pool the pure fractions and evaporate the solvent under reduced pressure.

Important Note: Acyl migration can occur on silica gel.[2] It is advisable to perform the chromatography at a low temperature if possible and to complete the process efficiently.

Visualizations

Signaling Pathway of 1,2-Diacylglycerol

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (active) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive recruits & activates Isomer_13 1,3-Diacylglycerol (inactive) DAG->Isomer_13 Acyl Migration PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Phosphorylation PKC_active->Downstream Ca_release Ca2+ Release IP3->Ca_release Receptor Receptor Activation Receptor->PLC activates

Caption: Signaling pathway of 1,2-diacylglycerol (DAG) activation of Protein Kinase C (PKC).

Experimental Workflow for Purification and Analysis

G start Crude 1-Linoleoyl-2-oleoyl- rac-glycerol Sample purification Purification Step (e.g., Silica Gel Chromatography) start->purification analysis Isomer Analysis (RP-HPLC) purification->analysis pure_product Pure 1,2-Isomer isomer_contaminant 1,3-Isomer Contaminant quantification Quantify Purity analysis->quantification decision Purity > 98%? quantification->decision use_product Proceed with Experiment decision->use_product Yes repurify Re-purify or Discard decision->repurify No

Caption: Workflow for the purification and analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Linoleoyl-2-oleoyl-rac-glycerol and 1-oleoyl-2-linoleoyl-rac-glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally isomeric diacylglycerols (DAGs), 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG) and 1-oleoyl-2-linoleoyl-rac-glycerol (B15359239) (OLG). As critical second messengers in cellular signaling and intermediates in lipid metabolism, understanding the nuanced differences between these molecules is paramount for researchers in various fields, including signal transduction, oncology, and metabolic diseases. This document synthesizes available data on their physicochemical properties, biological activities, and the experimental protocols used for their study.

Physicochemical Properties: A Tale of Two Isomers

While direct comparative studies on the physicochemical properties of LOG and OLG are not extensively available in the peer-reviewed literature, we can infer their characteristics based on the established principles of lipid chemistry. The position of the unsaturated fatty acids, oleic acid (18:1) and linoleic acid (18:2), on the glycerol (B35011) backbone is expected to influence their molecular packing and, consequently, their physical properties.

PropertyThis compound (LOG)1-oleoyl-2-linoleoyl-rac-glycerol (OLG)Rationale for Predicted Differences
Molecular Weight 619.0 g/mol 619.0 g/mol Identical chemical formula (C₃₉H₇₀O₅).
Melting Point Expected to be slightly lowerExpected to be slightly higherThe higher degree of unsaturation of linoleic acid at the sn-1 position in LOG may disrupt crystal packing more significantly than when it is at the sn-2 position, leading to a lower melting point. 1,2-DAGs generally tend to form less stable crystal structures (α and β') compared to their 1,3-counterparts.[1]
Crystal Polymorphism Likely to exhibit complex polymorphism, favoring α and β' forms.Likely to exhibit complex polymorphism, favoring α and β' forms.The asymmetrical nature of 1,2-diacylglycerols contributes to the formation of less stable polymorphic forms.[1]
Solubility Soluble in nonpolar organic solvents like chloroform, dichloromethane, and hexane.[2][3]Soluble in nonpolar organic solvents like chloroform, dichloromethane, and hexane.The long acyl chains confer high hydrophobicity.
Acyl Migration Prone to acyl migration to form the more stable 1,3-isomer, especially under non-ideal storage conditions (e.g., alkaline pH).Prone to acyl migration to form the more stable 1,3-isomer.1,2-diacylglycerols are thermodynamically less stable than 1,3-diacylglycerols.

Biological Activity: Subtle Structural Changes, Significant Functional Consequences

The primary biological role of these diacylglycerols is the activation of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a plethora of cellular processes. The specific isomerism of DAGs can lead to differential activation of PKC isozymes, thereby eliciting distinct downstream signaling events.

Biological ActivityThis compound (LOG)1-oleoyl-2-linoleoyl-rac-glycerol (OLG)Supporting Evidence and Rationale
Protein Kinase C (PKC) Activation Potent activator of conventional and novel PKC isoforms.Potent activator of conventional and novel PKC isoforms.Both are 1,2-diacylglycerols, the canonical activators of cPKCs and nPKCs.[4] The presence of unsaturated fatty acids generally enhances PKC activation compared to saturated DAGs.[5]
PKC Isoform Specificity May exhibit differential affinity for specific PKC isoforms.May exhibit differential affinity for specific PKC isoforms.Different PKC isoforms show preferences for DAGs with specific fatty acid compositions. For instance, some isoforms prefer polyunsaturated fatty acids.[6] The positioning of linoleic acid (more unsaturated) could influence binding to the C1 domain of specific PKC isozymes.
Metabolism by Diacylglycerol Kinases (DGKs) Substrate for DGKs, converting it to phosphatidic acid.Substrate for DGKs, converting it to phosphatidic acid.DGKs phosphorylate sn-1,2-DAGs to terminate PKC signaling and initiate phosphatidic acid-mediated pathways.[7]
DGK Isoform Specificity May be differentially phosphorylated by DGK isoforms.May be differentially phosphorylated by DGK isoforms.Certain DGK isoforms exhibit specificity for DAGs containing particular fatty acids, such as arachidonic acid.[8] This suggests that the positioning of oleic vs. linoleic acid could influence the kinetics of phosphorylation by different DGK isoforms.
Incorporation into Cellular Lipids Can be incorporated into triglycerides and phospholipids.[9]Can be incorporated into triglycerides and phospholipids.[9]These DAGs are key intermediates in the de novo synthesis of complex lipids.[10]

Experimental Protocols

Protein Kinase C (PKC) Activity Assay (In Vitro)

This protocol describes a method to compare the potency of LOG and OLG in activating a specific PKC isoform in a cell-free system.

1. Reagents and Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCβII, PKCδ)

  • Lipid vesicles (e.g., composed of phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC))

  • This compound (LOG) and 1-oleoyl-2-linoleoyl-rac-glycerol (OLG) stock solutions in a suitable solvent (e.g., chloroform)

  • PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

  • [γ-³²P]ATP or a fluorescent ATP analog

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Quenching solution (e.g., phosphoric acid)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and phosphatidylcholine in the desired molar ratio (e.g., 20:80).

    • Add the test diacylglycerol (LOG or OLG) at various final concentrations (e.g., 0.5-5 mol%).

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in assay buffer and create small unilamellar vesicles by sonication or extrusion.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles containing the specific DAG isomer, and the PKC substrate peptide.

    • Add the purified PKC isoform to the mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the Reaction and Quantify Phosphorylation:

    • Stop the reaction by adding a quenching solution.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the kinase activity (in cpm or relative fluorescence units) at different concentrations of LOG and OLG to determine their relative potencies (EC₅₀ values) for activating the specific PKC isoform.

Analysis of Diacylglycerol Isomers by HPLC-MS/MS

This protocol outlines a general method for the separation and quantification of LOG and OLG from a lipid extract.

1. Reagents and Materials:

  • This compound (LOG) and 1-oleoyl-2-linoleoyl-rac-glycerol (OLG) analytical standards

  • Internal standard (e.g., a deuterated diacylglycerol)

  • HPLC-grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium (B1175870) formate)

  • C18 reversed-phase HPLC column

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

2. Procedure:

  • Sample Preparation:

    • Extract total lipids from the biological sample using a modified Bligh-Dyer method.

    • Dry the lipid extract under nitrogen.

    • Reconstitute the extract in a suitable injection solvent (e.g., acetonitrile/isopropanol).

    • Add the internal standard.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Elute the diacylglycerol isomers using a gradient of mobile phases. A typical gradient might start with a higher polarity solvent mixture and gradually increase the proportion of a lower polarity solvent.

  • MS/MS Detection:

    • Ionize the eluting compounds using positive ion ESI.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LOG and OLG. The precursor ion will correspond to the [M+NH₄]⁺ or [M+Na]⁺ adduct of the diacylglycerols. Product ions will be generated by the neutral loss of one of the fatty acid chains.

  • Data Analysis:

    • Identify the peaks for LOG and OLG based on their retention times (determined using the analytical standards) and specific SRM/MRM transitions.

    • Quantify the amount of each isomer by comparing its peak area to that of the internal standard and a calibration curve generated with the analytical standards.

Visualizing the Molecular Landscape

To better understand the context in which these diacylglycerols function, the following diagrams illustrate their central role in cell signaling and a proposed workflow for their comparative analysis.

G General Diacylglycerol Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (LOG or OLG) pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates dgk Diacylglycerol Kinase (DGK) dag->dgk phosphorylated by downstream Downstream Effectors pkc->downstream phosphorylates cellular_response Cellular Response (e.g., proliferation, differentiation) downstream->cellular_response pa Phosphatidic Acid dgk->pa pa_signaling PA-mediated Signaling pa->pa_signaling

Caption: General Diacylglycerol Signaling Pathway.

G Experimental Workflow for Isomer Comparison cluster_synthesis Synthesis & Purification cluster_physicochem Physicochemical Characterization cluster_biological Biological Activity Assays synthesis_log Synthesis of LOG purification Purification by Chromatography synthesis_log->purification synthesis_olg Synthesis of OLG synthesis_olg->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pkc_assay In Vitro PKC Activation Assay purification->pkc_assay data_analysis Comparative Data Analysis dsc->data_analysis cell_based_assay Cell-based Signaling Assays pkc_assay->cell_based_assay cell_based_assay->data_analysis

Caption: Experimental Workflow for Isomer Comparison.

References

A Comparative Guide to the Biological Activities of 1,2- and 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG). We will delve into their distinct roles in cellular signaling and metabolism, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the design and interpretation of research in this area.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as metabolic intermediates and key second messengers in cellular signaling. Structurally, they consist of a glycerol (B35011) backbone esterified to two fatty acid chains. The specific positions of these fatty acid chains, at either the sn-1 and sn-2 positions (1,2-DAG) or the sn-1 and sn-3 positions (1,3-DAG), confer distinct stereochemistry and profoundly impact their biological functions. While 1,2-DAG is a well-established activator of crucial signaling pathways, 1,3-DAG exhibits a different profile of biological activity, primarily influencing metabolic processes.

Data Presentation: Quantitative Comparison of Biological Activity

The primary signaling role of 1,2-diacylglycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a myriad of cellular processes including cell proliferation, differentiation, and apoptosis. In contrast, 1,3-diacylglycerol is a significantly weaker activator of PKC. The following table summarizes quantitative data from in vitro studies comparing the efficacy of various 1,2- and 1,3-DAG species in activating PKCα.

Diacylglycerol SpeciesMaximum Velocity (Vmax) (nmol ³²P/min/mg)Apparent Activation Constant (Ka) (µM)
1,2-sn-Diacylglycerols
1,2-Dioleoyl-sn-glycerol (DOG)34.9 ± 2.80.9
1,2-Dicaproyl-sn-glycerol (DCG)34.2 ± 0.34.0
1,2-Dimyristoyl-sn-glycerol (DMG)33.4 ± 0.73.4
1,2-Dipalmitoyl-sn-glycerol (DPG)32.5 ± 0.14.8
1,2-Stearoyl-arachidonoyl-glycerol (SAG)30.7 ± 1.11.5
1,2-Palmitoyl-oleoyl-glycerol (POG)27.7 ± 0.21.3
1,2-Distearoyl-sn-glycerol (DSG)27.3 ± 0.13.1
1,3-sn-Diacylglycerols
1,3-Dioleoyl-glycerol (DOG)9.5 ± 0.140.0
1,3-Dipalmitoyl-glycerol (DPG)4.2 ± 0.710.0
1,3-Dimyristoyl-glycerol (DMG)2.3 ± 0.1> 50
1,3-Dicaproyl-glycerol (DCG)0.0-
1,3-Distearoyl-glycerol (DSG)0.0-

Data adapted from experimental studies on PKCα activation.

Signaling Pathways and Metabolic Fate

The differential biological activities of 1,2- and 1,3-DAGs stem from their distinct roles in cellular signaling and their different metabolic pathways.

1,2-Diacylglycerol Signaling Pathway

1,2-DAG is a pivotal second messenger generated at the plasma membrane, most notably through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). Its primary function is to recruit and activate members of the Protein Kinase C (PKC) family, which in turn phosphorylate a wide range of downstream targets, leading to various cellular responses.

1,2-DAG Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 1,2-DAG 1,2-DAG PIP2->1,2-DAG 3. Hydrolysis PKC PKC 1,2-DAG->PKC 4. Recruitment & Activation Cellular Response Cellular Response PKC->Cellular Response 5. Phosphorylation of Targets

Figure 1: Simplified signaling pathway of 1,2-diacylglycerol (1,2-DAG) leading to the activation of Protein Kinase C (PKC) and subsequent cellular responses.

Metabolic Fate and Biological Effects of 1,3-Diacylglycerol

In contrast to the signaling-centric role of 1,2-DAG, 1,3-DAG is primarily recognized for its distinct metabolic fate and resulting physiological effects, particularly when consumed as part of the diet.[1][2] Dietary 1,3-DAG is metabolized differently than triacylglycerols (the main form of dietary fat).[3] This difference in metabolism is thought to be responsible for its observed health benefits, such as reducing body fat accumulation and improving insulin (B600854) resistance.[1] Studies suggest that 1,3-DAG may be more readily oxidized for energy rather than being stored as fat.[4]

Metabolic Fate of 1,3-DAG cluster_ingestion Dietary Intake cluster_digestion Digestion & Absorption cluster_metabolism Metabolic Pathways 1,3-DAG 1,3-DAG Hydrolysis Hydrolysis 1,3-DAG->Hydrolysis Digestion by Lipases Re-esterification Re-esterification Hydrolysis->Re-esterification Different re-esterification pathway than TAGs Energy Production Energy Production Re-esterification->Energy Production Preferential Oxidation Fat Storage Fat Storage Re-esterification->Fat Storage Reduced Storage

Figure 2: Conceptual overview of the metabolic fate of dietary 1,3-diacylglycerol, highlighting its preferential use for energy production over fat storage.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method to measure the activation of PKC by diacylglycerols. The assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by PKC.

Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • 1,2- or 1,3-diacylglycerol of interest

  • PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site)

  • [γ-³²P]ATP

  • Assay buffer (containing MgCl₂, CaCl₂, DTT, etc.)

  • Kinase quench solution (e.g., EDTA)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and phosphatidylcholine in a chloroform (B151607) solution.

    • Add the desired concentration of the test diacylglycerol (1,2- or 1,3-DAG).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and the substrate peptide.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the Reaction:

    • Add [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction.

  • Incubate:

    • Incubate the reaction for a specific time (e.g., 10-20 minutes) at the optimal temperature for the PKC isozyme.

  • Stop the Reaction:

    • Add the kinase quench solution to stop the reaction.

  • Separate Substrate from ATP:

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation:

    • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in nmol of phosphate transferred per minute per mg of enzyme) for each diacylglycerol concentration.

    • Determine the Vmax and Ka values by fitting the data to an appropriate enzyme kinetics model.

PKC Activity Assay Workflow Start Start Prepare Lipid Vesicles with DAG Prepare Lipid Vesicles with DAG Start->Prepare Lipid Vesicles with DAG Set up Kinase Reaction Set up Kinase Reaction Prepare Lipid Vesicles with DAG->Set up Kinase Reaction Initiate with [γ-³²P]ATP Initiate with [γ-³²P]ATP Set up Kinase Reaction->Initiate with [γ-³²P]ATP Incubate Incubate Initiate with [γ-³²P]ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Separate Substrate Separate Substrate Stop Reaction->Separate Substrate Quantify ³²P Incorporation Quantify ³²P Incorporation Separate Substrate->Quantify ³²P Incorporation Analyze Data Analyze Data Quantify ³²P Incorporation->Analyze Data End End Analyze Data->End

Figure 3: A generalized workflow for an in vitro Protein Kinase C (PKC) activity assay to compare the effects of different diacylglycerol isomers.

Conclusion

The biological activities of 1,2- and 1,3-diacylglycerols are fundamentally different, dictated by their distinct stereochemistry. 1,2-DAG is a potent signaling molecule that directly activates Protein Kinase C, thereby regulating a vast array of cellular processes. In contrast, 1,3-DAG is a poor activator of PKC and its biological significance lies more in its unique metabolic properties, which can have beneficial effects on body composition and insulin sensitivity. This clear divergence in function underscores the importance of considering the specific isomeric form of diacylglycerol in both basic research and the development of therapeutic and nutritional interventions. Understanding these differences is crucial for researchers in cell biology, pharmacology, and nutrition to accurately interpret experimental results and to design novel strategies targeting DAG-related pathways.

References

Distinguishing Diacylglycerol Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of diacylglycerol (DAG) isomers are critical for understanding their distinct roles in cellular signaling and metabolism. This guide provides a comparative analysis of mass spectrometry (MS) techniques for differentiating 1-Linoleoyl-2-oleoyl-rac-glycerol from other DAG isomers, supported by experimental data and detailed protocols.

Diacylglycerols are key signaling lipids and intermediates in lipid metabolism. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone (e.g., 1,2-DAG vs. 1,3-DAG) dictates their biological activity and metabolic fate. Mass spectrometry, often coupled with liquid chromatography (LC), has emerged as a powerful tool for the detailed analysis of these isomers.

Comparative Analysis of MS Methodologies

The differentiation of DAG isomers by mass spectrometry is challenging due to their identical mass and elemental composition. However, several strategies have been developed to overcome this, primarily involving derivatization to lock the acyl position and chromatographic separation, followed by tandem mass spectrometry (MS/MS) for structural elucidation.

A common and effective approach involves the derivatization of the free hydroxyl group on the DAG molecule. This prevents the intramolecular acyl migration that can interconvert 1,2- and 1,3-DAGs, thereby ensuring that the detected isomer reflects the original biological composition.[1] Derivatization also enhances ionization efficiency, leading to improved sensitivity.

Subsequent analysis by LC-MS/MS allows for the separation of the derivatized isomers and their specific detection. Normal-phase and reversed-phase chromatography have both been successfully employed for this purpose.[1][2][3][4][5] Tandem mass spectrometry provides structural information through characteristic fragmentation patterns. Collision-induced dissociation (CID) of precursor ions, often ammonium (B1175870) ([M+NH₄]⁺) or lithium ([M+Li]⁺) adducts, results in product ions corresponding to the neutral loss of the fatty acyl chains.[6][7][8][9] The relative abundance of these fragment ions can provide clues about the original position of the fatty acids on the glycerol backbone.[10][11]

ParameterThis compound (18:2/18:1 DAG)Other DAG Isomers (e.g., 1,3-DAGs, other 1,2-DAGs)Key Differentiation Principle
Chromatographic Separation (Reversed-Phase LC) Elutes at a specific retention time based on its overall hydrophobicity.1,3-isomers generally elute earlier than their 1,2-counterparts with the same acyl chains.[5] Different fatty acid compositions will also lead to distinct retention times.Differential partitioning between the stationary and mobile phases based on molecular polarity and shape.
Derivatization for MS Forms a stable derivative (e.g., with dimethylglycine or 2,4-difluorophenyl isocyanate) at the sn-3 hydroxyl group.[1][6]Forms a derivative at the sn-2 hydroxyl group for 1,3-DAGs.The position of the derivatized hydroxyl group is fixed, preventing acyl migration.
MS/MS Fragmentation ([M+NH₄]⁺) Shows characteristic neutral losses of linoleic acid (C18:2) and oleic acid (C18:1).[8]Fragmentation patterns will reflect the specific fatty acyl chains present in the isomer. The relative intensities of fragments from sn-1/3 vs. sn-2 positions can differ.[11]The masses of the neutral losses directly correspond to the masses of the constituent fatty acids.
Ion Mobility Spectrometry-MS Exhibits a specific collisional cross-section (CCS) value.Isomers with different acyl chain positions or conformations can have distinct CCS values, allowing for gas-phase separation.The three-dimensional shape of the ion influences its mobility through a gas-filled chamber.

Experimental Protocols

Sample Preparation and Derivatization

A crucial step in the analysis of DAG isomers is the stabilization of the hydroxyl group to prevent acyl migration. A widely used method is derivatization.

Protocol: Derivatization with N,N-dimethylglycine (DMG) [3][4][6]

  • Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh and Dyer method.

  • Derivatization Reaction:

    • To the dried lipid extract, add a solution of N,N-dimethylglycine, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of water.

    • Purify the derivatized DAGs using solid-phase extraction (SPE) to remove excess reagents.

  • Reconstitution: Dry the purified sample and reconstitute it in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis

Protocol: Reversed-Phase LC-MS/MS for Derivatized DAGs [3][4]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid and ammonium formate) is typically used.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Method:

    • Operate the ESI source in positive ion mode.

    • Perform a full scan to identify the [M+H]⁺ ions of the derivatized DAGs.

    • Use a data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) method for MS/MS.

    • For DDA, select the most intense precursor ions for collision-induced dissociation (CID).

    • For MRM, monitor specific transitions corresponding to the neutral loss of the DMG tag or the fatty acyl chains.

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the biological relevance of DAG isomers, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Derivatization Derivatization (e.g., DMG) LipidExtraction->Derivatization Purification SPE Purification Derivatization->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Isomer_Identification Isomer Identification MSMS_Fragmentation->Isomer_Identification Quantification Quantification Isomer_Identification->Quantification

Experimental workflow for DAG isomer analysis.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol PIP2->DAG PKC PKC DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates substrates

Simplified DAG signaling pathway.

References

A Comparative Guide to the Synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specific diacylglycerols (DAGs) like 1-Linoleoyl-2-oleoyl-rac-glycerol is a critical process. This structured lipid, with its defined fatty acid composition at specific glycerol (B35011) backbone positions, is invaluable for research into lipid metabolism and the development of therapeutic agents. The choice of synthetic methodology, either enzymatic or chemical, significantly impacts the yield, purity, and scalability of the production. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols for key experiments.

At a Glance: Key Performance Indicators

The selection of a synthesis method often depends on a trade-off between reaction conditions, yield, purity, and cost. Below is a summary of typical quantitative data for analogous structured lipid syntheses, providing a benchmark for the production of this compound.

Table 1: Performance Comparison of Enzymatic and Chemical Synthesis of Diacylglycerols

ParameterEnzymatic Synthesis (Analogous Compounds)Chemical Synthesis (Analogous Compounds)
Yield 49.3% - 77.3% (Total Diacylglycerols)~6.7% (Diacylglycerol fraction)
Purity High (Regiospecific)Mixture of isomers and byproducts
Reaction Temperature 40 - 70°C150 - 250°C
Reaction Time 4 - 24 hours1 - 2 hours
Catalyst Lipases (e.g., Candida antarctica, Rhizomucor miehei)Acids (e.g., p-toluenesulfonic acid), Alkali
Byproducts Minimal, mainly mono- and triglyceridesSignificant, including polymers and colored impurities

Enzymatic Synthesis: The Path of Precision and Mild Conditions

Enzymatic synthesis has gained prominence due to its high specificity and milder reaction conditions, which are particularly advantageous when dealing with sensitive polyunsaturated fatty acids like linoleic acid.[1][2][3] Lipases, acting as biocatalysts, can selectively esterify fatty acids to specific positions on the glycerol backbone, leading to a higher purity of the desired diacylglycerol isomer.[1]

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol describes a plausible method for the synthesis of this compound using a 1,3-specific lipase (B570770).

Materials:

  • Glycerol

  • Oleic Acid

  • Linoleic Acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • Solvent (e.g., n-hexane, optional for solvent-based system)

  • Molecular sieves (for water removal)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine glycerol, oleic acid, and linoleic acid. For a targeted 1,2-diacylglycerol synthesis, a multi-step process is often employed, starting with the protection of the sn-2 position of glycerol, followed by esterification at the sn-1 and sn-3 positions, and then deprotection and esterification at the sn-2 position. A simpler, though less specific approach for a racemic mixture, involves direct esterification.

  • Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates).[4] If using a solvent-free system, the reaction is carried out directly. For a solvent-based system, add n-hexane.

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature between 40°C and 70°C with continuous stirring for 4 to 24 hours.[5] Water produced during the reaction is removed using molecular sieves or by applying a vacuum.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acids and the formation of diacylglycerols.

  • Product Isolation and Purification: After the reaction, the immobilized enzyme is removed by filtration. The solvent (if used) is evaporated under reduced pressure. The resulting mixture of mono-, di-, and triglycerides is then purified using column chromatography on silica (B1680970) gel to isolate the this compound.

Table 2: Quantitative Data for Enzymatic Diacylglycerol Synthesis (Analogous Compounds)

ParameterValueReference
Diacylglycerol (DAG) Content 49.3%[5]
Reaction Time 4 hours[5]
Enzyme Loading 1.0 wt.%[5]
Temperature 60°C[5]
Purity of 1,3-diacylglycerol >98% (after purification)

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Enzymatic Esterification cluster_purification Purification Glycerol Glycerol Reaction_Vessel Reaction Vessel (40-70°C, 4-24h) Glycerol->Reaction_Vessel Oleic_Acid Oleic Acid Oleic_Acid->Reaction_Vessel Linoleic_Acid Linoleic Acid Linoleic_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Lipase Immobilized 1,3-Lipase Lipase->Reaction_Vessel Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product 1-Linoleoyl-2-oleoyl- rac-glycerol Chromatography->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis: The Conventional Route of Speed and Scalability

Chemical synthesis, typically through acid-catalyzed esterification or glycerolysis at high temperatures, has been the traditional method for producing diacylglycerols.[6] This approach is often faster and can be more cost-effective for large-scale production. However, it generally lacks the specificity of enzymatic methods, leading to a random distribution of fatty acids on the glycerol backbone and the formation of a complex mixture of isomers and byproducts that require extensive purification.[7]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines a general procedure for the chemical synthesis of this compound.

Materials:

  • Glycerol

  • Oleic Acid

  • Linoleic Acid

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene (B28343), to facilitate water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal, combine glycerol, oleic acid, linoleic acid, and the acid catalyst (e.g., 1-2% of the total reactant weight). Add toluene as the solvent.

  • Esterification Reaction: Heat the mixture to a high temperature, typically between 150°C and 250°C, with vigorous stirring. The water formed during the esterification is continuously removed as an azeotrope with toluene.

  • Monitoring the Reaction: The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value remains constant.

  • Work-up and Neutralization: After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution to remove the acid catalyst. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The resulting crude product, a mixture of unreacted starting materials, mono-, di-, and triglycerides, is then subjected to purification, typically by molecular distillation or column chromatography, to isolate the diacylglycerol fraction.

Table 3: Quantitative Data for Chemical Diacylglycerol Synthesis (Analogous Compounds)

ParameterValueReference
Diacylglycerol (DAG) Content 6.71%[6]
Reaction Time 90 minutes[6]
Catalyst Concentration 1.2% (pTSA)[6]
Temperature 150°C[6]
Purity Mixture of isomers[7]

Chemical Synthesis Workflow

Chemical_Synthesis cluster_reactants Reactants cluster_reaction Chemical Esterification cluster_purification Purification Glycerol Glycerol Reaction_Flask Reaction Flask (150-250°C, 1-2h) Glycerol->Reaction_Flask Oleic_Acid Oleic Acid Oleic_Acid->Reaction_Flask Linoleic_Acid Linoleic Acid Linoleic_Acid->Reaction_Flask Neutralization Neutralization Reaction_Flask->Neutralization Acid_Catalyst Acid Catalyst (e.g., pTSA) Acid_Catalyst->Reaction_Flask Washing Washing Neutralization->Washing Drying Drying Washing->Drying Distillation Molecular Distillation Drying->Distillation Final_Product 1-Linoleoyl-2-oleoyl- rac-glycerol (Isomeric Mixture) Distillation->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Objective Comparison and Recommendations

The choice between enzymatic and chemical synthesis of this compound hinges on the specific requirements of the research or application.

Enzymatic synthesis is the preferred method when high purity and regioselectivity are paramount. The milder reaction conditions help to preserve the integrity of polyunsaturated fatty acids, minimizing oxidation and other side reactions.[2] This method is ideal for producing well-defined structured lipids for biological and pharmacological studies where isomeric purity is crucial. However, the cost of enzymes and potentially longer reaction times can be a drawback for large-scale industrial production.[7]

Chemical synthesis , on the other hand, offers advantages in terms of reaction speed and lower catalyst cost, making it more suitable for bulk production where high isomeric purity is not a primary concern.[6] The high temperatures and harsh conditions can lead to the formation of undesirable byproducts and a random mixture of isomers, necessitating extensive and often costly purification steps.[7]

References

A Comparative Guide to the Quantification of 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a specific diacylglycerol (DAG), is critical for researchers in lipidomics, drug development, and clinical diagnostics. As a key intermediate in lipid metabolism and cellular signaling, fluctuations in LOG levels can be indicative of various physiological and pathological states.[1] This guide provides a comparative overview of validated methods for LOG quantification, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their needs.

Comparison of Quantification Methods

The primary challenge in diacylglycerol analysis lies in their low abundance, the presence of structurally similar isomers, and their poor ionization efficiency in mass spectrometry.[2][3] To address these challenges, various methods have been developed, with Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques being the most prevalent. Derivatization strategies are often employed to enhance sensitivity and chromatographic separation.

Below is a summary of common methods and their reported quantitative performance for diacylglycerol analysis. While data specific to this compound is not always explicitly detailed, the performance metrics for similar DAG species provide a strong indication of the expected capabilities.

MethodInstrumentationDerivatization AgentLinearity (r²)Limit of Quantification (LOQ)Key AdvantagesKey DisadvantagesReference
LC-MS/MS with Dimethylglycine (DMG) Derivatization UHPLC-Triple Quadrupole MSN,N-dimethylglycine (DMG)> 0.99amol/µl rangeHigh sensitivity and specificity, enables differentiation of sn-1,2 and sn-1,3 isomers.[1]Requires an additional derivatization step.[1]
LC-MS/MS with N,N-dimethylalanine (DMA) Derivatization UHPLC-Triple Quadrupole MSN,N-dimethylalanine (DMA)Not explicitly stated, but method validated for quantification.62.5 aMSignificant increase in mass spectrometry ionization response, allows for sensitive detection.[3]Derivatization adds complexity to sample preparation.[2][3]
Shotgun Lipidomics with Derivatization ESI-MS/MSN,N-dimethylglycine (DMG)Broad linear dynamic range (2,500 folds)amol/µlHigh-throughput without chromatographic separation.Potential for ion suppression from other lipid species.[1][1]
Reversed-Phase HPLC with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) RP-HPLC-APCI-MSNoneNot explicitly stated for DAGs, but calibration curves established for triacylglycerol regioisomers.Not specifiedGood separation of regioisomers.Lower sensitivity compared to ESI with derivatization, lack of available standards for all regioisomers can be a limitation.[4][4]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MSE) UPLC-QTOF-MSNone> 0.994 (for non-endogenous lipids)Not specified for DAGsFast and robust, allows for both quantification and identification.Relative quantification is more common than absolute quantification without appropriate standards.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantification method. Below are representative protocols for the LC-MS/MS-based quantification of diacylglycerols.

Protocol 1: LC-MS/MS with Dimethylglycine (DMG) Derivatization

This method is adapted from a shotgun lipidomics approach that can also be coupled with liquid chromatography for isomer separation.[1]

1. Lipid Extraction:

  • A modified Bligh and Dyer procedure is commonly used for lipid extraction from biological samples.[2]

  • Briefly, add a 2:1 (v/v) mixture of cold chloroform/methanol to the sample.

  • Vortex thoroughly and add water to induce phase separation.

  • Centrifuge to pellet any precipitate and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization:

3. LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 reversed-phase column for separation of DAG isomers. A gradient elution with a mobile phase consisting of acetonitrile, isopropanol, and water with an appropriate additive like ammonium (B1175870) acetate (B1210297) is typically employed.[5]

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for DMG-derivatized LOG. The neutral loss of the DMG group is a characteristic fragmentation pattern.[3]

4. Quantification:

  • Construct a calibration curve using a series of known concentrations of a this compound standard.

  • Include an appropriate internal standard (e.g., a deuterated DAG) to correct for extraction and ionization variability.[6]

Protocol 2: UPLC-MSE for Lipid Profiling

This protocol provides a broader lipid profiling approach where LOG can be quantified relative to other lipid species.[5]

1. Lipid Extraction:

  • Follow a standard lipid extraction protocol as described above (e.g., modified Bligh and Dyer).

2. UPLC-MSE Analysis:

  • Chromatography: Employ a UPLC system with a C18 column. A binary gradient system is used for separation, for example, with mobile phase A consisting of a 60:40 acetonitrile:water mixture and mobile phase B of 10:90 acetonitrile:isopropanol, both containing 10 mM ammonium acetate.[5]

  • Mass Spectrometry: Utilize a quadrupole time-of-flight (QTOF) mass spectrometer. The MSE function allows for the acquisition of both low-energy (for precursor ion information) and high-energy (for fragmentation information) scans in parallel.

  • Data Processing: Process the acquired data using specialized software to identify and relatively quantify the lipids based on their accurate mass and fragmentation patterns.

Workflow and Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate a typical workflow for LOG quantification and its general position in glycerolipid metabolism.

LOG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., DMG) Extraction->Derivatization LC LC Separation Derivatization->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for LC-MS/MS-based quantification of this compound.

Glycerolipid_Metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol (LOG) PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG DGAT PL Phospholipids DAG->PL Choline/Ethanolamine phosphotransferase

Caption: Simplified overview of the central role of diacylglycerol in glycerolipid metabolism.

References

A Comparative Guide to the Interaction of 1-Linoleoyl-2-oleoyl-rac-glycerol with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a key diacylglycerol (DAG), and its interaction with various lipid-binding proteins. Diacylglycerols are critical second messengers that recruit and activate a host of cytosolic proteins, initiating diverse signaling cascades. Understanding the specificity and affinity of these interactions is paramount for research in cell signaling and for the development of targeted therapeutics. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

**Executive Summary

This compound is a specific type of diacylglycerol (DAG), a class of lipid second messengers generated at the cell membrane following receptor-mediated activation of phospholipase C (PLC). The primary targets for DAGs are proteins containing a conserved C1 domain, a zinc-finger motif that serves as the DAG/phorbol (B1677699) ester binding site.[1][2] The binding of DAG to the C1 domain induces a conformational change and promotes the translocation of the protein to the cell membrane, where it can exert its biological function.[3]

This guide focuses on the interaction of LOG and its alternatives with several key families of C1 domain-containing proteins:

  • Protein Kinase C (PKC): A family of serine/threonine kinases central to numerous cellular processes.[1][3][4]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors that activate Ras GTPases.[5][6][7]

  • Munc13: Presynaptic proteins essential for neurotransmitter release.[8][9][10]

  • Chimaerins: Rac GTPase-activating proteins (GAPs) that attenuate Rac signaling.[11][12][13]

We will compare the binding and activation profiles of LOG with other widely used lipid modulators, including the synthetic DAG analog 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), potent phorbol esters, and conformationally constrained DAG-lactones.

Data Presentation: Comparative Binding and Activation

The interaction between lipid messengers and their protein targets is defined by binding affinity and the subsequent activation potency. The following tables summarize available quantitative data for various lipid activators across different C1 domain-containing proteins.

Note: Direct binding data for this compound is limited in the literature. Data for structurally similar and commonly studied diacylglycerols like 1,2-dioctanoyl-sn-glycerol (DOG) and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) are presented as close analogues.

Table 1: Comparative Binding Affinities (Ki or Kd) of Lipid Activators for C1 Domains

C1 Domain ProteinLipid ActivatorBinding Affinity (Ki / Kd, nM)Comments
PKCα Phorbol 12,13-Dibutyrate (PDBu)1.5 - 3.0High-affinity, non-physiological activator.
PKCδ (C1B domain) Phorbol 12-myristate 13-acetate (PMA)~0.1Extremely potent phorbol ester.
β2-Chimaerin DAG Lactone Analogues2 - 20Show high affinity, comparable to phorbol esters.[13][14]
β2-Chimaerin 1-Oleoyl-2-acetyl-glycerol (OAG)> 200Significantly lower affinity than DAG-lactones.[13]
Munc13-1 (C1 domain) 1,2-dioctanoyl-sn-glycerol (DOG)Kd available via NMRBinding affinity decreases with mutations in key residues (W588, I590, R592).[15]

Table 2: Comparative Activation Potency (EC50) of Lipid Activators

Target ProteinLipid ActivatorActivation ReadoutEC50 (µM)Comments
Munc13-1 DAG-Lactone (JH-131e-153)Membrane Translocation~1 - 5Induces translocation from cytoplasm to plasma membrane.[16]
Munc13-1 DAG-Lactone (AJH-836)Membrane Translocation~5 - 10Less potent than the Z-isomer (JH-131e-153).[8][16]
PKC (general) Unsaturated Fatty Acids (e.g., Oleic, Linoleic)Kinase Activity20 - 50Act synergistically with DAG to activate PKC at low Ca2+ levels.[17]
RasGRP1 DAG AnaloguesRas-Erk ActivationNot specifiedDAG-binding is required for optimal Ras-Erk activation.[6][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay between lipids and proteins is crucial for a complete understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a common experimental workflow.

Signaling Pathways

The generation of DAG at the plasma membrane initiates the recruitment and activation of multiple C1 domain proteins, leading to divergent downstream signals.

DAG_Signaling_Pathways cluster_membrane Plasma Membrane PLC PLC DAG DAG (e.g., LOG) PLC->DAG Generates PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC Recruits & Activates RasGRP RasGRP DAG->RasGRP Recruits & Activates Munc13 Munc13 DAG->Munc13 Recruits & Activates Chimaerin Chimaerin DAG->Chimaerin Recruits & Activates Receptor GPCR / RTK Receptor->PLC Activates Signal Extracellular Signal Signal->Receptor PKC_out Substrate Phosphorylation PKC->PKC_out RasGRP_out Ras Activation (MAPK Pathway) RasGRP->RasGRP_out Munc13_out Vesicle Priming Munc13->Munc13_out Chimaerin_out Rac Inactivation Chimaerin->Chimaerin_out

Caption: General overview of DAG-mediated signaling pathways.

The diagram illustrates that an extracellular signal activates a receptor, leading to PLC-mediated cleavage of PIP2 into DAG. DAG then acts as a membrane-anchored platform to recruit and activate various C1 domain-containing effector proteins like PKC, RasGRP, Munc13, and Chimaerin, each initiating a distinct downstream cellular response.[1][10][11][19]

Experimental Workflow

A frequently used method to study the interaction of lipids with their binding partners in a cellular context is the membrane translocation assay.

Experimental_Workflow node1 1. Cell Culture (e.g., HT22, Jurkat) node2 2. Transfection Express GFP-tagged C1 domain protein node1->node2 node3 3. Stimulation Add LOG, DOG, or other lipid activator node2->node3 node4 4. Imaging Live-cell confocal microscopy node3->node4 node5 5. Analysis Quantify fluorescence at plasma membrane vs. cytosol node4->node5 result Result: Measure of lipid-induced protein translocation node5->result

Caption: Workflow for a typical membrane translocation assay.

This workflow outlines the key steps in visualizing the recruitment of a fluorescently-tagged lipid-binding protein from the cytosol to cellular membranes upon stimulation with a DAG analog.[15][16]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize lipid-protein interactions.

Protein-Lipid Overlay Assay

Principle: This is a qualitative, dot-blot-style technique used to screen for interactions between a protein of interest and a variety of lipids.[20] Lipids are spotted onto a nitrocellulose membrane, which is then incubated with a purified protein or cell lysate. Bound protein is detected using a specific antibody.[21]

Methodology:

  • Lipid Preparation: Dissolve lipids (e.g., LOG, various phospholipids) in a chloroform/methanol/water solvent mixture.

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane. Allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a solution of 3-5% fat-free bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with the purified protein of interest (e.g., GST-tagged C1 domain) in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein or its tag for 1-2 hours at room temperature.

  • Detection: After further washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A positive spot indicates an interaction between the protein and the immobilized lipid.

Liposome Co-sedimentation Assay

Principle: This quantitative assay measures the binding of a protein to lipid vesicles (liposomes) that mimic a biological membrane. Protein that binds to the liposomes will pellet with them during ultracentrifugation.

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) with a defined lipid composition (e.g., phosphatidylcholine, phosphatidylserine, and the diacylglycerol of interest like LOG) via sonication or extrusion.

  • Binding Reaction: Incubate the purified protein with the prepared liposomes in a suitable buffer for 30-60 minutes at room temperature to allow binding to reach equilibrium.

  • Ultracentrifugation: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any associated proteins.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

  • Quantification: Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting. The amount of protein in the pellet relative to the total amount of protein is used to determine the fraction bound and to calculate binding constants (Kd).

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[20] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation: Place the purified C1 domain-containing protein in the sample cell of the calorimeter. Load a solution of a soluble lipid analog (e.g., a short-chain DAG) or lipid micelles into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the lipid solution into the protein solution.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the binding sites on the protein become saturated.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of lipid to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. This technique requires specialized equipment and relatively large amounts of pure protein.[22]

Conclusion

This compound, as a physiologically relevant diacylglycerol, plays a pivotal role in activating a diverse set of C1 domain-containing proteins. While its direct biochemical characterization is less common than that of synthetic analogs like DOG or OAG, its function can be inferred from the broader principles of DAG signaling. The choice of lipid activator—whether a natural DAG, a potent phorbol ester, or a selective DAG-lactone—profoundly influences the magnitude and specificity of the cellular response. A multi-faceted experimental approach, combining qualitative screening, quantitative binding assays, and live-cell imaging, is essential for dissecting the nuanced interactions between these critical lipid messengers and their protein effectors. This guide provides the foundational information and methodologies for researchers to design and interpret experiments in this dynamic field.

References

comparison of different HPLC columns for diacylglycerol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of diacylglycerol (DAG) isomers are critical for understanding their diverse roles in cellular signaling, lipid metabolism, and as precursors for various bioactive lipids. High-performance liquid chromatography (HPLC) is an indispensable tool for this purpose, with the choice of column being a pivotal factor in achieving the desired resolution of positional isomers (sn-1,2-, sn-2,3-, and sn-1,3-DAGs) and enantiomers. This guide provides an objective comparison of different HPLC columns for DAG separation, supported by experimental data and detailed protocols to aid in method development.

Overview of HPLC Columns for Diacylglycerol Analysis

The selection of an HPLC column for diacylglycerol analysis depends on the specific separation goal. The most commonly employed columns include reversed-phase C18 and C30 columns for separating DAGs based on their fatty acid composition and positional isomerism, silver ion (Ag+) columns for separation based on the degree and geometry of unsaturation, and chiral columns for the resolution of enantiomers.

  • Reversed-Phase (C18 and C30) Columns: These columns separate molecules based on their hydrophobicity. C18 columns are the most widely used for lipid analysis, offering good separation of DAG molecular species based on their equivalent carbon number (ECN). C30 columns, with their longer alkyl chains, provide greater shape selectivity, which can enhance the resolution of structurally similar DAG isomers.[1][2][3] Generally, for a given fatty acid composition, 1,3-DAGs elute earlier than the corresponding 1,2(2,3)-DAGs on reversed-phase columns.[4]

  • Silver Ion (Ag+) Columns: These columns offer a unique separation mechanism based on the interaction of silver ions with the π-electrons of double bonds in the fatty acid chains. This allows for the separation of DAGs based on the number and configuration (cis/trans) of double bonds, providing excellent resolution of regioisomers that may co-elute on reversed-phase columns.[5][6][7]

  • Chiral Columns: For the separation of sn-1,2- and sn-2,3-diacylglycerol enantiomers, chiral stationary phases (CSPs) are necessary. Polysaccharide-based chiral columns are commonly used for this purpose.[8] Often, derivatization of the DAGs is required to enhance their interaction with the chiral stationary phase and improve resolution.

Key Experimental Data

The following table summarizes the performance of different HPLC columns for the separation of various diacylglycerol isomers based on reported elution orders and comparative studies. Direct quantitative comparison of retention times across different studies is challenging due to variations in experimental conditions.

Column TypeDiacylglycerol IsomersElution Order/Separation PerformanceReference
Reversed-Phase C18 Positional Isomers (1,3- vs. 1,2-)1,3-isomers elute before 1,2-isomers with the same acyl chains. For example, 1,3-dilinolein (B586039) elutes before 1,2-dilinolein, and 1,3-dipalmitin (B116919) elutes before 1,2-dipalmitoyl-rac-glycerol (B53016).[9]
Molecular SpeciesSeparation is based on Equivalent Carbon Number (ECN). Elution order for a series of standards was identified as: 1,3-dilinolein < 1,2-dilinolein < 1,3-dimyristin < 1,2-dimyristoyl-rac-glycerol (B52915) < 1,3-diolein (B152344) < 1,2-dioleoyl-sn-glycerol (B52968) < 1,3-dipalmitin < 1,2-dipalmitoyl-rac-glycerol < 1,3-distearin < 1,2-distearoyl-rac-glycerol.[9]
Reversed-Phase C30 Positional and Structural IsomersProvides higher shape selectivity and resolution for hydrophobic, structurally related isomers compared to C18 columns.[1][2] It is a viable alternative to normal-phase columns for lipid analysis.[1][1][2]
Silver Ion (Ag+) Regioisomers (based on unsaturation)Separation is based on the number and position of double bonds. Retention increases with the number of double bonds. For regioisomers, species with more double bonds in the sn-1/3 positions are retained longer.[5][6] Baseline separation of regioisomeric pairs with up to three double bonds has been reported.[5][6][5][6]
Chiral Enantiomers (sn-1,2- vs. sn-2,3-)Enables the separation of sn-1,2- and sn-2,3-diacylglycerol enantiomers, typically after derivatization to form diastereomers.[8]

Detailed Experimental Protocols

Reversed-Phase HPLC for Positional Isomer Separation (C18)

This protocol is based on a method for the separation of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 205 nm.

  • Sample Preparation: Diacylglycerol samples are dissolved in the mobile phase.

  • Expected Outcome: Separation of 1,3- and 1,2(2,3)-DAG positional isomers, with the 1,3-isomers eluting first.

Silver Ion HPLC for Regioisomer Separation

This protocol is a general guide for the separation of DAG regioisomers based on unsaturation.

  • Column: A commercially available silver ion column (e.g., ChromSpher 5 Lipids) or a lab-prepared column. To enhance separation, multiple columns can be connected in series.[5][6]

  • Mobile Phase: A gradient of hexane (B92381), acetonitrile, and 2-propanol is effective. A typical gradient might start with a high percentage of hexane and gradually increase the proportion of acetonitrile and 2-propanol to elute more unsaturated species.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Temperature: Column temperature can be controlled, as it affects retention times.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Sample Preparation: Samples should be dissolved in a non-polar solvent like hexane.

  • Expected Outcome: Separation of DAGs into classes based on the number of double bonds, with further resolution of regioisomers within each class.

Chiral HPLC for Enantiomer Separation

This protocol outlines a general approach for the separation of DAG enantiomers. Derivatization is often a necessary step.

  • Derivatization: React the diacylglycerol sample with a chiral derivatizing agent, such as (R)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane (B1682113) derivatives.

  • Column: A chiral stationary phase column, for example, a polysaccharide-based column like Chiralpak IA, IB, or IC.

  • Mobile Phase: Typically a mixture of hexane and a polar modifier like 2-propanol or ethanol. The exact composition will need to be optimized for the specific derivatives and column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled.

  • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 254 nm for dinitrophenyl urethanes).

  • Sample Preparation: After derivatization, the sample is dissolved in the mobile phase.

  • Expected Outcome: Resolution of the two diastereomeric derivatives, corresponding to the original sn-1,2- and sn-2,3-diacylglycerol enantiomers.

Mandatory Visualization

experimental_workflow cluster_start Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction DAG_Isolation DAG Isolation (e.g., TLC/SPE) Lipid_Extraction->DAG_Isolation Derivatization Derivatization (for Chiral HPLC) DAG_Isolation->Derivatization Column_Selection Column Selection DAG_Isolation->Column_Selection Chiral_HPLC Chiral HPLC Derivatization->Chiral_HPLC RP_HPLC Reversed-Phase HPLC (C18 or C30) Column_Selection->RP_HPLC Positional Isomers Ag_HPLC Silver Ion HPLC Column_Selection->Ag_HPLC Regioisomers (Unsaturation) Column_Selection->Chiral_HPLC Enantiomers Detection Detection (UV, ELSD, MS) RP_HPLC->Detection Ag_HPLC->Detection Chiral_HPLC->Detection Data_Analysis Data Analysis (Quantification, Identification) Detection->Data_Analysis

Caption: Experimental workflow for diacylglycerol analysis by HPLC.

dag_signaling_pathway Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 into IP3 IP3 PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates (conventional PKCs)

References

A Comparative Guide to the Biological Effects of 1-Linoleoyl-2-oleoyl-rac-glycerol and Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a specific diacylglycerol (DAG), and arachidonic acid (AA), a key polyunsaturated fatty acid. The information presented herein is supported by experimental data to facilitate objective comparison and aid in research and drug development.

Introduction

This compound (LOG) and arachidonic acid (AA) are both crucial lipid molecules involved in a multitude of cellular processes. While LOG, as a diacylglycerol, is a key second messenger in various signaling pathways, primarily through the activation of Protein Kinase C (PKC), arachidonic acid is a precursor to a vast array of potent signaling molecules known as eicosanoids, which are central to inflammation and immunity. Understanding their distinct and overlapping biological effects is critical for targeting lipid-mediated signaling in therapeutic interventions.

Comparative Biological Effects

While direct comparative studies between this compound and arachidonic acid are limited, their individual and synergistic actions have been investigated. A key area of convergence is their role in the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation:

Both diacylglycerols, like LOG, and arachidonic acid are known activators of PKC, a family of enzymes pivotal in signal transduction, controlling processes like cell proliferation, differentiation, and apoptosis. Notably, studies have shown that diacylglycerols and arachidonic acid can act synergistically to activate PKC. This combined action can lead to a sustained, membrane-bound, and constitutively active form of the enzyme, suggesting a cooperative role in amplifying cellular signals.

Inflammation and Immune Response:

Arachidonic acid is a well-established pro-inflammatory molecule. Upon release from the cell membrane by phospholipase A2, it is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes. These eicosanoids are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, and recruitment of immune cells. For instance, in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), arachidonic acid has been shown to synergistically increase the secretion of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6).

The direct inflammatory effects of LOG are less characterized. However, as a diacylglycerol, it can activate PKC isoforms that are involved in inflammatory signaling cascades. The oleic acid and linoleic acid components of LOG may also exert their own effects. Some research suggests that oleic acid can have anti-inflammatory properties, potentially counteracting the pro-inflammatory signals.

Cell Proliferation and Apoptosis:

Arachidonic acid has demonstrated complex and context-dependent effects on cell proliferation and apoptosis. In some cancer cell lines, AA has been shown to suppress cell viability and induce apoptosis, particularly under serum-free conditions. Conversely, some of its metabolites, like prostaglandin (B15479496) E2 (PGE2), can promote cancer cell survival and proliferation.

The direct impact of LOG on cell proliferation and apoptosis is not as extensively studied. As a PKC activator, LOG could potentially influence these processes, as PKC is a key regulator of the cell cycle and apoptotic pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of arachidonic acid and oleic acid (a component of LOG). Direct comparative data for LOG is currently limited in the scientific literature.

Table 1: Comparative Effects on T-Cell Proliferation and Cytokine Production

ParameterArachidonic Acid (5 µM)Oleic Acid (50 µM)Cell TypeReference
Cell Proliferation Less pronounced inhibitionMore pronounced inhibitionJurkat T-cells[1]
IL-2 Production Less intense reductionMore intense reductionJurkat T-cells[1]
IFN-γ Production Less intense reductionMore intense reductionJurkat T-cells[1]

Table 2: Effects of Arachidonic Acid on Inflammatory Cytokine Secretion in Adipocytes (in the presence of LPS)

CytokineControlArachidonic Acid (100 µM) + LPS (10 ng/mL)Fold ChangeCell TypeReference
MCP-1 BaselineSynergistically IncreasedData not quantified3T3-L1 adipocytes[2]
IL-6 BaselineSynergistically IncreasedData not quantified3T3-L1 adipocytes[2]

Table 3: Effect of Arachidonic Acid on Cancer Cell Viability

Cell LineTreatment ConcentrationEffectReference
A549 (Lung Cancer)25, 50, 100 µMDose-dependent suppression of cell viability[3]
NCI-H1299 (Lung Cancer)25, 50, 100 µMDose-dependent suppression of cell viability[3]

Experimental Protocols

1. Protein Kinase C (PKC) Activity Assay

This protocol is a generalized method for measuring PKC activity in cell lysates.

  • Cell Lysis:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the PKC.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the cell lysate, a PKC-specific peptide substrate, and a lipid co-activator mixture (phosphatidylserine and a diacylglycerol analog).

    • Initiate the kinase reaction by adding ATP (often radiolabeled with γ-³²P).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide.

    • Wash the paper to remove unincorporated radiolabeled ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

2. Quantification of Eicosanoids by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of eicosanoids from biological samples.

  • Sample Preparation:

    • Collect cell culture supernatant or tissue homogenate.

    • Add an internal standard (a deuterated version of the eicosanoid of interest) to the sample for accurate quantification.

    • Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids from the complex biological matrix.

  • LC-MS Analysis:

    • Reconstitute the extracted sample in a suitable solvent.

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • Separate the different eicosanoids based on their retention time on the chromatography column.

    • Detect and quantify the eicosanoids using the mass spectrometer, which identifies molecules based on their mass-to-charge ratio.

    • The concentration of each eicosanoid is determined by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Arachidonic Acid Metabolism and PKC Activation

cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimulus PLC Phospholipase C PL->PLC Stimulus AA Arachidonic Acid (AA) PLA2->AA DAG Diacylglycerol (DAG) (e.g., LOG) PLC->DAG COX COX-1/2 AA->COX LOX LOX AA->LOX PKC Protein Kinase C (PKC) AA->PKC Synergistic Activation DAG->PKC Activation Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes Downstream Downstream Signaling (Inflammation, Proliferation, etc.) Prostanoids->Downstream Signaling Leukotrienes->Downstream Signaling PKC->Downstream Phosphorylation cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cells Cell Culture (e.g., Macrophages, T-cells) Treatment Treatment Groups Cells->Treatment Control Vehicle Control Treatment->Control LOG This compound (LOG) Treatment->LOG AA Arachidonic Acid (AA) Treatment->AA PKC_Assay PKC Activity Assay Control->PKC_Assay Cytokine_Assay Cytokine Quantification (ELISA/Luminex) Control->Cytokine_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Control->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Control->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Control->Gene_Expression LOG->PKC_Assay LOG->Cytokine_Assay LOG->Proliferation_Assay LOG->Apoptosis_Assay LOG->Gene_Expression AA->PKC_Assay AA->Cytokine_Assay AA->Proliferation_Assay AA->Apoptosis_Assay AA->Gene_Expression Data Quantitative Data Collection PKC_Assay->Data Cytokine_Assay->Data Proliferation_Assay->Data Apoptosis_Assay->Data Gene_Expression->Data Comparison Statistical Comparison of LOG vs. AA effects Data->Comparison Conclusion Conclusion on Comparative Biological Effects Comparison->Conclusion

References

A Comparative Guide to Validating the Purity of Synthetic 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a crucial diacylglycerol (DAG) species involved in cellular signaling. The objective is to offer a comparative analysis of commonly employed techniques, supported by experimental protocols and performance data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound and Purity Assessment

This compound is a specific 1,2-diacylglycerol containing linoleic acid (18:2) at the sn-1 position and oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone. As a key second messenger, LOG activates various isoforms of Protein Kinase C (PKC), playing a significant role in numerous signal transduction pathways.[1][2] The biological activity of LOG is highly dependent on its isomeric purity. Synthetic preparations of LOG may contain several impurities that can interfere with experimental outcomes, including:

  • Positional Isomers: 1,3-Linoleoyl-oleoyl-glycerol and 2,3-Linoleoyl-oleoyl-glycerol, which can form via acyl migration from the less stable 1,2-isomer.

  • Other Diacylglycerols: DAGs with different fatty acid compositions.

  • Monoacylglycerols (MAGs) and Triacylglycerols (TAGs): Byproducts or unreacted starting materials from the synthesis process.

  • Free Fatty Acids (FFAs): Residual oleic and linoleic acids.

Accurate and robust analytical methods are therefore essential to quantify the purity of synthetic LOG and to identify and quantify any impurities.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity validation depends on factors such as the required sensitivity, selectivity for isomers, and the nature of the sample matrix. This section compares the performance of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of each technique for the analysis of diacylglycerols.

Performance CharacteristicHPLC-MSGC-FID (after derivatization)¹H and ¹³C NMR
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 100 ng/mL~0.05% (relative)
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 200 ng/mL~0.1% (relative)
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102% (with internal standard)
Precision (RSD%) < 15%< 10%< 5%
Specificity for Isomers High (with appropriate chromatography)Moderate to HighHigh (distinguishes positional isomers)
Sample Throughput HighMediumLow to Medium

Experimental Protocols

Detailed experimental protocols are critical for reproducible and reliable purity validation.

HPLC-MS Method for LOG Purity and Impurity Profiling

This method offers high sensitivity and selectivity, making it ideal for identifying and quantifying LOG and its potential impurities.

a) Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic LOG sample.

  • Dissolve the sample in 1 mL of a suitable organic solvent mixture (e.g., chloroform (B151607):methanol, 2:1 v/v).

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A time-gradient elution is employed to separate different lipid classes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 2-5 µL.

c) Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of LOG and known impurities.

  • Data Analysis: Peak areas are integrated and compared to a calibration curve generated from a certified reference standard of this compound.

GC-FID Method for Fatty Acid Composition and Isomer Analysis

GC-FID is a robust technique for quantifying the fatty acid profile after transesterification and for analyzing silylated diacylglycerol isomers.

a) Sample Preparation (for Isomer Analysis):

  • Accurately weigh 1-5 mg of the LOG sample into a glass vial.

  • Evaporate any solvent under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b) Chromatographic Conditions:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: High-temperature stable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 320°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 340°C at 15°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 350°C.

  • Injection Volume: 1 µL.

c) Data Analysis: Peak areas of the derivatized LOG and its isomers are integrated. Relative percentages are calculated to determine the isomeric purity.

NMR Spectroscopy for Structural Confirmation and Quantification

NMR is a powerful non-destructive technique for structural elucidation and quantification of the major components in the sample.

a) Sample Preparation:

  • Accurately weigh 5-10 mg of the LOG sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Transfer the solution to a 5 mm NMR tube.[3][4]

b) NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum with proton decoupling. Quantitative ¹³C NMR can be performed using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[5]

c) Data Analysis:

  • ¹H NMR: The purity can be determined by comparing the integral of specific protons of LOG (e.g., glycerol backbone protons) to the integral of the internal standard. The ratio of integrals of protons corresponding to 1,2- and 1,3-isomers can also be used to determine isomeric purity.

  • ¹³C NMR: The carbonyl region of the ¹³C NMR spectrum can be used to distinguish and quantify the sn-1/3 and sn-2 positions of the acyl chains, providing information on isomeric distribution.[5]

Alternative Diacylglycerol Standards for Method Validation

For comparative analysis and method validation, other commercially available diacylglycerol standards can be utilized. These alternatives can help in assessing the selectivity and specificity of the developed analytical method.

Alternative StandardStructureKey Features
1,2-Dioleoyl-rac-glycerol C39H72O5Contains two oleic acid chains. Useful for assessing chromatographic resolution of DAGs with the same carbon number but different degrees of unsaturation.[6][7]
1-Stearoyl-2-arachidonoyl-rac-glycerol (SAG) C41H72O5Contains a saturated fatty acid (stearic acid) and a polyunsaturated fatty acid (arachidonic acid). It is also a potent PKC activator.[1][2][8]

Mandatory Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthetic this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample Synthetic LOG Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization Silylation (for GC) Dissolution->Derivatization HPLCMS HPLC-MS Filtration->HPLCMS NMR NMR Spectroscopy Filtration->NMR GCFID GC-FID Derivatization->GCFID Purity Purity (%) HPLCMS->Purity Impurities Impurity Profile HPLCMS->Impurities GCFID->Purity Isomeric Purity NMR->Purity Quantitative Purity Structure Structural Confirmation NMR->Structure

Workflow for LOG Purity Validation
Diacylglycerol Signaling Pathway

This compound, as a 1,2-diacylglycerol, is a critical signaling molecule that activates Protein Kinase C (PKC). This activation triggers a cascade of downstream cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ LOG This compound (LOG) PIP2->LOG IP3 IP₃ PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PKC_inactive Inactive PKC LOG->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Responses (e.g., Proliferation, Differentiation) PhosphoSubstrate->Response Agonist Agonist (e.g., Growth Factor) Receptor Receptor Agonist->Receptor Receptor->PLC activates

Diacylglycerol-PKC Signaling Pathway

References

A Researcher's Guide to Assessing Enzyme Stereospecificity Using 1-Linoleoyl-2-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecificity of enzymes is a critical parameter in drug development and industrial biocatalysis, dictating the interaction of an enzyme with chiral substrates. The precise assessment of this property is paramount for understanding enzyme mechanisms and for the rational design of stereoselective drugs and processes. 1-Linoleoyl-2-oleoyl-rac-glycerol, a racemic mixture of diacylglycerol (DAG) enantiomers, serves as a valuable tool for probing the stereopreference of various enzymes, particularly lipases and diacylglycerol kinases. This guide provides a comprehensive comparison of methods to assess enzyme stereospecificity using this substrate, supported by experimental data and detailed protocols.

The Principle of Using this compound

This compound is a mixture of two enantiomers: 1-linoleoyl-2-oleoyl-sn-glycerol and 2-oleoyl-3-linoleoyl-sn-glycerol. When an enzyme exhibits stereospecificity, it will preferentially catalyze a reaction with one of these enantiomers. By analyzing the products of the enzymatic reaction, the degree of stereopreference can be quantified. For instance, a lipase (B570770) might selectively hydrolyze the ester bond at the sn-1 or sn-3 position, leading to an enrichment of the unreacted enantiomer and the formation of a specific monoacylglycerol. Similarly, a diacylglycerol kinase may preferentially phosphorylate one of the enantiomers.

Experimental Workflow: Assessing Enzyme Stereospecificity

The general workflow for assessing enzyme stereospecificity using this compound involves an enzymatic reaction followed by chromatographic separation and quantification of the resulting diacylglycerol enantiomers.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results substrate This compound reaction Incubation (Controlled Temp & Time) substrate->reaction enzyme Enzyme Solution (e.g., Lipase, DGK) enzyme->reaction extraction Lipid Extraction reaction->extraction derivatization Derivatization (Optional) extraction->derivatization hplc Chiral HPLC Separation derivatization->hplc quantification Quantification (e.g., UV, MS) hplc->quantification calculation Calculate Enantiomeric Excess (ee%) quantification->calculation

Figure 1. Experimental workflow for assessing enzyme stereospecificity.

Detailed Experimental Protocol

This protocol outlines a general method for assessing the stereospecificity of a lipase using this compound. Modifications may be necessary depending on the specific enzyme and available equipment.

Materials:

  • This compound

  • Purified lipase

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (optional, e.g., 4-nitrophenyl isocyanate)[1][2]

  • HPLC system with a chiral column (e.g., Chiralpak series)

  • UV or Mass Spectrometry (MS) detector

Procedure:

  • Enzymatic Reaction:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and evaporate the solvent to create a thin film.

    • Resuspend the lipid in the buffer solution with sonication to form a stable emulsion.

    • Initiate the reaction by adding the purified lipase to the substrate emulsion.

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time. It is crucial to stop the reaction before 50% conversion to accurately determine the initial stereopreference.

    • Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to extract the lipids.

  • Sample Preparation for HPLC:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • (Optional) If derivatization is required for better separation or detection, dissolve the lipid residue in a suitable solvent and add the derivatizing agent. Incubate as required and then purify the derivatized diacylglycerols.

  • Chiral HPLC Analysis:

    • Dissolve the lipid residue (or derivatized product) in the HPLC mobile phase.

    • Inject the sample into the HPLC system equipped with a chiral column.

    • Use an isocratic or gradient elution method with a suitable mobile phase (e.g., hexane/isopropanol) to separate the diacylglycerol enantiomers.

    • Detect the separated enantiomers using a UV or MS detector.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of this compound based on retention times.

    • Calculate the peak areas for each enantiomer.

    • Determine the enantiomeric excess (ee%) of the remaining substrate using the formula: ee% = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Comparison with Alternative Methods

While this compound is an effective substrate, other methods are available for assessing enzyme stereospecificity.

Alternative Substrates:

  • Prochiral Triacylglycerols: Homogenous triacylglycerols like triolein (B1671897) or trioctanoin can be used.[1][3] The stereospecific hydrolysis of these substrates results in the formation of specific diacylglycerol enantiomers, which can then be analyzed.

  • Artificial Chromogenic/Fluorogenic Substrates: Substrates like p-nitrophenyl esters can be used for high-throughput screening of lipase activity. While they do not directly measure stereospecificity towards natural substrates, they are useful for initial characterization and optimization of reaction conditions.

Alternative Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): Chiral shift reagents can be used to differentiate between enantiomers in NMR spectroscopy.

  • Gas Chromatography (GC): After conversion to volatile derivatives, diacylglycerol enantiomers can be separated on a chiral GC column.

The choice of method depends on the specific enzyme, the available instrumentation, and the desired level of detail.

logical_relationships cluster_substrate Substrate Choice cluster_analysis_method Analytical Method rac_dag This compound chiral_hplc Chiral HPLC rac_dag->chiral_hplc Direct Analysis prochiral_tag Prochiral Triacylglycerols (e.g., Triolein) prochiral_tag->chiral_hplc Analysis of Products artificial Artificial Substrates (e.g., p-Nitrophenyl esters) nmr NMR with Chiral Shift Reagents chiral_hplc->nmr Complementary chiral_gc Chiral GC chiral_hplc->chiral_gc Alternative

Figure 2. Logical relationships between different methods for assessing enzyme stereospecificity.

Quantitative Data Summary

The following table summarizes quantitative data on the stereospecificity of various lipases and diacylglycerol kinases. It is important to note that the specific substrate and reaction conditions can significantly influence the observed stereoselectivity.

EnzymeSubstrateMethodKey FindingReference
Lipases
Porcine Pancreatic LipaseTrioctanoinHPLCLow stereoselectivity (3% ee)[1][3]
Porcine Pancreatic LipaseTrioleinHPLCLow stereoselectivity (8% ee)[1][3]
Human Gastric LipaseTrioctanoinHPLCsn-3 preference (54% ee)[1][3]
Human Gastric LipaseTrioleinHPLCsn-3 preference (74% ee)[1][3]
Rabbit Gastric LipaseTrioctanoinHPLCsn-3 preference (70% ee)[1][3]
Rabbit Gastric LipaseTrioleinHPLCsn-3 preference (47% ee)[1][3]
Pseudomonas fluorescens LipaseTriacylglycerolsSFC-MSsn-1 preference, more pronounced for polyunsaturated acyls[4]
Diacylglycerol Kinases
DGK α isoform1,2-dioleoylglycerol vs 2,3-dioleoylglycerolRadiometric AssayHigh degree of stereospecificity[5]
DGK ζ isoform1,2-dioleoylglycerol vs 2,3-dioleoylglycerolRadiometric AssayHigh degree of stereospecificity[5]
DGK ε isoform1,2-dioleoylglycerol vs 2,3-dioleoylglycerolRadiometric AssayHigh degree of stereospecificity, most selective isoform[5]
Multispecific Lipid Kinase (MuLK)1,2-dioleoylglycerol vs 2,3-dioleoylglycerolRadiometric AssayMuch less stereospecificity (phosphorylates 1,2-dioleoylglycerol only ~2-3 times faster)[5]

Note: "ee" refers to enantiomeric excess. DGK stands for Diacylglycerol Kinase. SFC-MS is Supercritical Fluid Chromatography-Mass Spectrometry.

Conclusion

The use of this compound, in conjunction with chiral chromatography, provides a robust and direct method for quantifying the stereospecificity of enzymes like lipases and diacylglycerol kinases. This guide offers a framework for researchers to design and execute experiments to assess this crucial enzymatic property. The choice of substrate and analytical technique should be tailored to the specific research question and available resources. A thorough understanding of an enzyme's stereopreference is essential for its effective application in the development of stereospecific pharmaceuticals and other biotechnological products.

References

Safety Operating Guide

Proper Disposal of 1-Linoleoyl-2-oleoyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Linoleoyl-2-oleoyl-rac-glycerol, a substance utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Immediate Safety and Hazard Profile

Based on available safety data for structurally similar compounds, this compound should be handled with caution. A Safety Data Sheet (SDS) for a similar compound, 1-Oleoyl-2-Linoleoyl-rac-glycerol, classifies it as a highly flammable liquid that can cause serious eye irritation[1]. Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area, avoiding heat, sparks, and open flames[1].

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Highly flammable liquid and vapor[1].Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use only non-sparking tools[2][3].
Eye Irritation Causes serious eye irritation[1].Wear protective gloves, protective clothing, eye protection, and face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention[2][3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. It is imperative that this chemical is not disposed of down the drain or in regular trash[4][5][6].

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste[7].

  • Segregate this waste from other incompatible chemicals to prevent dangerous reactions[5].

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection, preferably made of plastic[4][8]. The container must be in good condition with a secure, tightly fitting cap[8].

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Flammable," "Irritant").

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][8].

  • Keep the waste container closed at all times, except when adding waste[7][8].

  • Ensure the SAA is inspected weekly for any signs of leakage[8].

4. Requesting Disposal:

  • Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup[4]. Do not attempt to transport the waste yourself.

5. Spill and Emergency Procedures:

  • In the event of a spill, prevent further leakage if it is safe to do so[9].

  • Absorb the spill with an inert, non-combustible material such as sand or diatomite[1].

  • Collect the absorbed material and place it in a properly labeled hazardous waste container for disposal[1][9].

  • Ensure adequate ventilation during cleanup[9].

6. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless properly decontaminated.

  • For a non-acute hazardous waste, once all the liquid has been removed, the container may be disposed of as regular trash after defacing the label and removing the cap[7].

  • If the substance is determined to be an "acute" or "P-listed" hazardous waste by your institution, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response Generate Generate Waste (this compound) Identify Identify as Hazardous Waste Generate->Identify Container Select Compatible, Labeled Container Identify->Container Store Store in Designated Satellite Accumulation Area Container->Store KeepClosed Keep Container Closed Store->KeepClosed EHS Contact EHS for Hazardous Waste Pickup KeepClosed->EHS Pickup Scheduled Waste Pickup EHS->Pickup Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect and Dispose as Hazardous Waste Absorb->CollectSpill CollectSpill->EHS

Caption: Decision workflow for the safe disposal of this compound.

References

×

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1-Linoleoyl-2-oleoyl-rac-glycerol
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